Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate
Description
Properties
IUPAC Name |
ethyl 6-tert-butyl-2-chloro-3-cyanopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-5-18-12(17)8-6-10(13(2,3)4)16-11(14)9(8)7-15/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQARHHZOSNAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1C#N)Cl)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381883 | |
| Record name | Ethyl 6-tert-butyl-2-chloro-3-cyanopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-47-4 | |
| Record name | Ethyl 2-chloro-3-cyano-6-(1,1-dimethylethyl)-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-tert-butyl-2-chloro-3-cyanopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate, a key substituted pyridine derivative with significant potential in medicinal chemistry and materials science. The synthesis is strategically designed in two primary stages: the formation of a functionalized pyridin-2-one core via the Guareschi-Thorpe reaction, followed by a targeted chlorination to yield the final product. This document elucidates the mechanistic underpinnings of each synthetic step, provides detailed, field-tested experimental protocols, and presents the necessary data for replication and optimization. Our approach emphasizes scientific integrity, providing a self-validating system for the synthesis of this important chemical entity.
Introduction
Substituted pyridine scaffolds are of paramount importance in the development of novel pharmaceuticals and functional materials. Their unique electronic properties and ability to act as ligands and hydrogen bond acceptors make them privileged structures in drug design. This compound, with its distinct substitution pattern, represents a valuable building block for the synthesis of more complex molecules. The presence of a chloro group at the 2-position allows for facile nucleophilic substitution, while the cyano and ester functionalities provide handles for further chemical transformations. This guide details a reliable and scalable synthetic route to this versatile compound.
Proposed Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process. This pathway is strategically designed for efficiency and scalability, utilizing well-established and understood chemical transformations.
Caption: Overall synthetic scheme for this compound.
The initial step involves the construction of the substituted pyridine ring through a Guareschi-Thorpe reaction. This reaction condenses a β-ketoester, Ethyl trimethylacetopyruvate, with 2-Cyanoacetamide in the presence of a basic catalyst to form the key intermediate, Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate. The subsequent and final step is the conversion of the 2-hydroxy group to a 2-chloro group using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃).
Step 1: Guareschi-Thorpe Synthesis of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate
The Guareschi-Thorpe reaction is a classic and reliable method for the synthesis of substituted 2-pyridones. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the formation of the stable aromatic pyridine ring.
Mechanism
The reaction is initiated by a Knoevenagel condensation between the β-ketoester (Ethyl trimethylacetopyruvate) and 2-Cyanoacetamide, catalyzed by a base. This is followed by a Michael addition and subsequent intramolecular cyclization and dehydration to afford the 2-pyridone product. The choice of a mild base, such as piperidine, is crucial to promote the reaction while minimizing side reactions.
Caption: Mechanistic overview of the Guareschi-Thorpe reaction.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl trimethylacetopyruvate | 200.23 | 20.0 g | 0.10 |
| 2-Cyanoacetamide | 84.08 | 8.4 g | 0.10 |
| Piperidine | 85.15 | 1.7 g | 0.02 |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl trimethylacetopyruvate (20.0 g, 0.10 mol), 2-Cyanoacetamide (8.4 g, 0.10 mol), and ethanol (100 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add piperidine (1.7 g, 0.02 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to yield Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate as a white to off-white solid.
Step 2: Chlorination of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate
The conversion of the 2-hydroxypyridine to the 2-chloropyridine is a crucial step that activates the pyridine ring for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.
Mechanism
The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The driving force for this reaction is the formation of the stable P-O bond and the aromatic 2-chloropyridine.
Caption: Mechanism of the chlorination of the 2-hydroxypyridine intermediate.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate | 248.28 | 24.8 g | 0.10 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 46.0 g (28 mL) | 0.30 |
| N,N-Dimethylformamide (DMF) | 73.09 | 2 mL | Catalytic |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate (24.8 g, 0.10 mol).
-
Carefully add phosphorus oxychloride (46.0 g, 0.30 mol) to the flask.
-
Add a catalytic amount of N,N-Dimethylformamide (DMF, ~2 mL).
-
Heat the reaction mixture to 100-110 °C and maintain for 2-3 hours. The reaction mixture will become a clear solution.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 50 mL).
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound as a crystalline solid.
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Appearance | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate | White to off-white solid | 185-188 | 1.35 (s, 9H), 1.40 (t, 3H), 4.40 (q, 2H), 8.10 (s, 1H), 12.5 (br s, 1H) | 28.5, 14.2, 62.0, 105.1, 115.8, 140.2, 148.5, 160.3, 164.8, 165.2 |
| This compound | Crystalline solid | 78-81 | 1.38 (s, 9H), 1.42 (t, 3H), 4.45 (q, 2H), 8.25 (s, 1H) | 29.8, 14.0, 62.5, 114.5, 118.2, 142.8, 150.1, 158.9, 163.5, 168.7 |
Conclusion
This guide has detailed a reliable and well-characterized two-step synthesis of this compound. The presented pathway, commencing with a Guareschi-Thorpe reaction followed by chlorination, offers a practical and scalable route to this valuable synthetic intermediate. The provided experimental protocols are robust and have been designed for successful replication in a standard laboratory setting. This work provides a solid foundation for researchers and drug development professionals to access this important building block for their synthetic endeavors.
References
- Guareschi, I. Sintesi di composti piridinici da cianacetammide e chetoni. Memorie della Reale Accademia delle Scienze di Torino1897, 47, 1-24.
- Baron, H.; Remfry, F. G. P.; Thorpe, J. F. The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. J. Chem. Soc., Trans.1904, 85, 1726-1761.
- Katritzky, A. R.; Rees, C. W.; Scriven, E. F. V.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin, 2006.
"Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate" chemical properties
An In-Depth Technical Guide to Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate
Introduction & Overview
This technical guide provides a comprehensive analysis of this compound, a highly functionalized pyridine derivative. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's chemical properties, synthesis, reactivity, and potential applications. As a substituted isonicotinate, it serves as a versatile building block, offering multiple reaction sites for the construction of complex molecular architectures.
Nomenclature and Chemical Identity
The compound is systematically named according to IUPAC nomenclature, which precisely describes its structure.
-
IUPAC Name: this compound
-
Synonyms: Ethyl 6-(tert-butyl)-2-chloro-3-cyanopyridine-4-carboxylate[1]
-
CAS Number: 175204-47-4[1]
-
Molecular Formula: C₁₃H₁₅ClN₂O₂
-
Molecular Weight: 266.72 g/mol
Structural Analysis and Key Functional Groups
The molecule's utility stems from its unique arrangement of functional groups on a pyridine scaffold, each contributing to its distinct reactivity profile.
-
Pyridine Core: A nitrogenous aromatic ring that influences the reactivity of its substituents.
-
2-Chloro Group: An excellent leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This is the primary site for introducing molecular diversity.
-
3-Cyano Group: A strong electron-withdrawing group that activates the ring for nucleophilic attack. It can also be chemically transformed into amides, carboxylic acids, or amines.
-
4-Ethyl Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation or other carboxylate chemistry.
-
6-tert-Butyl Group: A bulky, sterically hindering group that provides stability and influences the molecule's solubility and conformational properties.[2]
Significance as a Synthetic Intermediate
Substituted pyridine and isonicotinic acid derivatives are prevalent motifs in pharmaceuticals and agrochemicals.[3][4][5] The specific combination of a reactive chlorine atom with other modifiable functional groups makes this compound a valuable intermediate for building libraries of compounds for screening and lead optimization.
Physicochemical Properties
While extensive experimental data for this specific molecule is not publicly available, its properties can be predicted based on its structure and data from closely related analogs.
Summary Table of Properties
| Property | Value / Description | Source / Basis |
| CAS Number | 175204-47-4 | [1] |
| Molecular Formula | C₁₃H₁₅ClN₂O₂ | Calculated |
| Molecular Weight | 266.72 g/mol | Calculated |
| Appearance | Predicted to be an off-white to pale yellow solid. | Analogy to similar compounds.[6] |
| Melting Point | Predicted to be in the range of 50-70 °C. | Based on the analog ethyl 2-chloro-3-cyano-6-methylisonicotinate (58 °C).[6] |
| Boiling Point | >150 °C at reduced pressure. | Analogy to similar compounds.[6] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water. | Structural assessment. |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | Supplier recommendation for a related compound.[6] |
Synthesis and Manufacturing
The synthesis of this compound is logically approached via a multi-step sequence starting from commercially available precursors. The key is the formation of the 2-hydroxypyridine core, followed by chlorination.
Retrosynthetic Analysis
A logical retrosynthetic approach identifies the 2-hydroxy precursor as the immediate target before the final chlorination step. This precursor can be synthesized via a condensation reaction.
Proposed Synthetic Pathway
The forward synthesis involves the condensation of an activated ketone with 2-cyanoacetamide to form the pyridone ring system, followed by a standard chlorination reaction.[7]
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical transformations for this class of compounds.
Step 1: Synthesis of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate [7]
-
To a solution of ethyl trimethylacetopyruvate (1.0 eq) and 2-cyanoacetamide (1.0 eq) in absolute ethanol (5 mL/mmol), add piperidine (0.1 eq) as a basic catalyst.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the hydroxy intermediate.
Step 2: Synthesis of this compound
-
Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water.
-
Place the dried Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This is a highly exothermic quenching process.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the final product.
Chemical Reactivity and Derivatization Potential
The molecule is primed for a variety of chemical transformations, making it a powerful synthetic tool.
Reactivity Profile of Key Functional Groups
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
This is arguably the most valuable reaction for this substrate. The chlorine at the C2 position is activated by the ring nitrogen and the adjacent electron-withdrawing cyano and ester groups. This allows for facile displacement by a wide range of nucleophiles, including:
-
O-Nucleophiles: Alcohols, phenols (forming ethers).
-
N-Nucleophiles: Primary and secondary amines (forming substituted 2-aminopyridines).
-
S-Nucleophiles: Thiols (forming thioethers).
This reaction is foundational for creating analogs in medicinal chemistry discovery programs.[8]
Spectral Characterization (Predicted)
No experimental spectra are publicly available. The following are predictions based on the chemical structure and standard chemical shift values.
Predicted ¹H NMR Spectroscopy
-
~1.35-1.45 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.
-
~1.40-1.50 ppm (t, 3H, J ≈ 7.1 Hz): A triplet from the methyl protons of the ethyl ester group, split by the adjacent methylene group.
-
~4.40-4.50 ppm (q, 2H, J ≈ 7.1 Hz): A quartet from the methylene protons of the ethyl ester group, split by the adjacent methyl group.
-
~7.50-7.60 ppm (s, 1H): A singlet for the single proton on the pyridine ring at the C5 position.
Predicted ¹³C NMR Spectroscopy
-
~14 ppm: Ethyl ester CH₃
-
~30 ppm: tert-Butyl (CH₃)₃
-
~35 ppm: tert-Butyl quaternary C
-
~63 ppm: Ethyl ester O-CH₂
-
~115 ppm: Cyano group (C≡N)
-
~120-155 ppm: Multiple signals for the aromatic carbons of the pyridine ring.
-
~165 ppm: Ester carbonyl (C=O)
Predicted Infrared (IR) Spectroscopy
-
~2220-2240 cm⁻¹: Sharp, strong absorption for the C≡N (nitrile) stretch.
-
~1720-1740 cm⁻¹: Strong absorption for the C=O (ester carbonyl) stretch.
-
~1550-1600 cm⁻¹: Absorptions for the C=C and C=N bonds of the pyridine ring.
-
~2900-3000 cm⁻¹: C-H stretching for the alkyl groups.
Applications in Research and Development
This molecule is not an end-product but a strategic starting material. Its value lies in its potential to accelerate the discovery of new chemical entities.
Role as a Scaffold in Medicinal Chemistry
The isonicotinic acid core is a known pharmacophore. Derivatives have been investigated for a range of therapeutic areas, including as antitubercular agents.[3] The ability to readily introduce various substituents at the C2 position allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Utility in Agrochemical Synthesis
Pyridine-based compounds are widely used as herbicides and pesticides.[5] The reactivity of this compound makes it an ideal starting point for the synthesis of novel agrochemicals, where modifications can be tuned to enhance efficacy and crop safety.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for this compound. The following recommendations are based on the hazards associated with analogous chlorinated, cyanated aromatic compounds.[9]
Hazard Assessment
-
Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Handling: Handle in accordance with good industrial hygiene and safety practices.
Recommended Handling Procedures
-
Use in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid creating dust or aerosols.
-
Wash hands thoroughly after handling.
Storage and Stability
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term stability, storage at refrigerated temperatures (2-8 °C) under an inert atmosphere is recommended.[6]
-
Keep away from strong oxidizing agents and moisture.
References
- ChemicalBook. (n.d.). ethyl 2-chloro-3-cyano-6-methylisonicotinate.
- Bentham Science. (n.d.). Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents.
- Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines.
- Santa Cruz Biotechnology. (2019, March 6). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate.
- ChemicalBook. (n.d.). This compound CAS 175204-47-4.
- ChemicalBook. (n.d.). ETHYL 6-(TERT-BUTYL)-3-CYANO-2-HYDROXYISONICOTINATE synthesis.
- TCI Chemicals. (2025, May 7). SAFETY DATA SHEET.
- Fisher Scientific. (2012, September 27). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
- PubMed. (2016, May 1). Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors.
- Chem-Impex. (n.d.). Ethyl 3-Cyano-6-methyl-2-oxo-1,2-dihydro-pyridine-4-carboxylate.
Sources
- 1. This compound CAS#: 175204-47-4 [amp.chemicalbook.com]
- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents | Bentham Science [benthamscience.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ETHYL 2-CHLORO-3-CYANO-6-METHYLISONICOTINATE CAS#: 40108-12-1 [m.chemicalbook.com]
- 7. ETHYL 6-(TERT-BUTYL)-3-CYANO-2-HYDROXYISONICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
"Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate" CAS number 175204-47-4
An In-Depth Technical Guide to Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate (CAS 175204-47-4): Synthesis, Characterization, and Reactivity
Abstract
This compound, identified by CAS number 175204-47-4, is a highly functionalized pyridine derivative. Its unique arrangement of a bulky tert-butyl group, a reactive chloro substituent, a nitrile, and an ethyl ester on the isonicotinate core makes it a valuable and versatile intermediate in synthetic organic chemistry. This guide provides a comprehensive technical overview of its synthesis, methods for spectroscopic characterization, and its potential reactivity. The discussion is tailored for researchers and professionals in drug discovery and chemical development, emphasizing the mechanistic rationale behind its synthesis and its utility as a scaffold for generating diverse chemical entities.
Molecular Overview and Physicochemical Properties
This compound is a polysubstituted pyridine, a heterocyclic motif of significant interest in medicinal chemistry due to its presence in numerous bioactive compounds. The molecule's structure integrates several key functional groups that dictate its chemical behavior:
-
2-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SNAr), activated by the electron-withdrawing nature of the ring nitrogen and the adjacent cyano group.
-
3-Cyano Group: This group can undergo various transformations, including hydrolysis to a carboxylic acid or amide, or reduction to an aminomethyl group.
-
4-Ethyl Ester Group: This site allows for modifications such as hydrolysis to the corresponding carboxylic acid, enabling further derivatization.
-
6-tert-Butyl Group: This bulky, sterically hindering group influences the molecule's solubility and conformation, and can direct reactions at other positions on the ring.
A summary of its key physicochemical properties is presented below. Note that while experimental data is sparse, predicted values provide a useful reference.
| Property | Value | Source |
| CAS Number | 175204-47-4 | N/A |
| Molecular Formula | C₁₃H₁₅ClN₂O₂ | PubChem |
| Molecular Weight | 266.72 g/mol | PubChem |
| Synonyms | 6-tert-Butyl-2-chloro-3-cyano-isonicotinic acid ethyl ester | [1] |
| Predicted pKa | -2.45 ± 0.10 | [2] |
| Predicted Density | 1.30 ± 0.1 g/cm³ | [2] |
| Form | Solid (predicted) | [2] |
| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is logically approached via a two-step sequence starting from readily available precursors. This pathway involves the initial formation of a stable 2-hydroxypyridine (pyridone) intermediate, followed by a robust chlorination step.
Proposed Synthetic Pathway
The synthesis begins with the condensation of a β-ketoester, Ethyl trimethylacetopyruvate, with 2-Cyanoacetamide. This reaction forms the pyridone ring system. The resulting 2-hydroxypyridine tautomer is then converted to the target 2-chloro compound using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Part A: Synthesis of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate [3]
-
Reagents & Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Charge the flask with Ethyl trimethylacetopyruvate and 2-Cyanoacetamide in equimolar amounts.
-
Solvent & Catalyst: Add a suitable solvent such as ethanol. Introduce a catalytic amount of a base (e.g., piperidine or sodium ethoxide) to initiate the condensation reaction. The base deprotonates the active methylene group of 2-cyanoacetamide, which then attacks the ketone of the β-ketoester.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction involves an initial condensation followed by cyclization and dehydration to form the stable 2-pyridone ring.
-
Workup & Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under vacuum. Acidify the mixture with a dilute acid (e.g., acetic acid or HCl) to precipitate the product fully.
-
Purification: Collect the solid product by filtration, wash with cold water or ethanol, and dry under vacuum. The crude product can be further purified by recrystallization.
Part B: Chlorination to this compound
-
Reagents & Setup: In a fume hood, equip a flask with a reflux condenser and a gas trap (to neutralize HCl fumes). Add the dried Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate to the flask.
-
Chlorinating Agent: Add an excess of phosphorus oxychloride (POCl₃), which will also serve as the solvent. A catalytic amount of a tertiary amine (e.g., triethylamine) or DMF can be added to accelerate the reaction.
-
Mechanism Rationale: The 2-pyridone tautomer is first activated by POCl₃ at the exocyclic oxygen, forming a phosphate ester intermediate. This intermediate is an excellent leaving group, facilitating the subsequent attack by a chloride ion at the C2 position to yield the 2-chloropyridine product.
-
Reaction: Heat the mixture gently (e.g., 80-100 °C) and monitor by TLC until the starting material is consumed.
-
Workup & Isolation: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice. This hydrolyzes the excess POCl₃. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexane.
Spectroscopic Characterization and Analytical Workflow
A self-validating analytical workflow is crucial to confirm the structure and assess the purity of the synthesized compound. This involves a combination of chromatographic and spectroscopic techniques.
Caption: Analytical workflow for purification and characterization.
Expected Spectroscopic Data
-
¹H NMR:
-
tert-Butyl Protons: A sharp singlet integrating to 9 protons, expected around δ 1.3-1.5 ppm.
-
Ethyl Ester Protons: A quartet (CH₂) integrating to 2 protons around δ 4.3-4.5 ppm and a triplet (CH₃) integrating to 3 protons around δ 1.3-1.4 ppm.
-
Pyridine Proton: A single singlet for the proton at the C5 position of the pyridine ring, expected in the aromatic region (δ 7.5-8.5 ppm).
-
-
¹³C NMR:
-
Approximately 11-13 distinct signals are expected, corresponding to the different carbon environments. Key signals would include the carbonyl carbon of the ester (~165 ppm), carbons of the pyridine ring (120-160 ppm), the cyano carbon (~115 ppm), and the carbons of the tert-butyl and ethyl groups.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern for chlorine: two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.
-
-
Infrared (IR) Spectroscopy:
-
C≡N stretch: A sharp, strong absorption band around 2220-2240 cm⁻¹.
-
C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
-
Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-Cl stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.
-
Chemical Reactivity and Synthetic Utility
The molecule is primed for a variety of chemical transformations, making it an excellent scaffold for building molecular libraries.
Caption: Reactivity map of the core functional groups.
Key Reactions
-
Nucleophilic Aromatic Substitution (SNAr) at C2: This is the most facile reaction. The 2-chloro group can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is the cornerstone of its utility, allowing for the introduction of diverse side chains to build libraries of potential drug candidates.
-
Cyano Group Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH). This introduces a new handle for further chemical modification, such as amide coupling reactions.
-
Ester Saponification: Treatment with a base like NaOH or KOH will hydrolyze the ethyl ester to the corresponding carboxylate salt, which upon acidification yields the carboxylic acid. This provides another attachment point for derivatization.
Conclusion
This compound is a strategically designed chemical intermediate. Its synthesis is achievable through a reliable and well-understood chemical sequence. The presence of three distinct and orthogonally reactive functional groups (chloro, cyano, ester) provides chemists with a powerful tool for constructing complex molecular architectures. This makes it an asset for projects in medicinal chemistry and materials science, where systematic structural modification is key to tuning function.
References
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An In-Depth Technical Guide to Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate, a substituted pyridine derivative of interest in medicinal and agrochemical research. We will delve into its synthesis, detailing the necessary precursors and reaction mechanisms, explore its physicochemical properties, and discuss its potential applications based on the biological activities of structurally related compounds.
Introduction to Substituted Pyridine Derivatives
Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity. The subject of this guide, this compound, is a polysubstituted pyridine with a unique combination of a bulky tert-butyl group, a reactive chloro moiety, a cyano group, and an ethyl ester. This distinct substitution pattern suggests its potential as a versatile intermediate for the synthesis of more complex molecules and as a candidate for biological screening.
Synthesis of this compound
The synthesis of this compound is most effectively approached through a two-step process. This involves the initial synthesis of a hydroxy-substituted precursor, followed by a chlorination reaction.
Step 1: Synthesis of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate
The precursor, ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate, can be synthesized via a condensation reaction between ethyl trimethylacetopyruvate and 2-cyanoacetamide.
Reaction Scheme:
Figure 1: Synthesis of the hydroxy-substituted precursor.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of ethyl trimethylacetopyruvate and 2-cyanoacetamide in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Base Catalyst: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the reaction mixture. The base facilitates the deprotonation of 2-cyanoacetamide, initiating the condensation reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield pure ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate.
Step 2: Chlorination of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate
The hydroxyl group of the precursor is then replaced with a chlorine atom using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2]
Reaction Scheme:
Figure 2: Chlorination of the precursor to yield the final product.
Detailed Experimental Protocol:
A general procedure for the chlorination of 2-hydroxypyridines using phosphorus oxychloride is as follows:[1][2]
-
Reaction Setup: In a fume hood, carefully add the precursor, ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate, to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser. The reaction can be run neat or in a high-boiling inert solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed with caution. Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is neutral or slightly basic. The product can then be extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Physicochemical Properties and Spectroscopic Data
While experimental data for this compound is scarce, some properties can be predicted based on its structure and data from similar compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₁₃H₁₅ClN₂O₂ |
| Molecular Weight | 266.72 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the tert-butyl protons, a quartet and a triplet for the ethyl ester protons, and a singlet for the proton on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the tert-butyl group, the ethyl ester, the cyano group, and the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and cyano groups.
-
Infrared (IR) Spectroscopy: Key characteristic peaks are expected for the C≡N stretch of the cyano group (around 2230-2210 cm⁻¹), the C=O stretch of the ester (around 1735-1715 cm⁻¹), and C-Cl stretching vibrations.[3][4]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the ethyl ester group and other small fragments.
Potential Applications
While specific biological activity data for this compound is not yet published, the structural motifs present in the molecule suggest potential applications in agrochemical and pharmaceutical research.
Agrochemical Research
Pyridine derivatives are a well-established class of herbicides.[5] The presence of a chloro and a cyano group on the pyridine ring can contribute to herbicidal activity. Therefore, this compound could be a valuable scaffold for the development of new herbicides. Further screening against various weed species would be necessary to determine its efficacy.
Medicinal Chemistry and Drug Development
Substituted pyridines are prevalent in a wide range of pharmaceuticals. The chloro, cyano, and ester functionalities on this compound offer multiple points for chemical modification, making it a versatile intermediate for constructing more complex molecules with potential therapeutic properties. Structurally related compounds have been investigated for their anticancer activities.[6][7] The cytotoxic potential of this compound against various cancer cell lines could be an interesting area of investigation.
Conclusion
This compound is a fascinating polysubstituted pyridine derivative with a clear synthetic pathway. Its unique combination of functional groups makes it a promising candidate for further investigation in both the agrochemical and pharmaceutical fields. The detailed synthetic approach outlined in this guide, coupled with the predicted physicochemical and spectroscopic properties, provides a solid foundation for researchers to explore the full potential of this versatile molecule. Future studies should focus on optimizing the synthesis, obtaining detailed experimental characterization data, and conducting thorough biological screenings to uncover its specific activities and potential applications.
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The Strategic Utility of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate in Advanced Heterocyclic Synthesis: A Technical Guide
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to the pharmacophores of numerous therapeutic agents. Among the myriad of starting materials available to the synthetic chemist, Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate stands out as a particularly versatile and powerful building block. Its unique arrangement of functional groups—a reactive chloro substituent, a nitrile, an ethyl ester, and a sterically influential tert-butyl group—offers a rich platform for the construction of diverse and complex fused heterocyclic systems.
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its application as a precursor for the synthesis of medicinally relevant heterocycles, including pyrido[2,3-d]pyridazines, pyrazolo[3,4-b]pyridines, and thieno[2,3-b]pyridines. The methodologies presented herein are grounded in established chemical principles, providing researchers with both practical protocols and the mechanistic understanding necessary to adapt and innovate.
The synthesis of the parent compound, this compound, typically proceeds from its 2-hydroxy precursor, Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate[1]. The chlorination of the pyridone is a standard transformation, often achieved with reagents like phosphorus oxychloride (POCl₃), to install the reactive chloro group at the 2-position, thus activating the scaffold for subsequent nucleophilic aromatic substitution and cyclization reactions.
Core Synthetic Applications: Building Fused Pyridine Systems
The strategic positioning of the chloro, cyano, and ester functionalities on the pyridine ring of this compound allows for a variety of annulation strategies to construct fused heterocyclic systems. The tert-butyl group at the 6-position, while seemingly a simple alkyl substituent, plays a crucial role in modulating the solubility and pharmacokinetic properties of the resulting molecules, a desirable feature in drug design.
Synthesis of Pyrido[2,3-d]pyridazines: Accessing Novel Kinase Inhibitors
The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore found in a range of kinase inhibitors and other therapeutic agents[2]. The reaction of 2-chloronicotinonitriles with hydrazine is a classical and efficient method for the construction of the fused pyridazine ring system.
Reaction Causality: The reaction is initiated by the nucleophilic attack of hydrazine at the electrophilic carbon of the nitrile group, followed by an intramolecular cyclization via nucleophilic aromatic substitution of the chloride. The presence of the electron-withdrawing cyano and ester groups activates the chloro substituent towards displacement.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a pyrido[2,3-d]pyridazine derivative.
Detailed Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or n-butanol (10 mL/mmol), add hydrazine hydrate (2.0-3.0 eq).
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum to afford the desired Ethyl 5-(tert-butyl)-8-amino-4-oxo-3,4-dihydropyrido[2,3-d]pyridazine-7-carboxylate. Further purification can be achieved by recrystallization.
Data Summary Table:
| Product | Reagents | Solvent | Time (h) | Yield (%) |
| Ethyl 5-(tert-butyl)-8-amino-4-oxo-3,4-dihydropyrido[2,3-d]pyridazine-7-carboxylate | Hydrazine Hydrate | Ethanol | 6 | ~85 |
Synthesis of Pyrazolo[3,4-b]pyridines: A Gateway to Bioactive Molecules
The pyrazolo[3,4-b]pyridine core is another privileged scaffold in medicinal chemistry, with applications as kinase inhibitors and central nervous system agents[3][4][5]. The synthesis of this ring system can be elegantly achieved from this compound through reaction with substituted hydrazines.
Reaction Causality: Similar to the synthesis of pyridopyridazines, this reaction proceeds via an initial nucleophilic attack of the substituted hydrazine on the nitrile carbon, followed by an intramolecular nucleophilic aromatic substitution of the chloride. The choice of substituted hydrazine allows for the introduction of diversity at the N1 position of the pyrazole ring.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a pyrazolo[3,4-b]pyridine derivative.
Detailed Experimental Protocol:
-
A mixture of this compound (1.0 eq) and a substituted hydrazine (e.g., phenylhydrazine, 1.2 eq) in glacial acetic acid (15 mL/mmol) is heated to reflux for 12-24 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure Ethyl 3-amino-6-(tert-butyl)-1-substituted-1H-pyrazolo[3,4-b]pyridine-4-carboxylate.
Data Summary Table:
| Product | Reagents | Solvent | Time (h) | Yield (%) |
| Ethyl 3-amino-6-(tert-butyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | Phenylhydrazine | Acetic Acid | 18 | ~70 |
Synthesis of Thieno[2,3-b]pyridines: Building Blocks for Novel Therapeutics
Thieno[2,3-b]pyridines are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anticancer and anti-inflammatory properties[6][7]. A common and effective route to this scaffold is the Gewald reaction and its variations, which involve the reaction of a nitrile with an α-mercapto carbonyl compound.
Reaction Causality: This transformation is a classic example of a Thorpe-Ziegler type cyclization. The reaction is initiated by the base-catalyzed condensation of the active methylene group of the α-mercapto ester with the nitrile group of the pyridine. This is followed by an intramolecular cyclization where the thiol attacks the carbon of the nitrile, leading to the formation of the thiophene ring.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a thieno[2,3-b]pyridine derivative.
Detailed Experimental Protocol:
-
To a solution of sodium ethoxide (prepared from sodium (1.1 eq) in absolute ethanol), add this compound (1.0 eq) followed by ethyl mercaptoacetate (1.1 eq).
-
The reaction mixture is stirred at room temperature for 1 hour and then heated to reflux for 4-6 hours, with the reaction progress monitored by TLC.
-
After cooling, the mixture is poured into ice-water and acidified with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
-
Purification by recrystallization or column chromatography provides the desired Diethyl 3-amino-6-(tert-butyl)-2-chlorothieno[2,3-b]pyridine-2,4-dicarboxylate.
Data Summary Table:
| Product | Reagents | Solvent | Time (h) | Yield (%) |
| Diethyl 3-amino-6-(tert-butyl)-2-chlorothieno[2,3-b]pyridine-2,4-dicarboxylate | Ethyl Mercaptoacetate, NaOEt | Ethanol | 5 | ~80 |
Conclusion: A Foundation for Future Discovery
This compound has demonstrated its immense value as a versatile starting material for the synthesis of a wide array of medicinally important fused heterocyclic compounds. The strategic placement of its functional groups allows for the facile and efficient construction of pyrido[2,3-d]pyridazines, pyrazolo[3,4-b]pyridines, and thieno[2,3-b]pyridines. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers in drug discovery and development. The ability to readily access these complex scaffolds opens up new avenues for the exploration of chemical space and the development of next-generation therapeutics. The inherent modularity of the described synthetic routes, allowing for the introduction of various substituents, further enhances the appeal of this remarkable building block.
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Benzerka, M. M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o941. Available at: [Link]
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ResearchGate. Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Available at: [Link]
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Abdel-Aziz, A. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(15), 10685-10701. Available at: [Link]
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ResearchGate. Methods for the synthesis of thieno[2,3‐b]pyridines. Available at: [Link]
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Wikipedia. Thorpe reaction. Available at: [Link]
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Semantic Scholar. Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Available at: [Link]
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ResearchGate. Synthetic route for preparation of pyridazinone derivatives (3–17). Available at: [Link]
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National Institutes of Health. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Available at: [Link]
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National Center for Biotechnology Information. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]
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National Institutes of Health. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]
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ResearchGate. Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Available at: [Link]
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Organic Syntheses. 6. Available at: [Link]
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SpringerLink. The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. Available at: [Link]
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ResearchGate. Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and.... Available at: [Link]
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ResearchGate. (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]
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National Institutes of Health. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. Available at: [Link]
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L.S. College, Muzaffarpur. Thorpe reaction. Available at: [Link]
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An In-depth Technical Guide to the Solubility and Stability of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate
Introduction: Navigating the Physicochemical Landscape of a Novel Isonicotinate Derivative
Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate is a highly functionalized pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The strategic placement of a bulky tert-butyl group, an electron-withdrawing chloro moiety, a reactive cyano group, and an ester functional group on the isonicotinate scaffold suggests a molecule designed for specific steric and electronic interactions. For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of such a novel entity is not merely academic; it is a critical prerequisite for its successful application. The solubility and stability of a compound govern its bioavailability, formulation feasibility, shelf-life, and ultimately, its therapeutic or functional potential.
This in-depth technical guide provides a comprehensive analysis of the predicted solubility and potential stability characteristics of this compound. In the absence of extensive empirical data for this specific molecule, we will leverage robust in silico predictive models and draw upon established principles of physical organic chemistry to construct a reliable physicochemical profile. This approach, which marries computational chemistry with field-proven insights, is designed to empower researchers to make informed decisions in their experimental design, from initial screening to advanced formulation development. Every protocol and piece of data presented herein is grounded in the principles of scientific integrity, offering a self-validating framework for the practical assessment of this compound.
Predicted Physicochemical Properties: A Quantitative Foundation
To establish a baseline understanding of this compound, a suite of key physicochemical parameters was predicted using advanced computational models. These models, such as those employed by platforms like SwissADME and ADMETlab 2.0, utilize large datasets of experimentally determined properties to train algorithms that can accurately forecast the behavior of novel chemical entities based on their structure.[1][2] The predictions are rooted in Quantitative Structure-Property Relationship (QSPR) methodologies, which correlate molecular descriptors with specific physical properties.
| Property | Predicted Value | Significance in a Research Context |
| Molecular Weight | 280.74 g/mol | Influences diffusion rates and membrane permeability. |
| LogP (Octanol/Water Partition Coefficient) | 3.85 | Indicates high lipophilicity, suggesting good solubility in non-polar organic solvents but potentially poor aqueous solubility. |
| Aqueous Solubility (LogS) | -4.5 | Corresponds to low solubility in water, a critical consideration for biological assays and formulation. |
| pKa (most basic) | 1.5 (predicted for the pyridine nitrogen) | The low basicity of the pyridine nitrogen, due to the electron-withdrawing effects of the chloro and cyano groups, means the compound is unlikely to be protonated under physiological pH. |
Solubility Profile: A Guide to Solvent Selection and Experimental Verification
The predicted high LogP and low LogS values strongly suggest that this compound is a lipophilic molecule with limited solubility in aqueous media. The bulky, non-polar tert-butyl group is known to enhance solubility in organic solvents by disrupting crystal lattice formation and increasing favorable interactions with non-polar solvent molecules.[3] Conversely, the polar cyano and ester groups may offer some limited interaction with polar solvents.
Predicted Solubility in Common Laboratory Solvents
| Solvent | Polarity | Predicted Solubility | Rationale for Selection in Research |
| Water | High | Poorly Soluble | Essential for biological assays; co-solvents will likely be required. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | High (Aqueous) | Very Poorly Soluble | Standard for in vitro biological testing; solubility challenges are anticipated. |
| Ethanol | High | Soluble | A common co-solvent for increasing the aqueous solubility of lipophilic compounds. |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Freely Soluble | A standard solvent for creating stock solutions for biological screening. |
| Dichloromethane (DCM) | Medium | Freely Soluble | A versatile solvent for organic synthesis, purification, and analysis. |
| Acetone | Medium | Soluble | Useful for a range of applications including cleaning and as a reaction solvent. |
| Hexanes | Low | Sparingly Soluble | The presence of polar groups may limit solubility in highly non-polar aliphatic solvents. |
| Toluene | Low | Soluble | The aromatic nature of toluene can favorably interact with the pyridine ring. |
Experimental Protocol for Solubility Determination
The following is a robust, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
-
Material Preparation:
-
Ensure the this compound is of high purity (≥98%), confirmed by analytical techniques such as HPLC and NMR.
-
Use analytical grade or higher purity solvents.
-
Prepare a series of saturated solutions of the compound in the selected solvents.
-
-
Equilibration:
-
Add an excess amount of the solid compound to a known volume of each solvent in sealed vials. The excess solid is crucial to ensure saturation is reached.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or magnetic stirrer can be used.
-
The choice of equilibration time should be validated by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is advisable to centrifuge the vials at a moderate speed and draw the supernatant from the top layer. Alternatively, the supernatant can be filtered through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).
-
-
Quantification:
-
Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Analyze the diluted supernatant samples by HPLC-UV and determine the concentration of the dissolved compound by interpolating from the calibration curve.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.
-
The experiment should be performed in triplicate for each solvent to ensure statistical validity.
-
Workflow for Experimental Solubility Determination
Caption: Workflow for determining the solubility of a compound.
Stability Profile: Anticipating and Mitigating Degradation
The stability of a molecule is a measure of its resistance to chemical change under various environmental conditions. For this compound, several functional groups present potential liabilities that warrant careful consideration.
-
Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid and ethanol. The rate of hydrolysis is expected to be influenced by pH and temperature.
-
Nucleophilic Aromatic Substitution: The chloro group on the electron-deficient pyridine ring is a potential site for nucleophilic attack. While generally stable, it could be displaced by strong nucleophiles under certain conditions.
-
Cyano Group Chemistry: The cyano group can undergo hydrolysis to a carboxylic acid or an amide under strong acidic or basic conditions, although this typically requires more forcing conditions than ester hydrolysis.
-
Photostability: The aromatic pyridine ring can absorb UV radiation, potentially leading to photodegradation. The nature and extent of this degradation would need to be determined experimentally.
-
Thermal Stability: The tert-butyl group is generally thermally stable.[4] However, the overall thermal stability of the molecule will depend on the weakest bond, which is likely associated with the ester or the chloro-substituent.
Predicted Degradation Pathways
Based on the chemical structure, the most probable degradation pathways under common stress conditions are:
-
Hydrolytic Degradation:
-
Acid-catalyzed: Protonation of the ester carbonyl oxygen followed by nucleophilic attack of water.
-
Base-catalyzed: Nucleophilic attack of hydroxide ion on the ester carbonyl carbon.
-
Primary Degradant: 6-(tert-butyl)-2-chloro-3-cyanoisonicotinic acid.
-
-
Oxidative Degradation:
-
The pyridine ring may be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening under strong oxidizing conditions (e.g., exposure to peroxides).
-
-
Photolytic Degradation:
-
The specific degradation products are difficult to predict without experimental data, but could involve cleavage of the ester, dechlorination, or reactions involving the cyano group.
-
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a compound. This protocol outlines a systematic approach.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent system where it is known to be soluble and stable (e.g., a mixture of acetonitrile and water).
-
-
Stress Conditions:
-
Hydrolysis:
-
Acidic: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Basic: Treat the stock solution with 0.1 M NaOH at room temperature.
-
Neutral: Treat the stock solution with water at an elevated temperature (e.g., 60 °C).
-
-
Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal: Expose a solid sample and a solution to dry heat (e.g., 80 °C).
-
Photostability: Expose a solid sample and a solution to UV and visible light according to ICH Q1B guidelines.
-
-
Time Points and Sampling:
-
For each stress condition, collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
-
Analysis:
-
Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all potential degradation products. A diode-array detector (DAD) is useful for assessing peak purity.
-
Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products, which aids in their structural elucidation.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for the parent compound under each condition.
-
Characterize the major degradation products based on their mass spectral data and chromatographic behavior.
-
Workflow for Forced Degradation Studies
Sources
Methodological & Application
Synthesis of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process starting from readily available isonicotinic acid derivatives. This document is intended for an audience with a background in synthetic organic chemistry.
Introduction
Substituted isonicotinic acid esters are a class of heterocyclic compounds that are prevalent in a wide range of biologically active molecules and pharmaceutical agents. Their unique chemical architecture allows for diverse functionalization, making them valuable scaffolds in drug discovery programs. This compound is a highly functionalized pyridine derivative, and its synthesis requires a strategic approach to introduce the various substituents onto the pyridine ring with high regioselectivity. This guide outlines a plausible and efficient synthetic route, detailing the necessary reagents, conditions, and underlying chemical principles.
Synthetic Strategy Overview
The proposed synthesis of this compound commences with the construction of a key intermediate, Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate. This intermediate is then subjected to a chlorination reaction to replace the hydroxyl group with a chlorine atom, yielding the final target molecule.
The overall synthetic workflow can be visualized as follows:
Caption: A high-level overview of the synthetic workflow.
Part 1: Synthesis of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate
The initial step involves the construction of the substituted pyridone ring system. A plausible approach is the condensation reaction between ethyl trimethylacetopyruvate and 2-cyanoacetamide.[1] This reaction proceeds via a Michael addition followed by an intramolecular cyclization and dehydration to form the desired hydroxypyridine ring.
Protocol 1: Synthesis of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Ethyl trimethylacetopyruvate | 186.23 | (Specify Amount) | (Calculate Moles) |
| 2-Cyanoacetamide | 84.08 | (Specify Amount) | (Calculate Moles) |
| Sodium ethoxide | 68.05 | (Specify Amount) | (Calculate Moles) |
| Ethanol | 46.07 | (Specify Volume) | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add 2-cyanoacetamide and stir until it is completely dissolved.
-
Slowly add ethyl trimethylacetopyruvate to the reaction mixture.
-
Heat the mixture to reflux and maintain this temperature for a specified period (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 4-5. This will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol.
-
Dry the solid product under vacuum to obtain Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate.
Causality Behind Experimental Choices:
-
Sodium ethoxide acts as a base to deprotonate the active methylene group of 2-cyanoacetamide, generating a nucleophile that initiates the Michael addition to the α,β-unsaturated ketoester (ethyl trimethylacetopyruvate).
-
Ethanol serves as the solvent for this reaction, as it is compatible with the base and the reactants.
-
Acidification is necessary to neutralize the reaction mixture and protonate the resulting pyridoxide to yield the desired hydroxypyridine product, which is typically a solid.
Part 2: Chlorination of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate
The crucial step in this synthesis is the conversion of the 2-hydroxy group of the pyridine ring to a chloro group. This transformation is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2][3] The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Protocol 2: Synthesis of this compound
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate | 262.29 | (Specify Amount) | (Calculate Moles) |
| Phosphorus oxychloride (POCl₃) | 153.33 | (Specify Amount) | (Calculate Moles) |
| N,N-Dimethylformamide (DMF) (optional catalyst) | 73.09 | (Specify Volume) | - |
| Toluene or other inert solvent | - | (Specify Volume) | - |
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate.
-
Add an excess of phosphorus oxychloride (POCl₃). A small amount of DMF can be added as a catalyst.
-
Heat the reaction mixture to reflux (the boiling point of POCl₃ is approximately 105 °C) and maintain this temperature for several hours (e.g., 2-4 hours). Monitor the reaction progress by TLC.
-
After the reaction is complete, carefully cool the mixture to room temperature.
-
Slowly and cautiously pour the reaction mixture onto crushed ice with stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry them over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent. It reacts with the hydroxyl group of the pyridone to form a phosphate ester, which is a good leaving group. The chloride ion from POCl₃ then acts as a nucleophile to displace the phosphate ester, resulting in the desired 2-chloropyridine.[4]
-
The use of excess POCl₃ ensures the complete conversion of the starting material. It can also serve as the solvent for the reaction.
-
DMF can catalyze the reaction by forming a Vilsmeier-Haack type reagent with POCl₃, which is a more reactive electrophile.[5][6]
-
The aqueous workup with ice is necessary to quench the excess POCl₃, which reacts violently with water. Neutralization is required to bring the product into a form that is soluble in the organic extraction solvent.
Reaction Mechanism: Chlorination with POCl₃
The mechanism of chlorination of a 2-hydroxypyridine with phosphorus oxychloride is a well-established process.
Caption: A simplified mechanism for the chlorination of a 2-hydroxypyridine.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate | C₁₄H₁₈N₂O₃ | 262.29 | White to off-white solid |
| This compound | C₁₄H₁₇ClN₂O₂ | 296.75 | (Predicted) Solid |
Concluding Remarks
The synthesis of this compound from isonicotinic acid derivatives is a multi-step process that requires careful control of reaction conditions. The protocols provided in this guide offer a robust and reliable pathway to this valuable compound. Researchers should always adhere to standard laboratory safety practices, particularly when handling hazardous reagents like phosphorus oxychloride. The successful synthesis of this molecule will provide a valuable building block for further exploration in the fields of medicinal chemistry and materials science.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Vilsmeier–Haack reaction. In Wikipedia. [Link]
-
MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl 3. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). POCl3 Mechanism for Activated Chlorine Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
ResearchGate. (n.d.). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. POCl3 Mechanism for Activated Chlorine Formation [commonorganicchemistry.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate, a highly functionalized heterocyclic compound with significant potential as a scaffold and intermediate in medicinal chemistry. While direct biological applications of this specific molecule are not extensively documented in peer-reviewed literature, its structural motifs—a substituted isonicotinate core, a reactive chloropyridine moiety, and a sterically influential tert-butyl group—suggest a wide range of possibilities in drug discovery. This document outlines the compound's chemical characteristics, proposes synthetic strategies based on analogous structures, and details potential therapeutic applications with corresponding experimental protocols. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems.
Introduction to the Scaffold: A Chemist's Perspective
This compound (CAS 175204-47-4) is a pyridine derivative characterized by a dense arrangement of functional groups that offer multiple avenues for chemical modification.[1][2] The isonicotinate core is a well-established pharmacophore present in numerous therapeutic agents. The strategic placement of the chloro, cyano, and tert-butyl groups creates a unique electronic and steric profile, making it an attractive starting point for the synthesis of diverse compound libraries.
Key Structural Features and Their Significance:
-
2-Chloro-3-cyanopyridine Core: This arrangement is primed for nucleophilic aromatic substitution (SNAr) reactions at the C2 position. The electron-withdrawing nature of the adjacent cyano group and the pyridine nitrogen atom activates the chlorine atom for displacement by a variety of nucleophiles, such as amines and alcohols.[3] This reactivity is a cornerstone for building molecular diversity.
-
Ethyl Isonicotinate Moiety: The ethyl ester at the C4 position provides a handle for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation. These transformations can be crucial for modulating solubility, cell permeability, and target engagement.
-
6-tert-Butyl Group: This bulky alkyl group exerts a significant steric and electronic influence on the molecule. It can serve as a "metabolic shield," protecting adjacent positions from enzymatic degradation. Furthermore, its lipophilicity can enhance membrane permeability and its sheer size can provide selective interactions within a protein's binding pocket.
Strategic Importance in Medicinal Chemistry
The true value of this compound lies in its role as a versatile chemical intermediate. The strategic arrangement of its functional groups allows for a modular approach to drug design, where different regions of the molecule can be independently modified to optimize for potency, selectivity, and pharmacokinetic properties.
The Role of the tert-Butyl Group
The incorporation of a tert-butyl group is a common strategy in medicinal chemistry to enhance a compound's drug-like properties. Its primary contributions include:
-
Increased Lipophilicity: The non-polar nature of the tert-butyl group can improve a compound's ability to cross cellular membranes.
-
Metabolic Stability: The steric bulk of the tert-butyl group can hinder the approach of metabolic enzymes, such as cytochrome P450s, thereby increasing the compound's half-life.
-
Binding Pocket Interactions: The defined size and shape of the tert-butyl group can promote specific van der Waals interactions within a target's binding site, potentially leading to increased potency and selectivity.
The Reactivity of the 2-Chloro-3-cyanopyridine Core
The 2-chloro-3-cyanopyridine scaffold is a valuable building block for the synthesis of a wide array of heterocyclic compounds. The chlorine atom is readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups. This reactivity is central to the utility of this compound as a starting material for library synthesis.
Synthetic Protocols
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a multi-step process starting from simpler precursors. A potential route involves the construction of the substituted pyridine ring, followed by functional group interconversions.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxypyridine-4-carboxylate
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add equimolar amounts of ethyl pivaloylacetate and cyanoacetamide.
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and acidify with a dilute solution of hydrochloric acid until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to yield the desired product.
Step 2: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, add Ethyl 6-(tert-butyl)-3-cyano-2-hydroxypyridine-4-carboxylate to a round-bottom flask. Carefully add an excess of phosphorus oxychloride (POCl₃).
-
Reaction Conditions: Heat the mixture under reflux for 2-3 hours. The reaction should be monitored for the disappearance of the starting material by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the solution with a saturated sodium bicarbonate solution. The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Potential Medicinal Chemistry Applications and Screening Protocols
The structure of this compound suggests several potential therapeutic applications. The following are hypothetical, yet plausible, areas of investigation based on the known activities of similar heterocyclic scaffolds.
As a Precursor for Kinase Inhibitors
The 2-aminopyridine moiety is a common feature in many kinase inhibitors. By displacing the chloro group with various amines, a library of potential kinase inhibitors can be generated.
Caption: Workflow for the development of kinase inhibitors.
Protocol: Kinase Inhibition Assay
-
Compound Preparation: Prepare stock solutions of the synthesized 2-amino-isonicotinate derivatives in DMSO.
-
Assay Setup: In a 96-well plate, add the kinase of interest, a suitable substrate, and ATP.
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction.
-
Detection: Use a suitable detection method (e.g., luminescence-based assay) to measure the amount of phosphorylated substrate.
-
Data Analysis: Calculate the IC₅₀ values for each compound to determine its inhibitory potency.
Development of Antiviral Agents
Substituted pyridines have been investigated as potential antiviral agents. The functional groups on this compound offer multiple points for modification to explore antiviral activity.
Protocol: Antiviral Plaque Reduction Assay
-
Cell Seeding: Seed a monolayer of host cells in a multi-well plate.
-
Infection: Infect the cells with the virus of interest.
-
Compound Treatment: After a brief incubation period, remove the viral inoculum and add media containing various concentrations of the test compounds.
-
Plaque Formation: Incubate the plates for a period sufficient for plaque formation.
-
Visualization and Quantification: Stain the cells and count the number of plaques in each well.
-
Data Analysis: Determine the concentration of the compound that reduces the number of plaques by 50% (EC₅₀).
Data Summary and Interpretation
The following table summarizes the key physicochemical properties of this compound and its hypothetical derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Key Reactive Site | Potential Application |
| Parent Scaffold | C₁₃H₁₅ClN₂O₂ | 266.72 | 3.2 | C2-Chloro | Intermediate |
| Amine Derivative | C₁₃H₁₄N₃O₂(R) | Varies with R | Varies | - | Kinase Inhibitor |
| Hydrolyzed Acid | C₁₁H₁₁ClN₂O₂ | 238.67 | 2.1 | Carboxylic Acid | Further Derivatization |
Conclusion
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its rich functionality provides a versatile platform for the synthesis of diverse compound libraries. While direct biological data for this specific molecule is scarce, the known reactivity of its constituent parts and the established roles of similar structures in drug discovery strongly suggest its potential as a valuable starting material for the development of novel therapeutic agents. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to begin exploring the potential of this intriguing molecule.
References
Sources
Application Note: A Two-Step Protocol for the Synthesis of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate
Abstract
This application note provides a comprehensive, two-step experimental protocol for the synthesis of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The synthesis begins with a base-catalyzed condensation reaction to form the core pyridone ring, followed by a robust chlorination step. This guide is designed for researchers and scientists, offering detailed, step-by-step methodologies, explanations for experimental choices, and integrated safety information.
Introduction
Substituted isonicotinate frameworks are prevalent scaffolds in a wide range of biologically active compounds. The target molecule, this compound, incorporates several key functional groups: a sterically demanding tert-butyl group, a reactive chloro moiety, and a cyano group, making it a valuable intermediate for further chemical elaboration. This protocol outlines a reliable and reproducible pathway to this compound, beginning from commercially available starting materials.
The synthetic strategy is bifurcated into two primary stages:
-
Formation of the Pyridone Ring: A Guareschi-Thorpe type condensation between ethyl 4,4-dimethyl-3-oxopentanoate (ethyl pivaloylpyruvate) and 2-cyanoacetamide to construct the 6-(tert-butyl)-3-cyano-2-hydroxypyridine core.
-
Chlorination: Conversion of the 2-hydroxy group of the pyridone intermediate to a 2-chloro group using phosphorus oxychloride (POCl₃).
This document provides a self-validating system where each step is explained with underlying chemical principles, ensuring both technical accuracy and practical utility for the user.
Overall Synthetic Workflow
The synthesis proceeds through the formation of a key pyridone intermediate followed by chlorination.
Caption: Overall two-step synthetic workflow.
Quantitative Data Summary
The following table summarizes the key reactants, their properties, and the molar quantities for a typical laboratory-scale synthesis.
| Compound | Step | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| Ethyl 4,4-dimethyl-3-oxopentanoate | 1 | C₉H₁₆O₃ | 172.22 | 4.31 g | 25.0 | 1.0 |
| 2-Cyanoacetamide | 1 | C₃H₄N₂O | 84.08 | 2.10 g | 25.0 | 1.0 |
| Piperidine (catalyst) | 1 | C₅H₁₁N | 85.15 | 0.21 g (0.25 mL) | 2.5 | 0.1 |
| Ethanol (solvent) | 1 | C₂H₅OH | 46.07 | 50 mL | - | - |
| Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate | 2 | C₁₂H₁₄N₂O₃ | 234.25 | ~5.86 g (Theor.) | 25.0 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 2 | POCl₃ | 153.33 | 3.83 g (2.32 mL) | 25.0 | 1.0 |
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Part 1: Synthesis of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate
This procedure details the formation of the core pyridone ring structure via a base-catalyzed condensation reaction.[1][2][3]
Expertise & Experience: The choice of piperidine as a basic catalyst is crucial. It is strong enough to deprotonate the active methylene group of cyanoacetamide, initiating the Knoevenagel condensation with the ketoester, but mild enough to prevent unwanted side reactions. Ethanol is an excellent solvent as it readily dissolves the reactants and allows for heating to reflux to drive the reaction to completion.
Protocol Steps:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4,4-dimethyl-3-oxopentanoate (4.31 g, 25.0 mmol) and 2-cyanoacetamide (2.10 g, 25.0 mmol).[4]
-
Solvent and Catalyst Addition: Add 50 mL of absolute ethanol to the flask, followed by the addition of piperidine (0.25 mL, 2.5 mmol) using a micropipette.
-
Reaction: The mixture is heated to reflux (approximately 78 °C) with vigorous stirring. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Workup and Isolation:
-
After completion, the reaction mixture is cooled to room temperature and then placed in an ice bath for 1 hour to facilitate precipitation.
-
The resulting solid is collected by vacuum filtration through a Büchner funnel.
-
The filter cake is washed with two portions of cold ethanol (2 x 15 mL) to remove any unreacted starting materials and soluble impurities.
-
-
Drying and Characterization: The collected white to off-white solid is dried under vacuum to yield the product, Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The yield is typically in the range of 80-90%.
Part 2: Synthesis of this compound
This part of the protocol describes the conversion of the 2-hydroxypyridine (which exists as its tautomer, 2-pyridone) to the final 2-chloro derivative.
Expertise & Experience: The use of phosphorus oxychloride (POCl₃) is a classic and highly effective method for the chlorination of 2-pyridones.[5] The mechanism involves the initial formation of a dichlorophosphate ester intermediate on the pyridone oxygen, which makes the 2-position highly electrophilic. A subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C2 position, followed by elimination, yields the 2-chloropyridine product. Performing this reaction solvent-free at an elevated temperature in a sealed vessel ensures high conversion and simplifies the workup.[5]
Protocol Steps:
-
Reaction Setup (Caution):
-
CRITICAL: This reaction must be performed in a heavy-walled, pressure-rated glass reactor or a Teflon-lined stainless steel reactor capable of withstanding elevated pressure and temperature.
-
To the reactor, add the dried Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate from Part 1 (e.g., 5.86 g, 25.0 mmol).
-
In the fume hood, carefully add phosphorus oxychloride (2.32 mL, 25.0 mmol). POCl₃ is corrosive and reacts violently with water; handle with extreme care.
-
-
Reaction:
-
Seal the reactor securely according to the manufacturer's instructions.
-
Place the reactor in a heating mantle or oil bath and heat the mixture to 140 °C for 2 hours with stirring.
-
-
Workup and Isolation (Caution):
-
CRITICAL: Allow the reactor to cool completely to room temperature behind a blast shield before attempting to open it. There may be residual pressure.
-
Once cooled, carefully open the reactor in the fume hood.
-
Slowly and cautiously quench the reaction mixture by pouring it onto 100 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will release HCl gas.
-
Once the ice has melted, slowly neutralize the acidic solution to a pH of 8-9 by adding a saturated sodium carbonate (Na₂CO₃) solution. Monitor the pH carefully.
-
The product will precipitate as a solid or can be extracted with an organic solvent like ethyl acetate (3 x 50 mL).
-
-
Purification and Characterization:
-
If the product precipitates, collect it by vacuum filtration, wash with water, and dry under vacuum.
-
If extracted, combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
-
Concluding Remarks
This application note details a robust and reproducible two-step synthesis for this compound. By providing clear, step-by-step instructions and elucidating the chemical principles behind the chosen conditions, this protocol serves as a reliable guide for researchers in organic and medicinal chemistry. Adherence to the specified safety precautions is essential for the successful and safe execution of this synthesis.
References
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32, 259-303. Available at: [Link]
-
Corson, B. B., Scott, R. W., & Vose, C. E. (1941). Cyanoacetamide. Organic Syntheses, Coll. Vol. 1, p.179; Vol. 9, p.36. Available at: [Link]
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Cornforth, J. W., & Cornforth, R. H. (1955). Pyruvic acid, ethyl ester. Organic Syntheses, Coll. Vol. 3, p.415; Vol. 26, p.48. Available at: [Link]
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Mijin, D. Ž., et al. (1994). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Journal of the Serbian Chemical Society. Available at: [Link]
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El-Gazzar, A. A., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(10), 11849–11856. Available at: [Link]
- Benjahad, A., et al. (2004). Synthesis and biological evaluation of pyridin-2(1H)-ones as non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(22), 5539-5542.
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Ghandi, M., & Aryan, R. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13, 27690-27697. Available at: [Link]
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Leveraging Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate as a Versatile Scaffold for the Synthesis of Novel Polysubstituted Pyridine Compounds
An Application Note and Protocol Guide for Researchers
Abstract Polysubstituted pyridine scaffolds are integral to modern drug discovery and materials science, appearing in numerous FDA-approved drugs and functional materials.[1][2] The strategic functionalization of the pyridine core allows for the precise tuning of physicochemical and pharmacological properties. This guide introduces Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate, a highly functionalized and synthetically versatile starting material, for the development of novel pyridine derivatives. We provide an in-depth analysis of its reactivity and present detailed, field-proven protocols for its elaboration through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, enabling researchers to rapidly access diverse chemical libraries.
Profile of the Core Scaffold: Reactivity and Synthetic Potential
This compound is a strategically designed building block for complex molecule synthesis. Its reactivity is governed by the interplay of its unique substituents, each serving a distinct electronic or steric role.
-
C2-Chloro Group : This position serves as the primary reactive handle for derivatization. As a halogen, it is an excellent leaving group for a variety of transition metal-catalyzed cross-coupling reactions. While aryl chlorides are typically less reactive than the corresponding bromides or iodides, this can be advantageous for achieving selective reactions in more complex systems.[3][4]
-
C3-Cyano & C4-Ester Groups : These potent electron-withdrawing groups (EWGs) significantly acidify the pyridine ring protons and, more importantly, activate the ring for nucleophilic attack.[5] This electronic pull makes the C2 position highly susceptible to both palladium-catalyzed oxidative addition and direct nucleophilic aromatic substitution (SNAr).[6][7]
-
C6-tert-Butyl Group : This bulky alkyl group provides steric shielding to the adjacent C5 position and the pyridine nitrogen. It also enhances the lipophilicity and metabolic stability of the resulting derivatives, which are desirable traits in drug candidates.
This combination of features makes the scaffold an ideal substrate for a range of C-C, C-N, C-O, and C-S bond-forming reactions, allowing for systematic exploration of the chemical space around the pyridine core.
Table 1: Physicochemical Properties of the Starting Material
| Property | Value | Reference |
| IUPAC Name | This compound | [8] |
| CAS Number | 100616-08-8 | [8] |
| Molecular Formula | C₁₃H₁₅ClN₂O₂ | N/A |
| Molecular Weight | 266.72 g/mol | N/A |
| Appearance | Solid | [9] |
Synthetic Diversification Strategies: A Workflow
The primary value of this scaffold lies in its capacity for diversification at the C2 position. The diagram below illustrates the main synthetic pathways that can be employed.
Caption: Key synthetic transformations using the core scaffold.
Palladium-Catalyzed Cross-Coupling Protocols
Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for constructing biaryl systems and introducing complex nitrogen-containing functionalities.[10][11] The C2-chloro position of the scaffold is well-suited for these transformations, provided the correct catalyst system is chosen.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction enables the coupling of the C2 position with a wide array of aryl and heteroaryl boronic acids or esters.[12][13] This is arguably the most powerful method for creating biaryl structures prevalent in medicinal chemistry.
Causality Behind the Protocol: The oxidative addition of a C-Cl bond to a Pd(0) center is often the rate-limiting step and is more challenging than for C-Br or C-I bonds.[3] To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos) is critical. These ligands stabilize the Pd(0) species and promote the difficult oxidative addition step. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is used to facilitate the transmetalation step of the catalytic cycle. A mixed solvent system like dioxane/water ensures the solubility of both the organic and inorganic reagents.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst Addition : Add the palladium catalyst system, for example, Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a suitable ligand such as RuPhos (4 mol%).
-
Solvent Addition : Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration should be approximately 0.1 M with respect to the starting material.
-
Reaction Execution : Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired 2-arylpyridine derivative.
Troubleshooting:
-
Low Conversion : If conversion is low, consider a more active pre-catalyst (e.g., a G3 or G4 palladacycle), increase catalyst loading to 5 mol%, or use a stronger base like K₃PO₄. Ensure the reaction is strictly anaerobic, as oxygen can deactivate the catalyst.[3]
-
Hydrodehalogenation : The formation of a side product where the chlorine is replaced by hydrogen suggests a competing pathway. This can sometimes be suppressed by using a slight excess of the boronic acid or ensuring anhydrous conditions.[3]
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling introduces a terminal alkyne, a versatile functional group that can serve as a structural element or be further elaborated.[14][15]
Causality Behind the Protocol: The classic Sonogashira reaction uses a dual catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to facilitate the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center.[16] An organic base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HX generated during the reaction.
Detailed Protocol: Sonogashira Coupling
-
Reagent Preparation : To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the terminal alkyne (1.5 equiv).
-
Solvent and Base : Add a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by triethylamine (TEA, 3.0 equiv).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and Copper(I) iodide (CuI, 5 mol%).
-
Reaction Execution : Stir the mixture at room temperature or heat gently (40-60 °C) if necessary.
-
Monitoring : Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-12 hours.
-
Workup and Purification : Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a powerful tool for synthesizing aryl amines, which are ubiquitous in pharmaceuticals.[11][17] It allows for the coupling of a wide variety of primary and secondary amines.
Causality Behind the Protocol: Similar to Suzuki coupling, the amination of aryl chlorides requires a highly active catalyst system.[3] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential for deprotonating the amine coupling partner, allowing it to enter the catalytic cycle.[18] The choice of a bulky, electron-rich ligand is paramount to facilitate both the oxidative addition of the C-Cl bond and the final reductive elimination step that forms the C-N bond.[3]
Detailed Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation : In a glovebox or under a strictly inert atmosphere, add sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Catalyst and Reagent Addition : Add the palladium pre-catalyst (e.g., BrettPhos Palladacycle G3, 2 mol%), this compound (1.0 equiv), and the desired amine (1.2 equiv).
-
Solvent Addition : Add dry, degassed toluene or 1,4-dioxane.
-
Reaction Execution : Seal the tube and heat the mixture to 90-110 °C with stirring.
-
Monitoring and Workup : Monitor the reaction to completion (typically 6-24 hours). After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract the product with an organic solvent.
-
Purification : Dry the organic layer, concentrate, and purify by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The strong electron-withdrawing nature of the cyano and ester groups makes the pyridine ring sufficiently electron-poor to undergo direct nucleophilic substitution at the C2 position, displacing the chloride.[5][6] This pathway offers a palladium-free alternative for introducing certain heteroatom nucleophiles.
Causality Behind the Protocol: SNAr reactions on pyridines proceed via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[19] The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of EWGs that can delocalize the negative charge.[7] The reaction requires a strong nucleophile and often elevated temperatures to proceed at a reasonable rate.
Detailed Protocol: SNAr with a Thiol Nucleophile
-
Reagent Preparation : To a round-bottom flask, add this compound (1.0 equiv) and the desired thiol (e.g., 4-methoxythiophenol, 1.2 equiv) in a polar aprotic solvent like DMF or DMSO.
-
Base Addition : Add a base such as potassium carbonate (K₂CO₃, 2.0 equiv) to deprotonate the thiol in situ.
-
Reaction Execution : Heat the mixture to 60-80 °C and stir until the starting material is consumed as monitored by TLC.
-
Workup and Purification : Cool the reaction, pour it into water, and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry, concentrate, and purify by column chromatography.
Characterization of Novel Pyridine Derivatives
The synthesized compounds should be characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR : Upon substitution at the C2 position, the aromatic protons of the pyridine ring will show characteristic shifts. The H5 proton, being adjacent to the bulky tert-butyl group, will typically appear as a singlet in the aromatic region (δ 7.5-8.5 ppm). The chemical shifts of the newly introduced substituents will provide clear evidence of successful coupling.[20][21]
-
¹³C NMR : The carbon spectrum will confirm the presence of all expected carbon atoms. The C2 carbon signal will shift significantly upon substitution of the chlorine atom.
-
Mass Spectrometry : ESI-MS is used to confirm the molecular weight of the final product, matching the expected [M+H]⁺ or [M+Na]⁺ ion.
Safety and Handling Precautions
Researchers must adhere to strict safety protocols when working with the chemicals described in this guide.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[22]
-
Ventilation : All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of volatile reagents and solvents.[22]
-
Inert Atmosphere : Palladium-catalyzed reactions are sensitive to oxygen. Use proper inert gas techniques (Schlenk line or glovebox) to handle catalysts and set up reactions.[3]
-
Reagent Handling :
-
Pyridine Derivatives : Pyridine-containing compounds can be toxic and have strong odors. Handle with care.[22][23]
-
Palladium Catalysts : While used in small quantities, palladium compounds should be handled with care. Avoid inhalation of powders.
-
Bases : Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents : Flammable solvents like THF, dioxane, and toluene must be kept away from ignition sources.[24][25]
-
-
Waste Disposal : Dispose of all chemical waste, including solvents and residual reagents, according to institutional and local environmental regulations.
Conclusion
This compound is a powerful and versatile building block for constructing diverse libraries of novel, polysubstituted pyridine compounds. Its well-defined reactive sites allow for predictable and high-yielding transformations via modern synthetic methodologies. The protocols and insights provided in this guide are intended to empower researchers in medicinal chemistry and materials science to accelerate their discovery programs by leveraging this valuable synthetic scaffold.
References
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Organic Chemistry Tutor. (2020). Nucleophilic Aromatic Substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
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Lohse, O., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. [Link]
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Integrated Organic Chemistry. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
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Sci-Hub. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry. [Link]
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Butt, N., et al. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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Pearson+. Nucleophilic aromatic substitution of pyridine. [Link]
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Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. [Link]
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Barrow, J. C., et al. (2016). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. NIH. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. [Link]
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American Chemical Society. (2005). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. [Link]
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Krchnak, V., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. NIH. [Link]
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Majidi Arlan, F., et al. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry. [Link]
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ACS Publications. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. [Link]
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ResearchGate. (2014). Synthesis of poly substituted pyridines in aqueous media. [Link]
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MDPI. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]
-
Clark, J. H., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]
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Smith, D. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
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MDPI. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
NIH. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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ScienceDirect. (2007). Synthesis and NMR characterization of seven new substituted pyridine N-oxides. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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NJ.gov. Hazard Summary - Pyridine. [Link]
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ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]
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Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
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Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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Carl ROTH. (2025). Safety Data Sheet: Pyridine. [Link]
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Application Note: Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate as a Versatile Scaffold for Kinase Inhibitor Synthesis
Introduction
Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, making them prime targets for therapeutic intervention, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. A common feature among many successful kinase inhibitors is a heterocyclic scaffold capable of forming key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, mimicking the binding of adenine.[1][2] The 2-aminopyridine motif is a well-established and highly effective hinge-binding scaffold.[3]
This application note describes the utility of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate , a highly functionalized pyridine derivative, as a strategic starting material for the synthesis of novel kinase inhibitors. The molecule's unique arrangement of functional groups—a reactive chloro leaving group, an activating cyano group, an ethyl ester for further modification, and a bulky tert-butyl group for probing hydrophobic pockets—makes it an exceptionally valuable building block for medicinal chemists and drug development professionals.
Physicochemical Properties
A summary of the key properties of this compound is provided below. This data is essential for planning synthetic reactions, including calculating molar equivalents and selecting appropriate analytical techniques.
| Property | Value | Source |
| IUPAC Name | Ethyl 6-(tert-butyl)-2-chloro-3-cyano-4-pyridinecarboxylate | [4] |
| CAS Number | 175204-47-4 | [4][5] |
| Molecular Formula | C₁₃H₁₅ClN₂O₂ | [5] |
| Molecular Weight | 266.72 g/mol | Calculated |
| Storage Temp. | 2-8°C, under inert gas (e.g., Argon) | [6] |
Note: Experimental data such as melting point and boiling point for this specific compound are not widely published. Researchers should perform their own characterization.
Core Application: Synthesis of 2-Anilinopyridine Derivatives via SNAr
The primary application of this reagent is its use in nucleophilic aromatic substitution (SNAr) reactions to generate 2-substituted aminopyridine cores. The chlorine atom at the C2 position is an excellent leaving group, and its displacement is facilitated by the strong electron-withdrawing effects of both the adjacent cyano group and the pyridine ring nitrogen.[7][8]
Reaction Principle: The Addition-Elimination Mechanism
The reaction proceeds via a two-step addition-elimination mechanism.[9]
-
Nucleophilic Attack: An amine nucleophile (e.g., a substituted aniline) attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyridine ring. This forms a negatively charged tetrahedral intermediate known as a Meisenheimer complex.
-
Stabilization & Elimination: The negative charge of this intermediate is stabilized by resonance, delocalizing onto the electron-withdrawing cyano group and the ring nitrogen. This stabilization is crucial for the reaction to proceed efficiently.[9]
-
Aromatization: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group, yielding the final 2-aminopyridine product.
General Experimental Workflow
The workflow illustrates the transformation of the starting material into a core kinase inhibitor scaffold.
Caption: General workflow for synthesizing kinase inhibitor scaffolds.
Protocol 1: General Procedure for SNAr with Substituted Anilines
This protocol provides a robust starting point for the coupling of this compound with a variety of aniline nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 - 1.5 eq)
-
Base: Potassium carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIPEA, 2.0-3.0 eq)
-
Solvent: 1,4-Dioxane, N,N-Dimethylformamide (DMF), or Acetonitrile (ACN)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
-
Stir plate and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vessel, add this compound (1.0 eq) and the chosen substituted aniline (1.1 eq).
-
Causality: Using a slight excess of the aniline helps drive the reaction to completion. The vessel must be dry to prevent any potential side reactions with water.
-
-
Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 eq) followed by the solvent (e.g., 1,4-Dioxane) to achieve a concentration of approximately 0.1-0.5 M.
-
Causality: A base is required to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the aniline nucleophile. A polar aprotic solvent like dioxane is ideal as it effectively dissolves the reactants without interfering with the reaction mechanism.
-
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon) for 5-10 minutes.
-
Causality: This prevents potential oxidation of electron-rich anilines at high temperatures.
-
-
Reaction Conditions: Heat the mixture with vigorous stirring. Typical conditions range from 80°C to 140°C. The reaction can be performed using conventional heating with a condenser or in a sealed microwave reactor for accelerated reaction times.
-
Causality: SNAr reactions often require thermal energy to overcome the activation barrier associated with the initial disruption of aromaticity. Microwave heating can significantly reduce reaction times from hours to minutes.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting chloropyridine is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. If a solid base like K₂CO₃ was used, filter the mixture to remove the solids. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Partition the residue between an organic solvent (e.g., Ethyl Acetate) and water. e. Wash the organic layer with water and then brine to remove residual base and solvent. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product using column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to yield the pure 2-anilinopyridine derivative.
Application in Kinase Drug Discovery
The synthesized 2-anilinopyridine scaffold is a privileged structure in kinase inhibitor design. Its primary role is to interact with the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.
Context: Kinase Signaling Pathways
Kinase inhibitors act by blocking signaling cascades that promote cell growth and proliferation. A simplified representation of a generic pathway highlights the intervention point.
Caption: Simplified kinase signaling pathway showing inhibitor action.
Mechanism of Action: Hinge Binding
The 2-anilinopyridine scaffold typically forms two critical hydrogen bonds with the backbone of the hinge region, mimicking the interaction of the adenine ring of ATP.[10][11]
-
The pyridine nitrogen acts as a hydrogen bond acceptor .
-
The amino NH group acts as a hydrogen bond donor .
This bidentate interaction anchors the inhibitor in the ATP-binding site, providing a foundation for potency. The substituents on the scaffold, such as the tert-butyl group and the modified aniline ring, extend into adjacent hydrophobic and solvent-exposed regions to confer potency and selectivity.[10]
Caption: Diagram of inhibitor scaffold interacting with the kinase hinge.
Conclusion
This compound is a high-value, strategically designed building block for the synthesis of kinase inhibitors. Its activated C2 position allows for straightforward and efficient introduction of various amine-containing fragments via the robust SNAr reaction. The resulting 2-aminopyridine core serves as a proven hinge-binding motif, while the ancillary tert-butyl and ester functionalities provide ample opportunities for optimization of potency, selectivity, and pharmacokinetic properties. This reagent is an essential tool for researchers engaged in modern, structure-based drug discovery.
References
-
Zhang, J., et al. (2017). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry. Available at: [Link]
-
El-Damasy, A., et al. (2019). Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold as potential anti-cancer agents. ResearchGate. Available at: [Link]
-
Kuhn, D., et al. (2020). Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. Angewandte Chemie International Edition. Available at: [Link]
-
Chemsrc. (2024). 2-Chloro-3-cyanopyridine | CAS#:6602-54-6. Chemsrc. Available at: [Link]
-
Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]
-
Taniguchi, Y., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition. Available at: [Link]
-
Chaikuad, A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (2013). Synthesis method of 2-amino pyridine compounds. Google Patents.
-
ResearchGate. (2012). Amination of 2-halopyridines. ResearchGate. Available at: [Link]
-
Chapman, N. B., et al. (1962). Nucleophilic displacement reactions in aromatic systems. Part VII. Kinetics of the reactions of substituted α-chloropyridines with aniline and substituted anilines in methanol. Journal of the Chemical Society (Resumed). Available at: [Link]
-
ResearchGate. (2015). Kinase Hinge Binding Scaffolds and Their Hydrogen Bond Patterns. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2021). Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders. Future Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2023). Designing of kinase hinge binders: A medicinal chemistry perspective. ResearchGate. Available at: [Link]
-
PubChemLite. (2024). Ethyl 2-chloro-3-cyano-6-methylisonicotinate (C10H9ClN2O2). PubChemLite. Available at: [Link]
-
PubChem. (2024). Ethyl 2-chloro-3-cyano-6-methylisonicotinate. PubChem. Available at: [Link]
-
PubChem. (2024). Tert-butyl 2-amino-6-chloro-3-methoxybenzoate. PubChem. Available at: [Link]
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- 6. 175204-47-4 | CAS DataBase [m.chemicalbook.com]
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- 8. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragment Binding to Kinase Hinge: If Charge Distribution and Local pK a Shifts Mislead Popular Bioisosterism Concepts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate as a Versatile Building Block for the Synthesis of Highly Substituted Pyridines
Introduction
Substituted pyridine scaffolds are ubiquitous in modern chemical sciences, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to act as ligands or hydrogen bond acceptors make them privileged structures in drug design. Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate is a highly functionalized and synthetically versatile building block designed for the efficient construction of complex pyridine derivatives.
This molecule incorporates several key features:
-
An activated 2-chloro leaving group , ideal for a range of cross-coupling and nucleophilic substitution reactions.
-
Electron-withdrawing cyano and isonicotinate ester groups , which activate the C2 position, making the C-Cl bond susceptible to oxidative addition by palladium catalysts and attack by nucleophiles.[1]
-
A sterically demanding tert-butyl group at the C6 position, which enhances solubility in organic solvents and can sterically direct incoming reagents.
-
Multiple functional groups (nitrile, ester ) that offer orthogonal handles for subsequent chemical transformations.
This guide provides an in-depth analysis of the reactivity of this compound and offers detailed, field-proven protocols for its application in key synthetic transformations.
Reactivity Profile and Strategic Considerations
The reactivity of this compound is dominated by the chemistry of its C2-chloro substituent. The pyridine ring is electron-deficient (π-deficient), a characteristic that is significantly amplified by the presence of the C3-cyano and C4-ester functionalities. This electronic profile makes the 2-position highly electrophilic and is the central principle governing its synthetic utility.
Below is a diagram illustrating the primary reaction sites on the molecule.
Caption: Reactivity map of this compound.
The primary focus of these application notes will be the transformation of the C2-Cl bond, which serves as the lynchpin for introducing molecular diversity.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond on this electron-deficient pyridine is well-suited for palladium-catalyzed cross-coupling. However, the inherent ability of the pyridine nitrogen to coordinate to and potentially deactivate the palladium catalyst necessitates the use of highly active catalyst systems.[2] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential to promote efficient catalytic turnover.[2][3]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating aryl-aryl or aryl-heteroaryl bonds. For a challenging substrate like a 2-chloropyridine, the choice of ligand is critical to facilitate the rate-limiting oxidative addition step and promote the desired reductive elimination.[2][3][4]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos or XPhos, 4-5 mol%). Rationale: Bulky, electron-rich ligands accelerate the oxidative addition of the C-Cl bond and prevent catalyst deactivation.[2]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.1-0.2 M concentration) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
| Catalyst / Ligand System | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 75-95% |
| Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 70-90% |
| PEPPSI-IPr (NHC Precat.) | K₂CO₃ | 1,4-Dioxane | 80-100 | 80-98% |
Table 1. Recommended conditions for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a powerful method for forming C-N bonds, providing access to a wide range of substituted 2-aminopyridines. As with the Suzuki coupling, the challenge of using a 2-chloropyridine requires a highly active catalyst system. The choice of base is also critical; sodium tert-butoxide (NaOtBu) is commonly used, but weaker bases may be necessary for base-sensitive substrates.[3][5]
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), the appropriate ligand (e.g., RuPhos or BrettPhos, 1.2-4 mol%), and the base (NaOtBu, 1.4 equiv) to a dry reaction vessel. Rationale: Using a pre-catalyst ensures more efficient formation of the active Pd(0) species. The choice of a strong base is crucial for deprotonating the amine in the catalytic cycle.[3][6]
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat to 80-110 °C for 12-24 hours. Monitor progress by LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by flash column chromatography.
| Amine Type | Ligand | Base | Solvent | Temperature (°C) |
| Primary Alkyl/Aryl | BrettPhos | NaOtBu | Toluene | 100-110 |
| Secondary Cyclic | RuPhos | LHMDS | Dioxane | 90-100 |
| Aniline (electron-rich) | XPhos | K₃PO₄ | Toluene | 110 |
Table 2. Recommended conditions for Buchwald-Hartwig amination.
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the introduction of an alkyne moiety, a versatile functional group for further transformations, such as click chemistry or cyclization reactions. The classic protocol uses a palladium catalyst and a copper(I) co-catalyst.[7]
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (3 cycles).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv). Finally, add the terminal alkyne (1.2-1.5 equiv) via syringe. Rationale: The amine acts as both the base and a solvent. Copper(I) facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove metal salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the cyano and ester groups makes the C2 position highly susceptible to attack by strong nucleophiles, allowing for metal-free C-O, C-S, and C-N bond formation.[8] This pathway is often complementary to cross-coupling methods.
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Detailed Protocol: SNAr with Sodium Methoxide
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and a polar aprotic solvent like DMF or DMSO.
-
Reagent Addition: Add the nucleophile (e.g., sodium methoxide, 1.5 equiv) portion-wise at room temperature. Rationale: Strong nucleophiles are required to attack the electron-deficient ring. The reaction proceeds via a Meisenheimer complex, which is stabilized by the electron-withdrawing groups.[1]
-
Reaction: Heat the mixture to 60-100 °C and stir until the reaction is complete (monitor by TLC/LC-MS).
-
Workup: Cool the reaction to room temperature and carefully pour it into ice water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the product by recrystallization or column chromatography.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: this compound should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Reagents:
-
Palladium Catalysts/Ligands: Many are air- and moisture-sensitive and may be toxic. Handle under an inert atmosphere.
-
Bases: Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Quench reactions carefully.
-
Solvents: Use anhydrous, degassed solvents for cross-coupling reactions. Many organic solvents are flammable. Keep away from ignition sources.[9]
-
-
Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.
Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Poor quality solvent/reagents.4. Reaction temperature too low. | 1. Ensure a strictly inert atmosphere; use a pre-catalyst.2. Switch to a stronger base (e.g., K₃PO₄ to Cs₂CO₃ for Suzuki; K₂CO₃ to NaOtBu for Buchwald-Hartwig).3. Use freshly distilled/dried solvents and high-purity reagents.4. Increase temperature in 10 °C increments. |
| Formation of Hydrodehalogenation Side Product (-Cl replaced by -H) | 1. Presence of water in Buchwald-Hartwig reaction.2. Reductive elimination is slow compared to competing pathways. | 1. Use scrupulously dried reagents and solvents.2. Change the ligand to one known to promote faster reductive elimination (e.g., consult ligand selection guides). Use a slight excess of the amine.[3] |
| Formation of Homocoupled Boronic Acid Product (Suzuki) | 1. Oxygen present in the reaction mixture.2. Catalyst system promotes homocoupling. | 1. Thoroughly degas all solvents and ensure an inert atmosphere.2. Screen different catalyst/ligand combinations. |
| Difficulty in Purification | 1. Residual palladium catalyst.2. Emulsion during workup. | 1. Filter the crude product through a pad of celite and silica before concentration.2. Add brine to the aqueous layer to break up emulsions during extraction. |
References
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]
-
Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. NIH. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Syntheses. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]
-
Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub. [Link]
-
Structures for the reaction of 2-chloropyridine with 2via (a) an η²(C... ResearchGate. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
- Synthesis method of tert-butyl chloroacetate.
-
Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Synthesis of SB. (E)−6-tert-butyl 3-ethyl... ResearchGate. [Link]
-
SAFETY DATA SHEET - Ethyl Tert Butyl Ether. AGent Chemical. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]
-
Preparation of tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate. Organic Syntheses. [Link]
-
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
-
tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate (N). Supporting Information. [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Pennsylvania. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
About selective methods of synthesis of 6- tert -butyl-2-methylphenol and 6. ResearchGate. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. airgas.com [airgas.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate
Welcome to the technical support center for the synthesis of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to optimize your synthesis and achieve higher yields.
I. Synthesis Overview & Core Mechanism
The synthesis of this compound typically proceeds through a multi-step pathway, commencing with the formation of a substituted pyridine N-oxide, followed by a crucial chlorination step. A common route involves the initial synthesis of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate, which is then converted to the corresponding N-oxide. The final and often most challenging step is the deoxygenative chlorination to yield the target molecule.
The key transformation relies on the activation of the pyridine N-oxide for nucleophilic substitution. Reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride are frequently employed for this purpose.[1][2][3][4] The N-oxide oxygen atom attacks the electrophilic phosphorus or carbonyl center, forming a highly reactive intermediate. This activation facilitates the regioselective attack of a chloride ion at the C2 position of the pyridine ring, leading to the desired 2-chloro product.[2][5][6]
Reaction Workflow Diagram
Caption: General two-step synthesis pathway.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield in the Chlorination Step
Question: My final chlorination step using phosphorus oxychloride is consistently giving low yields (<40%). What are the potential causes and how can I improve it?
Answer:
Low yields in the chlorination of pyridine N-oxides are a common challenge. Several factors can contribute to this issue, primarily related to reaction conditions, reagent quality, and the formation of side products.
Underlying Causes & Solutions:
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient temperature or reaction time.
-
Solution: The reaction of 3-cyanopyridine N-oxide with phosphorus oxychloride is often performed at elevated temperatures.[3] Gradually increase the reaction temperature, monitoring the reaction progress by TLC or HPLC. Refluxing for an extended period (1-10 hours) might be necessary to drive the reaction to completion.[3]
-
-
Reagent Decomposition/Quality: Phosphorus oxychloride is sensitive to moisture. Contamination with water will deactivate the reagent, leading to lower yields.
-
Solution: Always use freshly distilled or a new bottle of POCl₃. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
-
-
Side Reactions: Overheating can lead to the formation of undesired byproducts, including polychlorinated species or tars.
-
Solution: Instead of a very high temperature from the start, try a gradual temperature ramp. For instance, slowly add the N-oxide substrate to POCl₃ kept at a moderately elevated temperature (e.g., 80-95°C) before proceeding to reflux.[3] This can help control the initial exotherm and minimize side reactions.
-
-
Alternative Chlorinating Agents: In some cases, POCl₃ may not be the optimal reagent for a specific substrate.
-
Solution: Consider using alternative chlorinating agents like oxalyl chloride or bis(trichloromethyl) carbonate (triphosgene).[1][7] These reagents can sometimes offer milder reaction conditions and improved yields.[2] For instance, reactions with oxalyl chloride can often be performed at lower temperatures.[2]
-
Troubleshooting Flowchart: Low Chlorination Yield
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Dichlorine–pyridine N -oxide halogen-bonded complexes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06270A [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate
Welcome to the technical support center for the synthesis of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during this synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your experiments.
I. Overview of the Synthesis
The synthesis of this compound typically proceeds in two key stages:
-
Formation of the Hydroxy Precursor: Condensation of ethyl trimethylacetopyruvate with 2-cyanoacetamide to yield ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate.[1][2]
-
Chlorination: Conversion of the 2-hydroxy group to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3][4]
This guide will focus primarily on the side reactions that can occur during these stages, with a particular emphasis on the critical chlorination step.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter.
FAQ 1: My final product is contaminated with the starting material, ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate. How can I improve the conversion?
Root Cause Analysis:
Incomplete chlorination is a frequent issue. The 2-hydroxypyridine tautomer is reactive, but several factors can hinder its complete conversion to the desired 2-chloro derivative.
-
Insufficient Chlorinating Agent: An inadequate amount of POCl₃ will naturally lead to incomplete reaction.
-
Suboptimal Reaction Temperature: The reaction may require high temperatures to proceed to completion.[3][4]
-
Presence of Moisture: Water will rapidly quench POCl₃, rendering it inactive.
-
Poor Mixing: In heterogeneous or viscous reaction mixtures, poor agitation can lead to localized areas of incomplete reaction.
Solutions & Protocols:
-
Reagent Stoichiometry:
-
Ensure at least one equivalent of POCl₃ is used per hydroxyl group. In practice, using a slight excess (1.1-1.5 equivalents) can drive the reaction to completion. For larger scale reactions, using an equimolar amount of POCl₃ in a sealed reactor can be efficient and minimize waste.[3]
-
-
Temperature and Reaction Time:
-
Anhydrous Conditions:
-
Thoroughly dry all glassware and reagents before use.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Solvent and Additives:
-
While the reaction can be run neat in excess POCl₃, using a high-boiling inert solvent like toluene or acetonitrile can sometimes improve reaction consistency.
-
The addition of a tertiary amine base, such as pyridine or triethylamine, can facilitate the reaction.[4]
-
Experimental Protocol: Optimized Chlorination
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate (1.0 eq).
-
Add phosphorus oxychloride (1.2 eq) dropwise at room temperature.
-
Slowly heat the reaction mixture to 120-140 °C and maintain for 2-4 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium carbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
FAQ 2: I'm observing a significant amount of a polar byproduct that is not my starting material. What could it be?
Root Cause Analysis:
The formation of highly polar byproducts often points to the hydrolysis of the ester or cyano functionalities.
-
Hydrolysis of the Ethyl Ester: The ethyl ester group is susceptible to hydrolysis, especially during aqueous workup under acidic or basic conditions, to form the corresponding carboxylic acid.[6]
-
Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed to a primary amide or a carboxylic acid under harsh acidic or basic conditions, particularly at elevated temperatures during workup.[7][8]
Solutions & Protocols:
-
Careful Workup:
-
Maintain low temperatures during the quenching and neutralization steps.
-
Avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture promptly but carefully to avoid excessive heat generation.
-
-
Extraction Strategy:
-
If the carboxylic acid byproduct is formed, it may be removed by a mild basic wash (e.g., with a dilute solution of sodium bicarbonate) during the extraction process. The desired product will remain in the organic layer, while the carboxylate salt will be in the aqueous layer.
-
Data Table: TLC Analysis of Potential Byproducts
| Compound | Polarity | Expected Rf (3:1 Hexane:EtOAc) |
| This compound | Low | ~0.6 |
| Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate | Medium | ~0.3 |
| 6-(tert-butyl)-2-chloro-3-cyanoisonicotinic acid | High | ~0.1 (streaking) |
| Ethyl 6-(tert-butyl)-2-chloro-3-carbamoylisonicotinate | High | ~0.15 |
FAQ 3: My reaction mixture has turned dark and I'm getting a complex mixture of products with low yield of the desired compound. What could be the cause?
Root Cause Analysis:
A dark, complex reaction mixture often indicates decomposition or polymerization side reactions. Pyridine derivatives can be susceptible to such reactions under harsh conditions.
-
Dimerization/Polymerization: Under strongly acidic and high-temperature conditions, pyridine derivatives can undergo dimerization or polymerization.[9][10][11][12]
-
Reaction with the Cyano Group: While less common, POCl₃ can react with the cyano group, leading to complex side products.
-
Decomposition: At excessively high temperatures, the starting material or product may decompose.
Solutions & Protocols:
-
Temperature Control:
-
Avoid excessive heating. Use an oil bath with a temperature controller to maintain a stable reaction temperature.
-
-
Reaction Time:
-
Do not prolong the reaction unnecessarily. Once the starting material is consumed (as determined by TLC or LC-MS), proceed with the workup.
-
-
Use of a Co-solvent:
-
Running the reaction in a high-boiling inert solvent can sometimes help to moderate the reaction and prevent localized overheating.
-
III. Visualization of Reaction Pathways
Main Synthetic Pathway
Caption: Main synthetic route.
Troubleshooting Workflow
Caption: Key potential side reactions.
IV. References
-
PubMed. Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride. [Link]
-
ResearchGate. Reactions of chlorination with tert-butyl hypochlorite ( T BuOCl). [Link]
-
National Center for Biotechnology Information. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
-
Organic Chemistry Portal. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. [Link]
-
ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. [Link]
-
ResearchGate. A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). [Link]
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RSC Publishing. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
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National Center for Biotechnology Information. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
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Organic Chemistry Portal. Amide to Nitrile - Common Conditions. [Link]
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National Center for Biotechnology Information. Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). [Link]
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Google Patents. US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.
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ACS Publications. Synthesis and Characterization of 3,5-Bis(di-tert-butylphosphinito)pyridine Pincer Complexes. [Link]
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National Center for Biotechnology Information. tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate. [Link]
-
ResearchGate. Reactions of tert-butylsulfinyl chloride with tert-butyl hydroperoxide and tert-butyl hydrodisulfide in the presence of pyridine. Observation of 1H CIDNP effects. [Link]
-
Chem LibreTexts. 20.7: Chemistry of Nitriles. [Link]
-
PubChem. Ethyl isonicotinate hydrochloride. [Link]
-
PubMed. Pyrimidine dimer formation in poly (d-dT) and apurinic acid. [Link]
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Chemguide. hydrolysis of esters. [Link]
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PubMed. Formation of cyclobutane pyrimidine dimers at dipyrimidines containing 5-hydroxymethylcytosine. [Link]
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Google Patents. CN104151351A - Hydrolysis-free chlorination production method of ethyl chloride.
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Organic Syntheses. tert-BUTYLCYANOKETENE. [Link]
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Chemical Communications (RSC Publishing). Formation of A2B2 supramolecular porphyrin co-polymers. [Link]
-
Google Patents. CN104341378A - Chlorination hydrolysis production method in ethyl maltol production.
-
National Center for Biotechnology Information. Formation of cyclobutane pyrimidine dimers at dipyrimidines containing 5-hydroxymethylcytosine. [Link]
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Technical Support Center: Synthesis of 2-Chloro-3-cyanopyridine
Welcome to the technical support guide for the synthesis of 2-chloro-3-cyanopyridine. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic routes. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction and achieve higher efficiency and purity.
Introduction
2-Chloro-3-cyanopyridine is a critical intermediate in the production of numerous pharmaceuticals and agrochemicals, including the antidepressant mirtazapine and the anti-AIDS drug nevirapine.[1][2] Its synthesis, however, can be fraught with challenges that lead to suboptimal yields. This guide is structured to address these issues head-on, providing scientifically grounded solutions to common problems encountered in the laboratory.
Troubleshooting Guide: Overcoming Low Yields
Low yields in the synthesis of 2-chloro-3-cyanopyridine can stem from a variety of factors, including incomplete reactions, the formation of byproducts, and difficulties in purification. This section is organized by common problems to help you quickly identify and resolve the issues affecting your synthesis.
Problem 1: Low Conversion of Starting Material (3-Cyanopyridine N-oxide)
A frequent cause of low yield is the incomplete conversion of the starting material, 3-cyanopyridine N-oxide, to the desired product. This can be due to several factors related to the chlorinating agent and reaction conditions.
Possible Cause: Inefficient Chlorinating Agent or Conditions.
Solutions:
-
Choice of Chlorinating Agent:
-
Phosphorus oxychloride (POCl₃): This is a very common and effective chlorinating agent for this transformation.[1][3] However, the reaction conditions are critical.
-
Thionyl chloride (SOCl₂): Can also be used, but may lead to the formation of 2-hydroxy-3-cyanopyridine as a byproduct, reducing the overall yield.[2]
-
Bis(trichloromethyl)carbonate (BTC): A safer alternative to phosgene, BTC can give high yields but requires careful control of the reaction temperature and the addition of an organic base.[2][4]
-
-
Optimizing Reaction Temperature:
-
When using POCl₃, the reaction is typically performed at elevated temperatures (e.g., 80-95°C).[3] Insufficient temperature can lead to a sluggish and incomplete reaction.
-
With BTC, the reaction is often carried out at lower temperatures (e.g., 30-75°C) after an initial dropwise addition at a lower temperature (e.g., -5 to 40°C).[2]
-
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion. Some protocols suggest reaction times of several hours.[1][3]
-
Use of a Catalyst/Additive:
Workflow for Optimizing Conversion:
Caption: Troubleshooting workflow for low starting material conversion.
Problem 2: Formation of Significant Impurities
The presence of impurities not only lowers the yield of the desired product but also complicates the purification process.
Possible Cause 1: Isomeric Byproducts.
The formation of isomeric dichloropyridines or other positional isomers can be a significant issue. For example, the formation of 2,6-dichloropyridine can occur.[5]
Solutions:
-
Control of Reaction Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the substrate. An excess of the chlorinating agent can lead to over-chlorination.
-
Temperature Management: Gradual heating and maintaining a consistent reaction temperature can help minimize the formation of undesired isomers.
Possible Cause 2: Hydrolysis of the Cyano Group or Product.
During workup, the cyano group can be hydrolyzed to a carboxylic acid or amide, especially under harsh acidic or basic conditions. The product itself can also be susceptible to hydrolysis.
Solutions:
-
Careful pH Control During Workup: When quenching the reaction with water or aqueous base, maintain a low temperature and avoid prolonged exposure to strongly acidic or basic conditions. Some protocols suggest washing with water and a mild base like sodium carbonate solution.[2]
-
Extraction and Purification: Promptly extract the product into a suitable organic solvent after quenching the reaction.
Possible Cause 3: Formation of 2-Hydroxy-3-cyanopyridine.
This byproduct can form, particularly when using thionyl chloride as the chlorinating agent.[2]
Solution:
-
Choice of Chlorinating Agent: Using phosphorus oxychloride or bis(trichloromethyl)carbonate is generally less prone to the formation of the hydroxy byproduct.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is a realistic yield to expect for the synthesis of 2-chloro-3-cyanopyridine?
Yields can vary significantly depending on the synthetic route and scale. Published methods report yields ranging from 45% to as high as 94%.[1][2] With careful optimization, a yield of 85% or higher is achievable.[4]
Q2: My final product is a reddish-brown solid. Is this normal?
Yes, it is often reported that the crude product can be a reddish-brown solid.[1] This coloration is due to impurities. Purification through recrystallization or column chromatography can yield a pale yellow to off-white solid.[6] Some protocols also suggest decolorizing the organic phase with activated carbon.[1][2]
Q3: What are the safety precautions I should take when working with chlorinating agents like POCl₃ and SOCl₂?
These reagents are highly corrosive and react violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. These reagents can also release toxic gases, so an appropriate gas absorption setup is recommended.[1]
Q4: Can I use a Sandmeyer reaction to synthesize 2-chloro-3-cyanopyridine?
The Sandmeyer reaction is a classic method for converting an amino group to a halide via a diazonium salt.[7][8] While it's a powerful tool for aromatic substitution, starting from 2-amino-3-cyanopyridine can be a viable route. However, diazotization in aqueous hydrochloric acid can lead to low yields (30-50%) with the formation of the corresponding hydroxyl compound as the main product.[9] Non-aqueous conditions or specialized reagents might be necessary to achieve higher yields.
Q5: What are the most common starting materials for the synthesis of 2-chloro-3-cyanopyridine?
The most prevalent starting material is 3-cyanopyridine, which is first oxidized to 3-cyanopyridine N-oxide.[1][4] The N-oxide is then chlorinated to give the final product. Another potential starting material is 2-aminopyridine, though this route can present challenges with diazotization yields.[9]
Experimental Protocols
Protocol 1: Synthesis via Chlorination with Phosphorus Oxychloride (POCl₃)
This is a robust and commonly used method.
Step 1: Synthesis of 3-Cyanopyridine N-oxide
-
In a suitable reaction vessel, dissolve 3-cyanopyridine in concentrated sulfuric acid.
-
Cool the mixture and slowly add 30% hydrogen peroxide dropwise, maintaining the temperature.
-
After the addition is complete, allow the reaction to proceed for several hours at a controlled temperature (e.g., 90°C).[10]
-
Monitor the reaction by TLC until the 3-cyanopyridine is consumed.
-
Carefully quench the reaction by pouring it onto ice and neutralize with a base (e.g., sodium carbonate) to precipitate the N-oxide.
-
Filter, wash with water, and dry the 3-cyanopyridine N-oxide.
Step 2: Chlorination to 2-Chloro-3-cyanopyridine
-
In a fume hood, carefully add the dried 3-cyanopyridine N-oxide to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux (around 80-95°C) and maintain for several hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and slowly and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Diagram of the Synthetic Pathway:
Caption: Synthetic route from 3-cyanopyridine.
Protocol 2: Synthesis via Chlorination with Bis(trichloromethyl)carbonate (BTC)
This method avoids the use of phosphorus-containing reagents, which can be advantageous for waste disposal.[4]
-
Dissolve 3-cyanopyridine N-oxide in an anhydrous organic solvent (e.g., 1,2-dichloroethane).[1]
-
Add an organic base, such as triethylamine.[1]
-
Cool the mixture (e.g., to -15°C) and slowly add a solution of bis(trichloromethyl)carbonate in the same solvent.[1]
-
Allow the reaction to proceed at this low temperature for an extended period (e.g., 16 hours).[1]
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with a dilute base solution (e.g., 10% sodium hydroxide) and water.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization. A yield of up to 94.15% has been reported with this method.[1]
Data Summary
| Method | Chlorinating Agent | Typical Yield | Key Advantages | Key Disadvantages | Reference |
| Method 1 | Phosphorus oxychloride (POCl₃) | 85-96% | High yield, reliable | Corrosive, generates phosphorus waste | [4][11] |
| Method 2 | Thionyl chloride (SOCl₂) | ~45% | Readily available | Can form hydroxy byproducts, releases SO₂ | [2] |
| Method 3 | Bis(trichloromethyl)carbonate (BTC) | ~94% | Safer than phosgene, high yield | Requires careful temperature control | [1] |
| Method 4 | Vilsmeier Reagent (from BTC) | 82% | High purity, good yield | Requires preparation of the reagent | [4] |
Conclusion
Achieving a high yield in the synthesis of 2-chloro-3-cyanopyridine is a matter of careful selection of reagents and meticulous control over reaction conditions. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their synthetic outcomes. Always prioritize safety, especially when handling corrosive and reactive chlorinating agents.
References
- CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google P
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Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap. (URL: [Link])
- JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid - Google P
- US5283338A - Process for the preparation of 2-chloropyridines - Google P
- CN105418493A - 2-chloropyridine synthetic method - Google P
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Sandmeyer reaction - Wikipedia. (URL: [Link])
- CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction - Google P
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Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). (URL: [Link])
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Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
- EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google P
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Sandmeyer reaction - L.S.College, Muzaffarpur. (URL: [Link])
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Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])
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Sandmeyer Reaction Mechanism - BYJU'S. (URL: [Link])
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One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - ResearchGate. (URL: [Link])
- CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google P
- JP3046137B2 - Preparation of 2-chloropyridine - Google P
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Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. (URL: [Link])
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Technical Support Center: Optimizing "Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate" Synthesis
Welcome to the technical support center for the synthesis of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate and optimize the critical parameters of temperature and reaction time. Our goal is to provide actionable, scientifically-grounded advice to help you overcome common challenges and achieve high-yield, high-purity results.
Section 1: Reaction Fundamentals
The synthesis of substituted pyridines like this compound often involves multi-step sequences, typically culminating in a cyclization or condensation reaction to form the core heterocyclic ring.[1][2] The precise control of reaction parameters, especially temperature and time, is paramount. These factors directly influence reaction kinetics, the stability of intermediates, and the formation of undesired byproducts.[3] An imbalance can lead to product decomposition, incomplete conversion, or the prevalence of side-reactions, all of which compromise yield and purity.[1][3]
Section 2: Troubleshooting Guide (Problem-Oriented Q&A)
This section addresses the most common issues encountered during synthesis.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
Low yield is a frequent challenge stemming from several potential root causes. A systematic approach is the most effective way to diagnose and solve the problem.[3]
Potential Cause 1: Suboptimal Reaction Temperature
-
The Science: The reaction likely has a significant activation energy. If the temperature is too low, the reaction rate will be impractically slow, resulting in poor conversion of starting materials. Conversely, if the temperature is too high, it can lead to the degradation of reactants, intermediates, or the final product itself.[3][4] Tar formation is a common indicator of excessive heat.[4]
-
Troubleshooting Protocol:
-
Establish a Baseline: If you have a literature procedure, confirm you are operating within the recommended temperature range.[5] For novel syntheses, start with a modest temperature (e.g., 50-60 °C) and monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Incremental Increase: If no product is forming, increase the temperature in small, controlled increments (e.g., 10°C). Allow the reaction to stir for a set period (e.g., 1-2 hours) at each new temperature, taking aliquots to monitor for product formation.
-
Monitor for Decomposition: Be vigilant for the appearance of new, unidentified spots on your TLC plate or unexpected masses in your LC-MS, which could indicate product or reactant degradation.[1]
-
Potential Cause 2: Incorrect Reaction Time
-
The Science: Reactions need sufficient time to reach completion. Quenching the reaction prematurely will naturally result in a low yield.[6] However, extending the reaction time indefinitely is not always beneficial; prolonged exposure to high temperatures can lead to the decomposition of the desired product.[1][6]
-
Troubleshooting Protocol:
-
Time-Course Study: Set up the reaction under what you believe to be the optimal temperature. Take small samples from the reaction mixture at regular intervals (e.g., every hour).
-
Analyze Progress: Analyze each sample by TLC, HPLC, or NMR to quantify the consumption of starting material and the formation of the product.
-
Identify the Plateau: Plot the concentration of the product versus time. The optimal reaction time is the point at which the product concentration stops increasing (reaches a plateau). Continuing the reaction beyond this point offers no benefit and increases the risk of degradation.
-
Potential Cause 3: Reagent or Solvent Impurity
-
The Science: The purity of starting materials and solvents is critical. Impurities can act as catalysts for side reactions or inhibitors of the desired reaction.[3] Moisture, in particular, can be detrimental in reactions that involve water-sensitive reagents or intermediates.[3]
-
Troubleshooting Protocol:
-
Verify Purity: Use reagents from a trusted supplier and check the certificate of analysis. If in doubt, purify the starting materials using standard techniques like recrystallization or distillation.
-
Use Dry Solvents: For moisture-sensitive reactions, always use anhydrous solvents. Ensure all glassware is thoroughly flame- or oven-dried before use.[6]
-
Q2: I'm observing significant impurity/side-product formation. How can I improve the reaction's selectivity?
The formation of isomers or other byproducts suggests that reaction conditions are favoring alternative, undesired pathways.
Potential Cause 1: Temperature is Too High
-
The Science: While higher temperatures increase the rate of the desired reaction, they can disproportionately accelerate the rates of side reactions, which may have higher activation energies. This is particularly true for chlorination reactions on pyridine rings, where higher temperatures can lead to the formation of multiple isomers or over-chlorinated products.[4]
-
Troubleshooting Protocol:
-
Systematic Temperature Reduction: Lower the reaction temperature by 10-20°C from your current condition and monitor the product-to-impurity ratio.
-
Find the "Sweet Spot": The goal is to find the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate while minimizing the formation of the side-product. This often requires a careful balance and empirical testing.
-
Potential Cause 2: Extended Reaction Time
-
The Science: The desired product may be thermodynamically less stable than a byproduct under the reaction conditions. Initially, the desired product may form (as the kinetic product), but if left for too long, it may convert into the more stable (thermodynamic) byproduct.
-
Troubleshooting Protocol:
-
Re-evaluate Time-Course Data: Refer to the data from your time-course study (from Q1). Identify the time point where the concentration of your desired product is at its maximum, before significant side-product formation begins.
-
Quench at Peak Concentration: Adjust your standard procedure to quench the reaction at this optimal time to isolate the kinetic product before it can rearrange or decompose.[6]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common synthesis issues.
Caption: A decision tree for systematic troubleshooting.
Section 3: Proactive Optimization & FAQs
This section provides answers to frequently asked questions to help you design a robust and efficient synthesis from the outset.
Q3: What is a typical starting point for temperature and reaction time for this type of heterocyclic synthesis?
While the optimal conditions are highly specific to the exact reactants and solvent system, a general starting point can be inferred from related syntheses. For esterification reactions involving nicotinic acid derivatives, temperatures often range from 50°C to reflux, with times between 3 to 20 hours.[7][8][9] For chlorination steps, temperatures can vary widely, from -10°C to over 150°C, depending on the reagents used.[10][11]
Recommendation: Start with a moderate temperature (e.g., 60-80°C) and monitor the reaction closely for 4-6 hours to get an initial assessment of the reaction rate.
Q4: How does the choice of solvent affect the optimal temperature and time?
The solvent plays a crucial role. The boiling point of the solvent sets the maximum temperature achievable at atmospheric pressure. Furthermore, the solvent's polarity can influence reaction mechanisms and rates. Polar aprotic solvents like DMF or toluene are common in such syntheses.[7][8] A reaction that is slow in toluene (boiling point ~111°C) might proceed much faster, but with less selectivity, in a higher-boiling solvent like xylene (boiling point ~140°C).
Q5: How can I efficiently screen for the optimal conditions?
A Design of Experiments (DoE) approach is highly effective. Instead of varying one factor at a time, you can simultaneously vary temperature and time across a set of experiments to efficiently map the reaction landscape.
| Experiment | Temperature (°C) | Time (hours) | Hypothetical Outcome (Yield %) | Hypothetical Purity (%) |
| 1 | 80 | 4 | 45% | 98% |
| 2 | 100 | 4 | 70% | 95% |
| 3 | 80 | 8 | 65% | 96% |
| 4 | 100 | 8 | 85% | 88% (Decomposition) |
| 5 | 90 | 6 | 82% | 97% |
Data Interpretation: In this hypothetical example, Experiment 4 shows that high temperature and long reaction time lead to higher conversion but lower purity, suggesting product degradation. Experiment 5, an intermediate condition, provides the best balance of high yield and excellent purity.
General Synthesis Workflow
The diagram below illustrates the key stages of the synthesis and optimization process.
Caption: An iterative workflow for synthesis optimization.
Section 4: References
-
BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). CN101830844A - Preparation method of 2-chloropyridine. Retrieved from
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BenchChem. (n.d.). Technical Support Center: Optimization of 2,6-Dichloropyridine Synthesis. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of ethyl isonicotinate hydrochloride. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate. Retrieved from
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Google Patents. (n.d.). US3153044A - Process for the preparation of 2-chloropyridine. Retrieved from
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Eureka | Patsnap. (n.d.). Preparation method of ethyl nicotinate. Retrieved from [Link]
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Semantic Scholar. (1992). Process for the preparation of 2-chloropyridines. Retrieved from [Link]
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Reddit. (2024, November 20). What are some common causes of low reaction yields?. Retrieved from [Link]
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Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
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IJNRD. (2024, May 5). Pyridine: Synthesis, Swiss-ADME and Applications. Retrieved from [Link]
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- 11. Process for the preparation of 2-chloropyridines (1992) | Guenther Cramm | 5 Citations [scispace.com]
Byproduct identification in "Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate" synthesis
Welcome to the technical support center for the synthesis of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges and identify potential byproducts, ensuring the integrity and success of your experiments.
I. Troubleshooting Guide: Unraveling Unexpected Results
This section is structured to help you diagnose and resolve specific issues that may arise during the synthesis.
Question: I'm observing an unexpected peak in the 1H NMR spectrum of my final product. How can I identify this impurity?
Answer:
The presence of unexpected peaks in your NMR spectrum is a common issue that often points to the formation of byproducts or the presence of unreacted starting materials. The synthesis of this compound involves several reactive intermediates and harsh conditions, which can lead to a variety of side reactions.
Initial Diagnostic Steps:
-
Re-examine Starting Material Spectra: Compare the spectrum of your product with the 1H NMR spectra of all starting materials and reagents. This will help you rule out the presence of unreacted precursors.
-
Analyze Peak Characteristics:
-
Chemical Shift (δ): The position of the peak can provide clues about the electronic environment of the proton. For instance, peaks in the aromatic region (7.0-9.0 ppm) could indicate a pyridine-containing byproduct.
-
Integration: The area under the peak corresponds to the number of protons. This can help you determine the relative amount of the impurity.
-
Multiplicity (Splitting Pattern): The splitting pattern (singlet, doublet, triplet, etc.) reveals the number of neighboring protons, which is crucial for structural elucidation.
-
Common Byproducts and Their Spectroscopic Signatures:
Based on the reaction mechanism, several byproducts are plausible. Below is a table summarizing potential impurities and their expected 1H NMR characteristics.
| Potential Byproduct | Plausible Cause | Expected 1H NMR Signature |
| Ethyl 6-(tert-butyl)-2-hydroxy-3-cyanoisonicotinate | Incomplete chlorination or hydrolysis of the 2-chloro group. | Absence of the characteristic downfield shift for the proton at the 5-position due to the electron-donating -OH group. A broad singlet corresponding to the -OH proton may be observed. |
| Ethyl 6-(tert-butyl)-3-cyanoisonicotinate | Incomplete chlorination of the pyridine N-oxide. | Presence of a proton signal at the 2-position of the pyridine ring, likely a doublet. |
| 6-(tert-butyl)-2-chloro-3-cyanoisonicotinic acid | Hydrolysis of the ethyl ester. | Absence of the characteristic quartet and triplet of the ethyl group. A broad singlet for the carboxylic acid proton may be visible. |
| Dimeric or Polymeric Species | Side reactions under harsh chlorination conditions. | Complex, broad, and poorly resolved peaks in the aromatic and aliphatic regions. |
Advanced Identification Protocol:
If the impurity cannot be identified from the 1H NMR alone, the following steps are recommended:
-
Purification: Attempt to isolate the impurity using column chromatography or preparative HPLC. A clean sample will allow for more definitive characterization.
-
2D NMR Spectroscopy: Techniques like COSY (Correlated Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can establish proton-proton and proton-carbon correlations, respectively, providing a more complete picture of the molecule's structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the impurity, allowing you to determine its molecular formula.
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this multi-step synthesis can be attributed to several factors, ranging from incomplete reactions to product degradation. A systematic approach to troubleshooting is essential.
Workflow for Yield Optimization:
Technical Support Center: Purification of Crude Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate. Drawing upon established principles of heterocyclic chemistry and chromatography, this document provides expert-driven troubleshooting advice and detailed protocols to help you achieve high purity for this valuable synthetic intermediate.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Section 1: Product Stability and Handling
Q1: My crude product has a strong yellow or brownish tint. Is this normal, and how can I remove the color?
A: Discoloration is a common issue with pyridine derivatives and often indicates the presence of minor, highly conjugated impurities or degradation products.[1] While a faint yellow color might be acceptable depending on the required purity, a significant brown or dark color suggests the need for decolorization steps.
-
Causality: The color can arise from trace impurities formed during synthesis, such as oxidized species or polymeric materials. The synthesis of the 2-chloro-3-cyanopyridine core often involves reagents like phosphorus oxychloride or Vilsmeier reagents at high temperatures, which can generate colored byproducts.[2][3]
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Before final purification, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated carbon (typically 1-2% w/w) and stir or gently reflux the mixture for 15-30 minutes.[4][5]
-
Filtration: Filter the mixture through a pad of Celite® or a similar filter aid to remove the carbon. Be aware that activated carbon can adsorb some of your product, potentially leading to a slight yield loss.
-
Proceed to Purification: The resulting decolorized solution can then be concentrated and purified by column chromatography or recrystallization.
-
Q2: How stable is this compound? Are there specific conditions I should avoid during work-up and purification?
A: The molecule possesses several functional groups that can be sensitive to harsh conditions. Understanding their lability is key to preventing degradation and maximizing yield.
-
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both strongly acidic and basic aqueous conditions, which would form the corresponding carboxylic acid. Avoid prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures.[6][7]
-
Cyano Group Hydrolysis: While more robust than the ester, the cyano group can also hydrolyze to a carboxamide or carboxylic acid under forcing acidic or basic conditions.
-
tert-Butyl Group Stability: The tert-butyl group is generally stable but can be cleaved under strongly acidic conditions (e.g., TFA, concentrated HCl), a reaction that proceeds via a stable tertiary carbocation.[8] Standard work-up and chromatography conditions are typically safe.
-
2-Chloro Group Stability: The chloro group at the 2-position of a pyridine ring is activated towards nucleophilic substitution. While generally stable, prolonged heating in the presence of nucleophiles (like water or alcohols under basic conditions) could lead to substitution products (e.g., a 2-hydroxypyridine or pyridone).[9]
Section 2: Column Chromatography Challenges
Q3: I'm seeing significant peak tailing during silica gel chromatography. What is the cause and how can I get symmetrical peaks?
A: Peak tailing is a classic problem when purifying basic compounds like pyridine derivatives on standard, slightly acidic silica gel.[10][11]
-
Causality: The lone pair of electrons on the pyridine nitrogen atom interacts strongly with acidic silanol (Si-OH) groups on the surface of the silica. This strong, non-ideal interaction slows the elution of a fraction of the molecules, causing them to "tail" behind the main peak.[12]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
-
Solution: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier, such as triethylamine (Et₃N), to your eluent system (e.g., Hexane/Ethyl Acetate).[10] A concentration of 0.5% to 2% (v/v) is typically sufficient to dramatically improve peak shape.
Q4: My product co-elutes with an impurity. How can I improve the separation?
A: Achieving separation between compounds of similar polarity requires optimizing the chromatography conditions to exploit subtle differences in their structure and interactions with the stationary and mobile phases.[13]
-
Causality: Co-elution occurs when the distribution coefficient (Kc) of the product and an impurity between the stationary and mobile phases are too similar in a given eluent system.
-
Troubleshooting Steps:
-
Optimize Solvent System: Systematically screen different solvent systems. If you are using Ethyl Acetate/Hexane, try switching to Dichloromethane/Methanol or Ether/Hexane.[14] Even small changes can alter selectivity.[12]
-
Use a Gradient: Instead of running the column with a fixed solvent ratio (isocratic), use a shallow gradient of increasing polarity. This can help resolve closely eluting spots.
-
Change Stationary Phase: If silica gel fails, consider switching to a different stationary phase. Neutral alumina can be effective for basic compounds.[15] Alternatively, reverse-phase chromatography (e.g., on a C18 column), where polar compounds elute first, can provide a completely different selectivity profile.[15]
-
Q5: My yield after column chromatography is very low. Where did my product go?
A: Low recovery can result from physical loss or on-column degradation.
-
Causality: The compound may be irreversibly adsorbed onto the silica gel, especially if it's highly polar or reactive. Alternatively, the acidic nature of the silica could be catalyzing the degradation of your product during the long exposure time of the purification.[12]
-
Troubleshooting Steps:
-
2D-TLC Test for Stability: Before running a large-scale column, perform a 2D-TLC test. Spot the crude mixture on the bottom-left corner of a square TLC plate, run it in your chosen eluent, dry the plate completely, rotate it 90 degrees, and run it again in the same eluent.[12] If the main spot appears on the diagonal, the compound is stable. If new spots appear below the diagonal, it is degrading on the silica.
-
Deactivate the Silica: If degradation is observed, use neutralized silica gel (pre-treated with triethylamine) for the column.[12]
-
Minimize Contact Time: Use flash chromatography with positive air pressure rather than gravity chromatography to minimize the time the compound spends on the column.
-
Check Column Loading: Overloading the column can lead to poor separation and apparent loss of material in mixed fractions. A general rule is to use a silica-to-crude-product weight ratio of 30:1 to 50:1 for moderately difficult separations.[11]
-
Section 3: Post-Purification and Crystallization
Q6: I've purified my product by chromatography, but it's a persistent oil. How can I induce crystallization?
A: The inability to crystallize is often caused by trace amounts of residual solvent or impurities that inhibit the formation of a crystal lattice.[9] Pyridine-containing molecules can also be inherently difficult to crystallize.[16]
-
Troubleshooting Steps:
-
Ensure High Purity: Re-purify the oil by chromatography if you suspect impurities are the issue. Purity should be >98% by HPLC or NMR for best results.[9]
-
Remove All Solvents: Ensure all chromatography solvents are removed under high vacuum, possibly with gentle heating. Co-evaporation with a solvent that does not form an azeotrope with your product (like toluene) can help remove stubborn traces of other solvents.[17]
-
Systematic Solvent Screening: Place small amounts of the oil in separate vials and add different solvents (e.g., hexanes, ether, isopropanol, ethanol/water mixtures) dropwise until the oil just dissolves.[9] Then, try the following techniques:
-
Slow Evaporation: Loosely cap the vials and allow the solvent to evaporate slowly over several days.
-
Cooling: If the compound is soluble in a solvent at room temperature, cool the solution slowly to 0 °C or -20 °C.
-
Vapor Diffusion: Place the vial of your dissolved product inside a larger, sealed jar containing a poor solvent (a solvent in which your compound is insoluble but is miscible with your dissolving solvent). The vapor of the poor solvent will slowly diffuse into your solution, gradually reducing solubility and promoting crystallization. A common setup is dissolving the compound in dichloromethane or ethyl acetate and using hexanes or pentane as the anti-solvent.
-
-
Potential Impurities Profile
The following table summarizes likely impurities that may arise during the synthesis and work-up of this compound.
| Impurity Name | Structure/Type | Origin | Removal Strategy |
| 3-Cyanopyridine N-oxide | Unreacted Starting Material | Incomplete chlorination reaction | More polar than the product. Elutes later on silica gel. Can be removed by standard chromatography. |
| Starting Amines/Reagents | Synthesis Precursors | Incomplete reaction or work-up | Can often be removed with an acidic wash (e.g., dilute HCl) during work-up.[17] |
| 6-(tert-butyl)-2-chloro-3-cyanoisonicotinic acid | Carboxylic Acid (from ester hydrolysis) | Exposure to acid/base during work-up | Much more polar. Will likely stick to the baseline on silica gel. Can be removed by a basic wash (e.g., sat. NaHCO₃). |
| 6-(tert-butyl)-2-hydroxy-3-cyanoisonicotinate | Pyridone (from chloro- group hydrolysis) | Nucleophilic substitution by water | Significantly more polar than the product. Will have a much lower Rf on silica gel. |
| Isomeric Byproducts | e.g., 4-chloro or 6-chloro isomers | Lack of regioselectivity in synthesis | Often has very similar polarity. May require careful optimization of chromatography (shallow gradient) or recrystallization. |
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to mitigate common issues like peak tailing and product degradation.
-
Prepare the Eluent: Based on TLC analysis, prepare an appropriate eluent system (e.g., 10% Ethyl Acetate in Hexane). To this mixture, add 1% (v/v) triethylamine (Et₃N).
-
Prepare the Slurry: In a beaker, add your silica gel (assume 40g for 1g of crude material). Add the Et₃N-modified eluent and swirl to create a uniform slurry. This step neutralizes the silica.[12]
-
Pack the Column: Pour the slurry into your column and use air pressure to pack it down firmly, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb this solution onto a small amount of silica gel (~2-3x the weight of your crude product). Evaporate the solvent completely until you have a dry, free-flowing powder.
-
Add the Sample: Carefully add the dry-loaded sample to the top of the packed column, forming a thin, even band.
-
Elute the Column: Begin eluting the column with the Et₃N-modified eluent, collecting fractions. Monitor the fractions by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and concentrate them using a rotary evaporator. To remove the volatile triethylamine, co-evaporate the residue with fresh solvent (e.g., dichloromethane) two to three times.
Protocol 2: Recrystallization
This method is ideal for final purification if a suitable solvent system can be identified.
-
Select a Solvent: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Screen solvents like isopropanol, ethanol, ethyl acetate/hexane mixtures, or toluene.[16][18]
-
Dissolution: Place the crude or column-purified material in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a water bath or hot plate) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this process, as this promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, you may place it in an ice bath for 30-60 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
References
- Technical Support Center: Purification of Pyridin-4-ol Deriv
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Overcoming challenges in the purification of pyridine compounds. (2025, December). BenchChem.
- Technical Support Center: Pyridine Synthesis Troubleshooting. (n.d.). Benchchem.
- Steric Effects of Butyl Groups on Pyyridine Basicity: A Compar
- Column chromatography & TLC on highly polar compounds? (2017, February 22). Reddit.
- Column chromatography. (n.d.). University of Calgary.
- Synthesis of Functionalized Pyridines by Substitution of Hetarenium-Activated Pentachloropyridine with Bisnucleophiles. (2025, August 10).
- A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. (n.d.). Benchchem.
- Basicity of pyridine and 2,6-di-tert-butylpyridine. (2023, December 26). Chemistry Stack Exchange.
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- What is best method to remove pyridine from a reaction mixture? (2014, April 2).
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- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Simple Solubilization of the Traditional 2,2′:6′,2′′-Terpyridine Ligand in Organic Solvents by Substitution with 4,4′′-Di-tert-butyl Groups. (2015, September 22).
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- Functionalization of pyridines. (n.d.).
- Substances yield after recrystallization from different solvents. (n.d.).
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- Pyrrolidine synthesis via ring contraction of pyridines. (2025, March 13).
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- CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine. (n.d.).
- Ethyl isonicotin
- Pyridine synthesis. (n.d.). Organic Chemistry Portal.
- CN106957262A - A kind of preparation method of ethyl nicotinate. (n.d.).
- Preparation of Isonicotinic Acid and Ethyl Isonotinate. (2007, May 6). Sciencemadness Discussion Board.
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Preventing decomposition of "Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate" during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate is a highly functionalized pyridine derivative, a structural motif prevalent in pharmaceuticals and agrochemicals. The synthesis of such polysubstituted pyridines can be intricate, often plagued by side reactions and product degradation that lead to diminished yields and purification difficulties.[1][2] This technical support guide is designed to address the specific challenges encountered during the synthesis of this compound, providing practical, evidence-based solutions to common problems.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Question 1: My reaction is turning dark, and the yield of the desired product is low. What is causing the decomposition?
Answer: Darkening of the reaction mixture often indicates decomposition, which can be attributed to several factors, primarily related to the stability of the 2-chloropyridine ring system under the reaction conditions.
Potential Causes and Solutions:
-
Elevated Temperatures: 2-Chloropyridine derivatives can be susceptible to decomposition at high temperatures, potentially leading to the evolution of toxic fumes like hydrogen chloride and nitrogen oxides.[3] Some pyridine compounds may also decompose on metal surfaces at elevated temperatures.[4]
-
Recommendation: Maintain strict temperature control throughout the reaction. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider performing small-scale experiments to determine the optimal temperature range.
-
-
Presence of Strong Nucleophiles or Bases: The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic substitution, especially when activated by electron-withdrawing groups like the cyano and ester moieties.[3] Strong bases can also promote side reactions.[5]
-
Recommendation: If a base is required, use a mild, non-nucleophilic base. Carefully screen bases and their equivalents to find the optimal conditions. The choice of base can be critical in preventing unwanted side reactions.
-
-
Hydrolysis of the Ester or Cyano Group: The ethyl ester and cyano groups can be sensitive to hydrolysis, particularly under acidic or basic conditions, which can be exacerbated at higher temperatures.[6][7]
-
Recommendation: Ensure all reagents and solvents are anhydrous. If an aqueous workup is necessary, perform it quickly and at a low temperature. Consider using a buffered aqueous solution to control the pH.
-
Question 2: I am observing significant amounts of a byproduct that appears to be the corresponding 2-hydroxypyridine. How can I prevent this?
Answer: The formation of the 2-hydroxypyridine (or its tautomer, 2-pyridone) is a classic example of nucleophilic aromatic substitution where water or hydroxide acts as the nucleophile, displacing the chloride.
Troubleshooting Strategy:
Detailed Protocol for Ensuring Anhydrous Conditions:
-
Solvent Preparation: Use freshly distilled solvents dried over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Store dried solvents over molecular sieves.
-
Reagent Handling: Use freshly opened reagents or purify/dry them as necessary. Liquid reagents should be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Glassware: Oven-dry all glassware and cool it under a stream of inert gas before use.
-
Reaction Setup: Assemble the reaction under an inert atmosphere. Use septa and syringes for the transfer of liquids.
Question 3: I am struggling with the purification of the final product. What are the likely impurities and how can I remove them?
Answer: Purification can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.
Common Impurities and Purification Strategies:
| Impurity | Origin | Recommended Purification Method |
| Starting Materials | Incomplete reaction | Column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient). |
| 2-Hydroxypyridine byproduct | Hydrolysis of the 2-chloro group | Column chromatography. The higher polarity of the hydroxyl group should allow for good separation. |
| Decarboxylated byproduct | Loss of the ethyl carboxylate group | Column chromatography. The change in polarity should facilitate separation. |
| Isomeric byproducts | Lack of regioselectivity in the synthesis | Careful optimization of reaction conditions (temperature, catalyst, etc.) is key to prevention.[8] Fractional crystallization or preparative HPLC may be necessary for separation. |
Column Chromatography Protocol:
-
Slurry Preparation: Deactivate silica gel by mixing it with a small percentage of a polar solvent (e.g., triethylamine in the eluent) if your compound is basic, to prevent streaking.
-
Packing: Pack the column with the deactivated silica gel as a slurry in the initial, least polar eluent.
-
Loading: Load the crude product dissolved in a minimal amount of the eluent or a compatible solvent.
-
Elution: Start with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Collect fractions and monitor by TLC.
-
Analysis: Combine fractions containing the pure product and remove the solvent under reduced pressure.
Question 4: Could decarboxylation be a potential side reaction? If so, how can I avoid it?
Answer: Yes, decarboxylation of pyridinecarboxylic acids and their esters can occur, particularly at elevated temperatures or under certain catalytic conditions.[9][10] The presence of the electron-withdrawing cyano group might influence the stability of the ester.
Preventative Measures:
-
Temperature Control: As with other decomposition pathways, maintaining a lower reaction temperature is crucial.
-
Avoid Harsh pH Conditions: Both strong acids and bases can promote ester hydrolysis followed by decarboxylation of the resulting carboxylic acid.[11][12]
-
Choice of Catalyst: If the synthesis involves a metal catalyst, be aware that some metals can promote decarboxylation. A thorough literature search for the specific catalytic system is recommended.
Question 5: What is the role of the tert-butyl group in the stability of the molecule?
Answer: The tert-butyl group, being a bulky, electron-donating group, can have both electronic and steric effects on the reactivity and stability of the molecule.
Influence of the tert-Butyl Group:
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of nucleophiles to the adjacent positions on the pyridine ring, potentially reducing the rate of some decomposition reactions.
-
Electronic Effects: As an electron-donating group, the tert-butyl group can slightly increase the electron density of the pyridine ring. This might have a modest effect on the reactivity of the chloro and cyano substituents.
Conclusion
The successful synthesis of this compound hinges on a thorough understanding of the potential decomposition pathways and the implementation of careful experimental techniques. By controlling key parameters such as temperature, moisture, and pH, and by selecting appropriate reagents, researchers can significantly improve yields and simplify purification. This guide provides a foundation for troubleshooting common issues, but it is essential to remember that each reaction is unique, and empirical optimization is often necessary.
References
-
National Toxicology Program. (n.d.). 2-Chloropyridine. NTP Chemical Information Review Document. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloropyridine. PubChem Compound Summary for CID 7977. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Bull, J. A., et al. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 116(20), 12150-12231.
- Moore, H. W., & Weyler, W. (1973). tert-BUTYLCYANOKETENE. Organic Syntheses, 53, 16.
-
Pearson Education. (n.d.). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]
- Gale, E. C., et al. (2021). Comparing Cyanophenyl and Pyridyl Ligands in the Formation of Porphyrin-Based Metal–Organic Coordination Networks. The Journal of Physical Chemistry C, 125(33), 18366-18374.
- Kumar, A., et al. (2021). Domino synthesis of functionalized pyridine carboxylates under gallium catalysis: Unravelling the reaction pathway and the role of the nitrogen source counter anion. Chemistry – An Asian Journal, 16(15), 2005-2013.
- Wang, Z., et al. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative.
- Bavley, A., et al. (1956). U.S. Patent No. 2,745,838. Washington, DC: U.S.
- Al-Qaisi, A. Q., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 27(19), 6543.
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-3-ethyl-6-methylheptane. PubChem Compound Summary for CID 63460002. Retrieved from [Link]
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-
Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]
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-
ResearchGate. (n.d.). Synthesis of SB. (E)−6-tert-butyl 3-ethyl.... Retrieved from [Link]
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-
ChemSrc. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
Khan Academy. (n.d.). Mechanism of ester hydrolysis. Retrieved from [Link]
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-
ResearchGate. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]
- Zhang, W., et al. (2020). Chinese Patent No. CN111138354A.
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- Marini, F., et al. (2009). tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate (N).
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ResearchGate. (n.d.). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Retrieved from [Link]
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ResearchGate. (n.d.). About selective methods of synthesis of 6- tert -butyl-2-methylphenol and 6. Retrieved from [Link]
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Alternative catalysts for the synthesis of "Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate"
Welcome to the technical support guide for the synthesis of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions regarding the catalytic synthesis of this important intermediate. Our goal is to equip you with the necessary insights to navigate experimental challenges and optimize your synthetic routes.
I. Troubleshooting Guide: Catalyst Selection and Optimization
The cyanation of 2-chloropyridine derivatives is a critical transformation. While various catalytic systems can be employed, each presents its own set of challenges. This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Question 1: My palladium-catalyzed cyanation is sluggish or fails to go to completion. What are the likely causes and how can I improve the reaction?
Answer:
Low conversion in palladium-catalyzed cyanation of (hetero)aryl chlorides is a frequent issue. Several factors can contribute to this, primarily related to catalyst deactivation and suboptimal reaction conditions.
Root Causes and Solutions:
-
Catalyst Poisoning by Cyanide: Cyanide ions can strongly coordinate to the palladium center, leading to the formation of inactive catalyst species.[1][2][3]
-
Mitigation Strategy 1: Use of Zinc Cyanide (Zn(CN)₂): Zinc cyanide is less soluble than alkali metal cyanides, maintaining a low concentration of free cyanide in the reaction mixture. This minimizes catalyst poisoning.[1]
-
Mitigation Strategy 2: Additives: The addition of zinc formate dihydrate has been shown to reactivate the palladium catalyst, likely by facilitating the removal of coordinated cyanide.[3]
-
-
Inefficient Ligand System: The choice of phosphine ligand is crucial for an efficient catalytic cycle, influencing both the oxidative addition and reductive elimination steps.[1][2][4]
-
Ligand Selection: Bulky and electron-rich phosphine ligands, such as XPhos and its derivatives (e.g., tBuXPhos), are often effective.[1][2] These ligands promote the formation of the active Pd(0) species and accelerate the reductive elimination to form the desired nitrile.[2] Experimenting with different ligands from the dialkylbiaryl phosphine class is recommended.[1]
-
-
Suboptimal Reaction Conditions:
-
Solvent: A mixture of dioxane and water can be effective, as water can help to solubilize the cyanide salt.[2] Anhydrous solvents like DMF are also commonly used, but require careful drying.[5]
-
Base: While some reactions can proceed without a base, inorganic bases like sodium carbonate (Na₂CO₃) can be beneficial in promoting the reaction.[6]
-
Temperature: While milder conditions are desirable, increasing the temperature (e.g., to 110-140 °C) may be necessary to drive the reaction to completion, especially with less reactive substrates.[3][5]
-
Experimental Protocol: Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]
-
To a dried reaction vessel, add the Ethyl 6-(tert-butyl)-2-chloroisonicotinate, K₄[Fe(CN)₆] (as the cyanide source), Pd(OAc)₂ (palladium source), and the chosen phosphine ligand (e.g., CM-phos).[6]
-
Add an inorganic base such as Na₂CO₃.[6]
-
Add the appropriate solvent (e.g., dioxane/water mixture).
-
Degas the mixture and place it under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction to the desired temperature (e.g., 70-110 °C) and monitor by TLC or GC-MS until completion.[6]
Question 2: I am observing significant formation of byproducts. What are the common side reactions and how can I suppress them?
Answer:
Side reactions can significantly lower the yield and complicate the purification of the target molecule. Understanding the potential side reactions is key to their prevention.
Common Side Reactions:
-
Hydrolysis of the Cyano Group: In the presence of water and under certain pH conditions, the newly formed cyano group can hydrolyze to an amide or a carboxylic acid.
-
Prevention: Ensure anhydrous reaction conditions if possible. During workup, maintain a neutral or slightly basic pH to minimize acid-catalyzed hydrolysis.
-
-
Homocoupling of the Starting Material: The palladium catalyst can sometimes promote the homocoupling of the starting aryl chloride, leading to the formation of a bipyridine dimer.
-
Prevention: This is often a sign of a poorly optimized catalytic system. Re-evaluating the ligand, palladium source, and reaction temperature can help to favor the desired cross-coupling pathway.
-
-
Decomposition of the Starting Material or Product: At elevated temperatures, the starting material or the product may be susceptible to decomposition.
-
Prevention: If decomposition is suspected, try running the reaction at a lower temperature for a longer period. Mild reaction conditions, if effective, are always preferable.[1]
-
Question 3: Are there viable alternatives to palladium catalysts for this cyanation reaction?
Answer:
Yes, several other transition metals can effectively catalyze the cyanation of aryl halides and may offer advantages in terms of cost and reactivity.
Alternative Catalytic Systems:
-
Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction): This is a classical method for the synthesis of aryl nitriles.[5][7]
-
Advantages: Copper is significantly less expensive than palladium.
-
Challenges: Traditional Rosenmund-von Braun reactions often require high temperatures (150-280 °C) and stoichiometric amounts of copper(I) cyanide, which can be problematic for sensitive substrates and product purification.[5][7]
-
Modern Improvements: The use of diamine ligands can significantly accelerate the reaction, allowing for milder conditions (e.g., 110 °C) and catalytic amounts of a copper source like CuI.[7][8] Using a combination of CuI and KI in a domino halide exchange-cyanation can also be effective for aryl bromides.[7][8]
-
-
Nickel-Catalyzed Cyanation: Nickel catalysts are also a more cost-effective alternative to palladium and have shown high efficacy in various cross-coupling reactions.[9][10]
-
Advantages: Nickel catalysts can be highly reactive and may be effective for challenging substrates.
-
Considerations: Nickel catalysts can be sensitive to air and moisture, often requiring the use of a glovebox and carefully dried reagents and solvents. The choice of ligand is also critical for success.[11]
-
-
Iron-Catalyzed Cyanation: Iron is an abundant, inexpensive, and environmentally benign metal. Iron-catalyzed cross-coupling reactions are an emerging area of research.[12]
-
Advantages: Low cost and low toxicity.
-
Current Status: While iron-catalyzed cyanations have been reported, their scope and generality for substrates like the one may be less developed compared to palladium, copper, and nickel systems.[12]
-
Comparison of Alternative Catalysts
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Palladium | Pd(OAc)₂, phosphine ligand, base, 70-120 °C | High efficiency, broad substrate scope, well-studied | High cost, potential for catalyst poisoning |
| Copper | CuI, diamine ligand, NaCN, 110 °C[7] | Low cost | Can require high temperatures, stoichiometric copper in older methods |
| Nickel | Ni(COD)₂, ligand, base, 100-110 °C[13] | Lower cost than palladium, high reactivity | Air and moisture sensitivity, ligand optimization is crucial |
| Iron | FeCl₃, oxidant, nitrile source | Very low cost, environmentally friendly | Less developed, may have limited substrate scope |
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the tert-butyl group in this molecule?
The tert-butyl group is a bulky substituent that can influence the molecule's physical and chemical properties. Sterically, it can direct the regioselectivity of subsequent reactions on the pyridine ring. Electronically, it is an electron-donating group, which can affect the reactivity of the aromatic system.
Q2: Why is the cyano group introduced at the 3-position?
The synthesis of substituted pyridines often involves building the ring from acyclic precursors or functionalizing a pre-existing pyridine ring. The specific synthetic route used to generate the "Ethyl 6-(tert-butyl)-2-chloroisonicotinate" precursor determines the position of the chloro substituent. The subsequent cyanation reaction is a nucleophilic substitution of the chlorine atom.
Q3: What are some common applications of cyanopyridine derivatives like this one?
Cyanopyridines are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[14] The cyano group can be readily converted into other functional groups, such as amides, carboxylic acids, amines, and tetrazoles, providing access to a wide range of complex molecules.[14]
Q4: How can I purify the final product?
Purification is typically achieved through column chromatography on silica gel, using a solvent system such as a mixture of hexane and ethyl acetate. The exact ratio will depend on the polarity of any impurities. Recrystallization from a suitable solvent system may also be an effective method for obtaining a highly pure product.
Q5: What safety precautions should I take when working with cyanide reagents?
All cyanide-containing compounds are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and ensure you are trained in its use. All waste containing cyanide must be quenched and disposed of according to your institution's hazardous waste protocols.
III. Visualizing the Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cyanation reaction.
Caption: Generalized catalytic cycle for palladium-catalyzed cyanation.
IV. Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis and purification of the target compound.
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Technical Support Center: Scaling Up the Synthesis of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate. As a pivotal intermediate in various pharmaceutical and agrochemical research endeavors, robust and scalable synthesis is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its multi-step synthesis, ensuring both scientific integrity and practical, field-proven insights.
Synthesis Overview: A Two-Step Approach
The synthesis of this compound is most effectively approached via a two-step process. The first step involves the construction of the substituted pyridine ring to form the 2-hydroxy precursor, followed by a chlorination step to yield the final product.
Validation & Comparative
Comparing the reactivity of "Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate" with its methyl ester analog
In the landscape of medicinal chemistry and drug development, the nuanced reactivity of heterocyclic building blocks is a cornerstone of rational molecular design. This guide provides an in-depth, objective comparison of the chemical reactivity of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate and its corresponding methyl ester analog. Understanding the subtle yet significant differences imparted by the seemingly minor variation of an ethyl versus a methyl group can be critical for optimizing reaction conditions, predicting side products, and ultimately, accelerating the synthesis of complex molecular targets. This analysis is grounded in established principles of physical organic chemistry and supported by proven experimental methodologies.
Molecular Scaffolds Under Investigation
The two molecules at the heart of this comparison share a highly functionalized pyridine core. This core is characterized by several key features that dictate its chemical behavior:
-
An Electron-Deficient Pyridine Ring: The inherent electronegativity of the nitrogen atom renders the pyridine ring electron-poor, making it susceptible to nucleophilic attack.
-
A Halogen Leaving Group: The chloro substituent at the 2-position is a competent leaving group, predisposing the molecule to nucleophilic aromatic substitution (SNAr) reactions.[1][2]
-
Activating Electron-Withdrawing Groups: The cyano (-CN) and ester (-COOR) groups at the 3- and 4-positions, respectively, are potent electron-withdrawing groups.[3] They act in concert to further decrease the electron density of the pyridine ring, thereby activating it towards nucleophilic attack.[1][2]
-
A Sterically Demanding tert-Butyl Group: The bulky tert-butyl group at the 6-position exerts a significant steric influence, which can affect the approach of reactants to the adjacent positions on the ring.[4][5][6][7]
The key distinction between our two molecules of interest lies in the nature of the ester group (R):
-
Compound A: this compound (R = -CH2CH3)
-
Compound B: Mthis compound (R = -CH3)
Comparative Reactivity: A Mechanistic Perspective
The primary reaction pathway for these molecules is anticipated to be a Nucleophilic Aromatic Substitution (SNAr) at the 2-position. This reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[1][2] The rate of this reaction is influenced by both electronic and steric factors.
Electronic Effects: A Near Parity
The electronic influence of the ester group is primarily inductive. Both methyl and ethyl groups are weakly electron-donating through induction. However, the difference in the inductive effect between a methyl and an ethyl group is generally considered to be minimal and is unlikely to be the dominant factor influencing the overall reactivity of the pyridine ring, especially in the presence of the much more powerful electron-withdrawing cyano group.[3]
Steric Effects: The Decisive Factor
The most significant difference in reactivity between the ethyl and methyl esters is expected to arise from steric hindrance. While the ester group is not directly at the site of nucleophilic attack (the 2-position), it resides in close proximity. The ethyl group is inherently larger than the methyl group, and its free rotation can create a more sterically crowded environment around the reaction center.
This increased steric bulk of the ethyl ester can manifest in two ways:
-
Hindrance to Nucleophilic Approach: The larger ethyl group may partially shield the 2-position, impeding the trajectory of the incoming nucleophile. This would lead to a higher activation energy for the formation of the Meisenheimer complex and consequently, a slower reaction rate.
-
Conformational Effects: The steric interaction between the ethyl group and the adjacent cyano group could influence the preferred conformation of the molecule, potentially altering the orientation of the ester carbonyl and its electronic influence on the ring, albeit this is likely a secondary effect.
Therefore, it is hypothesized that the methyl ester analog will exhibit a slightly higher rate of nucleophilic aromatic substitution compared to the ethyl ester , owing to the reduced steric hindrance around the reaction center.
Quantitative Comparison: Hypothetical Kinetic Data
To illustrate the expected difference in reactivity, the following table presents hypothetical pseudo-first-order rate constants (kobs) for the reaction of both compounds with a generic nucleophile, such as sodium methoxide in methanol. These values are for illustrative purposes and would need to be confirmed by experimental data.
| Compound | Ester Group | Relative Steric Hindrance | Hypothetical kobs (s-1) at 25°C | Predicted Relative Reactivity |
| This compound | Ethyl | Higher | 1.2 x 10-4 | 1.0 |
| Mthis compound | Methyl | Lower | 1.8 x 10-4 | ~1.5x faster |
Experimental Design for a Comparative Reactivity Study
To empirically validate the predicted difference in reactivity, a competitive reaction or parallel kinetic monitoring experiments can be designed. Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for in-situ reaction monitoring.[8][9][10][11][12]
Synthesis of Mthis compound
A plausible synthetic route for the methyl ester analog, based on known procedures for similar compounds, is outlined below.
Caption: Synthetic workflow for the methyl ester analog.
Protocol:
-
Acid Chloride Formation: To a solution of 2-chloro-6-(tert-butyl)-3-cyanoisonicotinic acid in an inert solvent (e.g., dichloromethane), add an excess of thionyl chloride. Reflux the mixture until the reaction is complete (monitored by TLC or disappearance of starting material by LC-MS).
-
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Esterification: Dissolve the crude acid chloride in an excess of methanol. Stir the reaction at room temperature until completion.
-
Workup and Purification: Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. The organic layer should be washed, dried, and concentrated. The crude product can be purified by column chromatography.
Kinetic Monitoring by ¹H NMR Spectroscopy
Objective: To determine the rate constants for the reaction of the ethyl and methyl esters with a nucleophile.
Caption: Workflow for kinetic analysis by NMR spectroscopy.
Protocol:
-
Sample Preparation: Prepare separate NMR tubes, each containing a known concentration of either the ethyl or methyl ester and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., DMSO-d6).
-
Initiation of Reaction: At time t=0, inject a standardized solution of the nucleophile (e.g., sodium methoxide in DMSO-d6) into the NMR tube.
-
Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
Data Processing and Analysis: For each spectrum, integrate the signals of the starting material, product, and the internal standard. Calculate the concentration of the starting material at each time point. Plot the natural logarithm of the starting material concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (kobs).
Conclusion and Implications for Drug Development
The comparative analysis of this compound and its methyl ester analog underscores the importance of seemingly minor structural modifications in directing chemical reactivity. Based on the principles of steric hindrance, the methyl ester is predicted to be the more reactive of the two towards nucleophilic aromatic substitution. This seemingly subtle difference can have significant practical implications in a drug development setting, influencing choices of starting materials, reaction times, purification strategies, and ultimately, the overall efficiency of a synthetic campaign. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these predictions, enabling researchers to make data-driven decisions in their synthetic endeavors.
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Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. [Link]
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ResearchGate. (2012). A comparative study of the chemical kinetics of methyl and ethyl propanoate. [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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KAUST Repository. (n.d.). A comparative study of the chemical kinetics of methyl and ethyl propanoate. [Link]
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Journal of the American Chemical Society. (1953). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. [Link]
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National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]
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Makino, K., Sakata, G., & Morimoto, K. (n.d.). Synthesis of Novel 6-Substituted 2-Chloro-3-Methylquinoxalines. [Link]
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Chemistry Stack Exchange. (2023, December 26). Basicity of pyridine and 2,6-di-tert-butylpyridine. [Link]
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Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]
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University of Bristol. (n.d.). Kinetic Profiling by NMR. [Link]
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Arkivoc. (n.d.). Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. [Link]
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Magritek. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. [Link]
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ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel methyl and oxy ring-disubstituted tert-butyl phenylcyanoacrylates. [Link]
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National Institutes of Health. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. [Link]
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Reddit. (2021, August 1). Effect on steric hindrance on nucleophiles. [Link]
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YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]
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Iowa State University. (n.d.). Reaction Monitoring & Kinetics. [Link]
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A Strategic Guide to the Biological Activity Screening of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, valued for its presence in numerous natural products and approved pharmaceuticals.[1] The title compound, Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate, represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. Its unique combination of a 2-chloropyridine core, a reactive cyano group, and a bulky tert-butyl moiety suggests a rich potential for diverse biological activities. This guide provides a comprehensive framework for the systematic biological activity screening of this compound and its rationally designed derivatives. We will delve into the causality behind experimental choices, present detailed protocols for a multi-faceted screening approach, and propose a structure-activity relationship (SAR) campaign to optimize potential therapeutic leads.
Rationale for Screening: Unpacking the Structural Clues
The therapeutic potential of this compound can be hypothesized by dissecting its key structural features:
-
Pyridine Core: This nitrogen-containing heterocycle is a privileged structure in medicinal chemistry, known to impart a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer activities.[1][2][3][4][5]
-
3-Cyano Group: The electron-withdrawing nature of the nitrile group significantly influences the electronic properties of the pyridine ring.[6][7] More importantly, the 3-cyanopyridine scaffold has been identified in compounds with potent anticancer activity, acting through mechanisms such as the inhibition of survivin and Pim-1 kinase.[8][9][10][11]
-
2-Chloro Substituent: The chlorine atom at the 2-position serves as a versatile synthetic handle, allowing for the introduction of various functionalities to explore the chemical space and modulate biological activity.[12][13] It is a common feature in many bioactive compounds.
-
6-tert-Butyl Group: This bulky, lipophilic group can enhance binding affinity to target proteins through steric interactions and improve metabolic stability.[14][15] However, it can also be a site for metabolism, making its modification a key aspect of lead optimization.
Based on these structural alerts, a primary screening cascade targeting anticancer, antimicrobial, and antiviral activities is a logical and scientifically sound starting point.
Designing a Focused Derivative Library for SAR Studies
A systematic exploration of the structure-activity relationship (SAR) is fundamental to transforming a hit compound into a viable drug candidate.[16] We propose a focused library of derivatives based on the core structure of this compound, with modifications at three key positions:
Position R1 (Modification of the 2-chloro group): Displacing the chloride with various nucleophiles can probe the importance of this position for activity and introduce diverse chemical functionalities.
-
Rationale: To explore the impact of different electronic and steric properties at this position and to introduce potential hydrogen bond donors and acceptors.
Position R2 (Modification of the 6-tert-butyl group): Exploring bioisosteric replacements for the tert-butyl group can fine-tune lipophilicity, metabolic stability, and steric bulk.[12][17][18][19][20]
-
Rationale: To optimize pharmacokinetic properties and explore alternative hydrophobic interactions with the target protein.
Position R3 (Modification of the ethyl ester): Hydrolysis to the carboxylic acid or conversion to various amides can significantly alter the compound's physicochemical properties and introduce new interaction points.
-
Rationale: To modulate solubility, cell permeability, and introduce hydrogen bonding capabilities.
Table 1: Proposed Library of Derivatives for Initial SAR Screening
| Compound ID | R1 (Position 2) | R2 (Position 6) | R3 (Ester Modification) |
| Lead Compound | -Cl | -C(CH₃)₃ | -COOCH₂CH₃ |
| Series A (R1) | |||
| A1 | -OCH₃ | -C(CH₃)₃ | -COOCH₂CH₃ |
| A2 | -NH₂ | -C(CH₃)₃ | -COOCH₂CH₃ |
| A3 | -N(CH₃)₂ | -C(CH₃)₃ | -COOCH₂CH₃ |
| A4 | -Morpholine | -C(CH₃)₃ | -COOCH₂CH₃ |
| Series B (R2) | |||
| B1 | -Cl | -Cyclopropyl | -COOCH₂CH₃ |
| B2 | -Cl | -CF₃ | -COOCH₂CH₃ |
| B3 | -Cl | -Si(CH₃)₃ | -COOCH₂CH₃ |
| B4 | -Cl | -Adamantyl | -COOCH₂CH₃ |
| Series C (R3) | |||
| C1 | -Cl | -C(CH₃)₃ | -COOH |
| C2 | -Cl | -C(CH₃)₃ | -CONH₂ |
| C3 | -Cl | -C(CH₃)₃ | -CONHCH₂CH₃ |
| C4 | -Cl | -C(CH₃)₃ | -CONH(cyclopropyl) |
A dot code block is provided below to visualize the proposed SAR strategy.
Caption: Multi-tiered biological screening workflow.
Anticancer Activity Screening
Given the prevalence of the 3-cyanopyridine scaffold in known anticancer agents, this is a high-priority screening arm.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. [5][21][22]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive controls. Add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Table 2: Comparison of Hypothetical Anticancer Activity (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| Lead Compound | > 100 | 85.2 | > 100 |
| A2 | 45.1 | 33.7 | 58.2 |
| B1 | 75.6 | 68.9 | 81.4 |
| C2 | 22.5 | 15.8 | 30.1 |
| Doxorubicin | 0.8 | 0.5 | 1.2 |
| YM155 | 0.05 | 0.02 | 0.08 |
| SMI-4a | 5.2 | 3.9 | 7.1 |
Note: Data are hypothetical for illustrative purposes.
Comparator Compounds:
-
Doxorubicin: A standard chemotherapeutic agent.
-
YM155 (Sepantronium bromide): A known survivin inhibitor. [10][23][24][25][26]* SMI-4a: A selective Pim-1 kinase inhibitor. [27]
Antimicrobial Activity Screening
The pyridine nucleus is a common feature in many antimicrobial agents.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [1][3][8][9][28][29][30][31][32]
-
Microorganism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) and a fungal strain (Candida albicans ATCC 90028) to the mid-logarithmic phase.
-
Inoculum Preparation: Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds and positive controls in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Table 3: Comparison of Hypothetical Antimicrobial Activity (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans |
| Lead Compound | > 128 | > 128 | > 128 |
| A3 | 32 | 64 | 128 |
| B2 | 64 | 128 | > 128 |
| C4 | 16 | 32 | 64 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Vancomycin | 1 | N/A | N/A |
| Fluconazole | N/A | N/A | 2 |
Note: Data are hypothetical for illustrative purposes.
Comparator Compounds:
-
Ciprofloxacin: A broad-spectrum antibacterial agent.
-
Vancomycin: A Gram-positive specific antibacterial agent.
-
Fluconazole: A standard antifungal agent.
Antiviral Activity Screening
The pyridine moiety is also present in several antiviral drugs.
Experimental Protocol: Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibition of viral infectivity. [4][11][13][15][33]
-
Cell Seeding: Seed host cells (e.g., Vero cells for Herpes Simplex Virus-1, HSV-1) in 24-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 50-100 plaque-forming units per well).
-
Compound Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear zones against the stained cell monolayer.
-
Data Analysis: Count the number of plaques in each well and calculate the EC₅₀ value, the concentration that reduces the plaque number by 50%.
Table 4: Comparison of Hypothetical Antiviral Activity (EC₅₀ in µM)
| Compound ID | HSV-1 | Influenza A (H1N1) |
| Lead Compound | > 50 | > 50 |
| A4 | 12.5 | 28.4 |
| B3 | 35.2 | > 50 |
| C1 | 8.9 | 15.1 |
| Acyclovir | 0.1 | N/A |
| Ribavirin | N/A | 10 |
Note: Data are hypothetical for illustrative purposes.
Comparator Compounds:
-
Acyclovir: A standard anti-herpesvirus drug.
-
Ribavirin: A broad-spectrum antiviral agent. [34]
Mechanistic Deconvolution and Future Directions
Compounds that exhibit significant activity in the primary screens should be advanced to secondary and mechanistic assays to elucidate their mode of action.
A dot code block is provided below to visualize the potential mechanisms of action.
Caption: Potential mechanisms of action for active derivatives.
-
For Anticancer Hits:
-
For Antimicrobial Hits:
-
Minimum Bactericidal Concentration (MBC) Determination: To distinguish between bacteriostatic and bactericidal effects.
-
Time-Kill Kinetic Assays: To assess the rate of microbial killing.
-
-
For Antiviral Hits:
-
Time-of-Addition Assays: To pinpoint the stage of the viral life cycle that is inhibited (e.g., entry, replication, or egress).
-
Conclusion
The systematic screening of a rationally designed library of derivatives based on "this compound" offers a promising avenue for the discovery of novel therapeutic agents. The multi-tiered screening cascade outlined in this guide, encompassing anticancer, antimicrobial, and antiviral assays, provides a robust and efficient framework for identifying and characterizing bioactive compounds. By integrating SAR studies with detailed mechanistic investigations, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.
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Abdel-Maksoud, M. S., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules, 25(21), 4930. [Link]
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Hassan, A. S., et al. (2020). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 36(4), 654-665. [Link]
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Wang, S. Y., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]
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Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Acta Microbiologica et Immunologica Hungarica, 71(1), 1-14. [Link]
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King, B. R., et al. (2022). Screening of the Pandemic Response Box Library Identified CRM1/XPO1 as an Anti-Mammarenavirus Druggable Target. Viruses, 14(3), 633. [Link]
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Hafez, H. N., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(15), 4993. [Link]
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Wang, Y., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 62, 116729. [Link]
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Ghorab, M. M., et al. (2021). Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers. New Journal of Chemistry, 45(3), 1544-1557. [Link]
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A Comparative Guide to the Spectroscopic Analysis of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a critical milestone. This guide provides an in-depth comparative analysis of the spectroscopic techniques required to elucidate and confirm the structure of "Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate." As a senior application scientist, this document is structured to not only present analytical data but also to provide the underlying scientific rationale for the experimental choices, ensuring a robust and self-validating approach to structural characterization.
We will explore the expected spectroscopic fingerprint of the target molecule and compare it with a structurally similar alternative, "Ethyl 2-chloro-3-cyano-6-methylisonicotinate," to highlight the key distinguishing features. This guide will furnish detailed experimental protocols, data interpretation, and visual workflows to empower researchers in their analytical endeavors.
The Imperative of Multi-Modal Spectroscopic Analysis
The confirmation of a molecular structure as complex as this compound relies on a synergistic approach, integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.
-
Mass Spectrometry (MS): Determines the molecular weight and provides valuable information about the fragmentation patterns, which aids in identifying structural motifs.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
This multi-faceted approach is essential for meeting the stringent regulatory requirements for the characterization of new chemical entities.
Predicted Spectroscopic Profile of this compound
Based on the known effects of the constituent functional groups and the substituted pyridine ring, we can predict the characteristic spectroscopic data for our target molecule.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the ethyl ester, the tert-butyl group, and the aromatic proton on the pyridine ring.
-
Ethyl Group: A quartet at approximately 4.4 ppm (for the -CH₂-) and a triplet at around 1.4 ppm (for the -CH₃). The quartet arises from the coupling of the methylene protons with the three methyl protons, and the triplet from the coupling of the methyl protons with the two methylene protons.
-
Tert-butyl Group: A singlet at approximately 1.3 ppm, integrating to nine protons. The singlet nature is due to the absence of adjacent protons for coupling.
-
Pyridine Ring Proton: A singlet expected to appear in the aromatic region, likely around 7.5-8.0 ppm. Its exact chemical shift is influenced by the surrounding electron-withdrawing groups (chloro and cyano) and the electron-donating tert-butyl group.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide a count of the unique carbon environments.
-
Ester Group: The carbonyl carbon (C=O) is expected at the downfield end of the spectrum, around 165 ppm. The methylene carbon (-CH₂-) of the ethyl group will likely appear around 62 ppm, and the methyl carbon (-CH₃) around 14 ppm.
-
Tert-butyl Group: The quaternary carbon will be around 35 ppm, and the three equivalent methyl carbons will give a single signal around 30 ppm.
-
Pyridine Ring: The six carbons of the substituted pyridine ring will show distinct signals in the aromatic region (120-160 ppm). The carbon bearing the chloro group and the cyano group will be significantly deshielded.
-
Cyano Group: The carbon of the nitrile group (C≡N) is expected to resonate in the range of 115-120 ppm.
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₃H₁₅ClN₂O₂) is 266.72 g/mol . The mass spectrum should show a molecular ion peak at m/z 266 and an M+2 peak at m/z 268 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
-
Key Fragmentation: A primary fragmentation pathway is the loss of a methyl group from the tert-butyl group, leading to a stable tertiary carbocation at m/z 251 (M-15). Another expected fragmentation is the loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment at m/z 221. Further fragmentation of the pyridine ring is also anticipated. The fragmentation of tert-butyl groups is a known process in mass spectrometry.[1]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will confirm the presence of key functional groups.
-
C≡N Stretch: A strong and sharp absorption band is expected in the region of 2220-2240 cm⁻¹, characteristic of the nitrile group.
-
C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ will indicate the presence of the ester carbonyl group.
-
C-H Stretch: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and tert-butyl groups will be observed just below 3000 cm⁻¹.
-
C-Cl Stretch: A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Comparative Analysis: this compound vs. Ethyl 2-chloro-3-cyano-6-methylisonicotinate
To illustrate the power of spectroscopic analysis in distinguishing between closely related structures, we will compare the expected data of our target molecule with its methyl analogue, "Ethyl 2-chloro-3-cyano-6-methylisonicotinate."
| Spectroscopic Feature | This compound (Predicted) | Ethyl 2-chloro-3-cyano-6-methylisonicotinate (Experimental/Predicted) | Key Differentiating Feature |
| ¹H NMR | Singlet at ~1.3 ppm (9H) for the tert-butyl group. | Singlet at ~2.6 ppm (3H) for the methyl group. | The chemical shift and integration of the alkyl substituent at the 6-position. |
| ¹³C NMR | Quaternary carbon at ~35 ppm and methyl carbons at ~30 ppm for the tert-butyl group. | Methyl carbon signal around 20-25 ppm. | The presence of the characteristic tert-butyl carbon signals versus a single methyl carbon signal. |
| Mass Spectrum (M⁺) | m/z 266/268 | m/z 224/226 | A difference of 42 mass units in the molecular ion, corresponding to the difference between a tert-butyl and a methyl group (C₃H₆). |
| Mass Spectrum (Fragmentation) | Loss of a methyl group (M-15) to give a base peak at m/z 251. | Likely loss of the entire methyl group or fragmentation of the ring. | The prominent M-15 peak is a hallmark of the tert-butyl group. |
This comparative analysis demonstrates that while the spectroscopic features of the common moieties (ethyl ester, chloro, cyano, and the pyridine ring) will be similar, the distinct signals from the alkyl substituent at the 6-position provide a clear and unambiguous method for differentiation.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following detailed experimental protocols are recommended.
Sample Preparation
A sample of the synthesized "this compound" should be of high purity, as impurities can complicate spectral interpretation. The final product should be dried under high vacuum to remove residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.
-
¹H NMR Acquisition:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum using a standard proton pulse program.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source is suitable for this analysis.
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph.
-
Data Acquisition:
-
Acquire the mass spectrum over a mass range of m/z 50-500.
-
Observe the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to identify characteristic losses.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or acquire the spectrum of a KBr pellet containing a small amount of the sample.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the nitrile, ester, and other functional groups.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis for structural confirmation.
Caption: Workflow for the spectroscopic confirmation of the molecular structure.
Logical Relationships in Spectroscopic Data Interpretation
The interpretation of spectroscopic data is a process of logical deduction, where each piece of information corroborates the others to build a coherent structural picture.
Caption: Integration of data from different spectroscopic techniques for final structure elucidation.
Conclusion
The structural confirmation of "this compound" is unequivocally achieved through a comprehensive application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The predicted data, when compared with a closely related analogue, demonstrates the specificity and power of these techniques in identifying unique structural features. By following the detailed experimental protocols and logical data interpretation workflows presented in this guide, researchers can confidently and accurately characterize novel chemical entities, a cornerstone of successful drug discovery and development.
References
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-
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-
Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28–32. [Link][1]
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A Senior Application Scientist's Guide to the Efficacy of Chlorinating Agents for Isonicotinate Synthesis
Introduction: The Critical Role of Isonicotinoyl Chloride in Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, isonicotinic acid and its derivatives are fundamental building blocks for a multitude of active pharmaceutical ingredients (APIs). The conversion of the relatively stable carboxylic acid group into a more reactive species is a pivotal step, enabling efficient downstream reactions such as amidation and esterification. The most common strategy to activate the carboxyl group is its transformation into an acyl chloride, specifically isonicotinoyl chloride.
However, this transformation is not without its challenges. Acylations using isonicotinoyl chloride can be problematic as it is typically prepared and isolated as its hydrochloride salt, which exhibits poor solubility in many inert organic solvents.[1][2] This guide provides an in-depth, comparative analysis of the most common chlorinating agents used for this synthesis—thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). We will delve into their reaction mechanisms, comparative efficacy, and provide field-proven protocols to assist researchers in making informed decisions for their specific synthetic needs.
Comparative Analysis of Chlorinating Agents
The choice of a chlorinating agent is a critical decision that impacts reaction efficiency, substrate compatibility, and process scalability. While all three reagents discussed here achieve the desired transformation, they operate under different mechanisms and present distinct advantages and limitations.
Thionyl Chloride (SOCl₂): The Workhorse Reagent
Thionyl chloride is arguably the most widely used reagent for converting carboxylic acids to acyl chlorides, primarily due to its cost-effectiveness and the convenient nature of its byproducts.[3][4]
Reaction Mechanism The reaction of a carboxylic acid with thionyl chloride typically proceeds through an SNi (intramolecular nucleophilic substitution) mechanism. The carboxylic acid first attacks the sulfur atom of thionyl chloride, forming an unstable acyl chlorosulfite intermediate. This is followed by an intramolecular attack from the chloride, which reforms the carbonyl double bond and releases sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[3]
Caption: SNi mechanism for the chlorination of a carboxylic acid using thionyl chloride.
Performance and Efficacy Thionyl chloride is highly effective for the synthesis of isonicotinoyl chloride. The reaction is often performed using an excess of thionyl chloride as both reagent and solvent, typically under reflux conditions.[5][6] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction, allowing it to proceed at room temperature.[1][2] Experimental protocols report near-quantitative yields, with one study achieving a 98% yield of isonicotinoyl chloride hydrochloride.[1]
-
Advantages :
-
Limitations :
-
Relatively harsh reaction conditions (reflux temperatures) may be required in the absence of a catalyst, which is unsuitable for sensitive substrates.[3]
-
The generation of acidic HCl gas requires appropriate scrubbing and handling procedures.
-
Oxalyl Chloride ((COCl)₂): The Mild and Selective Alternative
For fine chemical and pharmaceutical research involving delicate or complex molecules, oxalyl chloride is often the superior reagent due to its milder reaction conditions and higher selectivity.[3][4]
Reaction Mechanism When used with a catalytic amount of DMF, the reaction does not proceed directly. Oxalyl chloride first reacts with DMF to form a Vilsmeier reagent, an electrophilic imidoyl chloride intermediate.[8] This intermediate is the active chlorinating agent that reacts with the carboxylic acid. The subsequent decomposition of the resulting acyl-substituted intermediate releases the desired acyl chloride along with carbon dioxide (CO), carbon monoxide (CO), and HCl.[9]
Caption: Reaction of a carboxylic acid with PCl₅ to form an acyl chloride.
Performance and Efficacy PCl₅ is a solid that reacts readily with carboxylic acids, often in the cold, to produce the acyl chloride. [7]The reaction is vigorous and produces steamy fumes of HCl. [10]The primary drawback is the formation of the liquid byproduct phosphorus oxychloride (POCl₃), which has a boiling point (106 °C) that can be close to that of the desired acyl chloride, complicating purification by distillation. [7]
-
Advantages :
-
Highly reactive, driving the conversion to completion.
-
Can be effective when other reagents fail.
-
-
Limitations :
-
Formation of liquid POCl₃ as a byproduct complicates purification. [7] * The reaction can be too vigorous and less selective compared to oxalyl chloride.
-
Solid reagent, which can sometimes present handling challenges compared to liquid reagents.
-
Data Presentation: At-a-Glance Comparison
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Phosphorus Pentachloride (PCl₅) |
| Byproducts | SO₂, HCl (all gaseous) [4] | CO, CO₂, HCl (all gaseous) [4] | POCl₃ (liquid), HCl (gas) [7] |
| Typical Conditions | Neat or high-boiling solvent, reflux [11] | Inert solvent (e.g., DCM, THF), RT [11] | Often neat or in an inert solvent, cold to RT [7] |
| Catalyst | DMF (optional, for milder conditions) [1][2] | Catalytic DMF is standard [8][11] | Generally not required |
| Selectivity | Moderate; can cause side reactions at high temps [3] | High; generally milder and more selective [8] | Low to moderate; highly reactive [10] |
| Work-up | Removal of excess reagent by distillation [3] | Removal of solvent/reagent by evaporation [4] | Fractional distillation to separate from POCl₃ [7] |
| Relative Cost | Low [3] | High [8] | Moderate |
| Typical Scale | Small to large scale [4] | Small to medium scale [4] | Small to medium scale |
Experimental Protocols
The following protocols are provided as a guide and should be adapted based on specific substrate requirements and laboratory safety standards. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: Synthesis of Isonicotinoyl Chloride Hydrochloride using Thionyl Chloride
This protocol is adapted from established literature procedures yielding highly pure product. [1]
Caption: Workflow for the synthesis of isonicotinoyl chloride hydrochloride.
Causality and Self-Validation:
-
DMF Catalyst: The use of catalytic DMF allows the reaction to proceed efficiently at a much lower temperature (40°C vs. reflux at 79°C), which prevents potential degradation of the pyridine ring. [1][2]* Excess SOCl₂: Using thionyl chloride as the solvent ensures the reaction goes to completion.
-
Ether Precipitation: The hydrochloride salt of isonicotinoyl chloride is insoluble in diethyl ether, providing a simple and effective method for isolation and initial purification. [1]The high yield (98%) of clean product validates the efficiency of this method. [1]
Protocol 2: General Procedure for Acyl Chloride Synthesis using Oxalyl Chloride
This is a general protocol applicable to many carboxylic acids, including heterocyclic ones like isonicotinic acid. [8][11]
-
Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend the carboxylic acid (1 equivalent) in anhydrous DCM (approx. 0.2 M).
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops per 10 mmol of acid).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.5 - 2.0 equivalents) dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or by observing the cessation of gas evolution.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent, excess oxalyl chloride, and all gaseous byproducts. The resulting crude acyl chloride is often used directly in the next step without further purification.
Causality and Self-Validation:
-
Anhydrous Conditions: Oxalyl chloride reacts violently with water; therefore, anhydrous conditions are critical for success and safety. [12]* Low Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction and gas evolution. Proceeding at room temperature is sufficient due to the high reactivity of the Vilsmeier reagent. [11]* Validation: The complete consumption of the starting material (validated by TLC) and the formation of a new product that is highly reactive (e.g., fizzes upon addition of methanol) confirms the successful formation of the acyl chloride.
Conclusion and Recommendations
The choice of chlorinating agent for the synthesis of isonicotinate precursors is dictated by a balance of reactivity, selectivity, cost, and scale.
-
Thionyl Chloride remains the reagent of choice for large-scale, cost-sensitive applications. Its effectiveness, particularly with DMF catalysis, provides a robust and high-yielding pathway to isonicotinoyl chloride. [1][3]* Oxalyl Chloride is the premier choice for research and development, especially when working with complex molecules bearing sensitive functional groups. Its mild reaction conditions and clean byproduct profile often justify the higher cost by ensuring higher purity and yield of the desired product. [4][8]* Phosphorus Pentachloride , while a potent reagent, presents significant purification challenges that render it a less favorable option compared to SOCl₂ and (COCl)₂ for most modern applications. [7] By understanding the underlying mechanisms and practical considerations for each reagent, researchers can optimize their synthetic strategies, leading to more efficient and successful outcomes in the development of isonicotinate-based compounds.
References
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A Comparative Guide to Structural Analogs of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate: A Predictive Analysis of Structure-Activity Relationships
This guide provides a comprehensive comparison of hypothetical structural analogs of "Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate," a compound of interest in medicinal chemistry. By systematically modifying key functional groups, we will explore the predicted impact on the molecule's physicochemical properties and biological activity, with a focus on potential anticancer and antioxidant applications. This analysis is grounded in established principles of structure-activity relationships (SAR) for nicotinonitrile and related heterocyclic scaffolds. The experimental protocols provided herein offer a robust framework for the empirical validation of these predictions.
Introduction to the Core Scaffold
This compound is a polysubstituted pyridine derivative. This class of compounds is of significant interest in drug discovery due to the versatile reactivity of the pyridine ring and the diverse biological activities exhibited by its derivatives. The core structure combines several key features: a chloro group at the 2-position, a cyano group at the 3-position, an ethyl ester at the 4-position, and a bulky tert-butyl group at the 6-position. Each of these substituents is expected to play a crucial role in the molecule's overall profile, including its steric and electronic properties, lipophilicity, and potential for interaction with biological targets.
The Role of the Tert-Butyl Group: A Key Modulator of Activity
The tert-butyl group is a common substituent in medicinal chemistry, known for its ability to significantly influence a molecule's properties.[1][2][3] Its bulky nature can provide a steric shield, protecting adjacent functional groups from metabolic degradation and thereby enhancing the compound's stability.[1][2] Furthermore, the lipophilic character of the tert-butyl group can improve membrane permeability and potency by facilitating hydrophobic interactions with target proteins.[1] In many bioactive compounds, the inclusion of a tert-butyl group has been shown to boost potency and provide a better pharmacokinetic profile.[1]
Comparative Analysis of Structural Analogs
In this section, we will explore a series of hypothetical structural analogs of our lead compound, focusing on modifications at the 6-position, 2-position, and 3-position of the pyridine ring. For each series of analogs, we will predict their relative performance in anticancer and antioxidant assays based on established SAR principles.
Series A: Modification of the 6-Alkyl Substituent
In this series, we replace the tert-butyl group with other alkyl and aryl substituents to investigate the effect of steric bulk and electronics at this position.
| Compound ID | 6-Substituent | Predicted IC50 (µM) vs. SGC-7901 (Gastric Cancer) | Predicted Antioxidant Activity (DPPH, IC50 µM) |
| LEAD-01 | tert-Butyl | 5.2 | >100 |
| ANALOG-A1 | Methyl | 15.8 | >100 |
| ANALOG-A2 | Isopropyl | 8.9 | >100 |
| ANALOG-A3 | Phenyl | 12.1 | 85.3 |
| ANALOG-A4 | 4-Methoxyphenyl | 9.5 | 62.7 |
Rationale: The tert-butyl group in LEAD-01 is predicted to provide an optimal balance of lipophilicity and steric hindrance for potent anticancer activity. Smaller alkyl groups like methyl (ANALOG-A1 ) and isopropyl (ANALOG-A2 ) may lead to a decrease in potency due to reduced hydrophobic interactions with the target. Aromatic substituents (ANALOG-A3 and ANALOG-A4 ) may introduce different binding modes and could potentially confer antioxidant properties, particularly with electron-donating groups like methoxy.[4]
Series B: Modification of the 2-Substituent
Here, we explore the impact of replacing the 2-chloro group with other functionalities, which is expected to significantly alter the electronic nature of the pyridine ring and its reactivity.
| Compound ID | 2-Substituent | Predicted IC50 (µM) vs. SGC-7901 (Gastric Cancer) | Predicted Antioxidant Activity (DPPH, IC50 µM) |
| LEAD-01 | Chloro | 5.2 | >100 |
| ANALOG-B1 | Amino | >50 | 25.1 |
| ANALOG-B2 | Methoxy | 22.4 | 78.9 |
| ANALOG-B3 | Fluoro | 7.8 | >100 |
Rationale: The electron-withdrawing nature of the chloro group in LEAD-01 is often crucial for the biological activity of 2-chloropyridine derivatives.[5] Replacing it with a strong electron-donating amino group (ANALOG-B1 ) is predicted to drastically reduce anticancer activity but may introduce significant antioxidant potential due to the presence of the oxidizable amino group. A methoxy group (ANALOG-B2 ) may have a similar but less pronounced effect. A fluoro group (ANALOG-B3 ), being another halogen, might retain some of the anticancer activity.
Series C: Modification of the 3-Cyano Group
The cyano group is a key pharmacophore in many bioactive molecules. Its replacement would fundamentally alter the electronic and hydrogen-bonding capabilities of this position.
| Compound ID | 3-Substituent | Predicted IC50 (µM) vs. SGC-7901 (Gastric Cancer) | Predicted Antioxidant Activity (DPPH, IC50 µM) |
| LEAD-01 | Cyano | 5.2 | >100 |
| ANALOG-C1 | Carboxamide | 18.5 | >100 |
| ANALOG-C2 | Nitro | 9.3 | >100 |
Rationale: The cyano group in LEAD-01 is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Replacing it with a carboxamide group (ANALOG-C1 ) could alter the binding mode and is predicted to reduce potency. A nitro group (ANALOG-C2 ), another strong electron-withdrawing group, might retain more of the activity compared to the carboxamide.
Experimental Protocols for Validation
The following protocols are designed to be self-validating systems for the empirical testing of the predictions made in this guide.
In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxic effect of the compounds on cancer cell lines.[6][7]
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate human gastric cancer cells (SGC-7901) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of the compounds to scavenge the stable free radical DPPH.[8]
Workflow Diagram:
Caption: Workflow for the DPPH antioxidant assay.
Step-by-Step Protocol:
-
Preparation: Prepare methanolic solutions of the test compounds at various concentrations.
-
Reaction: Add 100 µL of each compound solution to 2.5 mL of a methanolic solution of DPPH (0.025 g/L). A negative control is prepared with methanol instead of the compound solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm. The percentage of DPPH inhibition is calculated, and the IC50 value is determined. Ascorbic acid can be used as a positive control.
Synthesis and Characterization
The synthesis of the lead compound and its analogs would typically follow established routes for the construction of polysubstituted pyridines. The general synthetic pathway is outlined below.
Synthetic Scheme Diagram:
Caption: Generalized synthetic scheme for substituted nicotinonitriles.
Characterization of the synthesized compounds would be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm their structures.[9][10]
Conclusion
This guide presents a predictive comparison of structural analogs of "this compound." Based on established structure-activity relationships, we have hypothesized how modifications to the core scaffold could influence its anticancer and antioxidant properties. The provided experimental protocols offer a clear path for the empirical validation of these predictions. This work underscores the importance of systematic structural modification in the optimization of lead compounds in drug discovery and provides a framework for future research in this area.
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Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
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Comparative Guide to Catalysts for the Synthesis of Substituted Pyridines
Introduction
The pyridine scaffold is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and ability to act as a ligand have made it a privileged heterocycle in drug development and catalysis.[2] Consequently, the development of efficient and selective methods for synthesizing substituted pyridines remains a highly active area of research.[3]
This guide provides a comparative analysis of prominent catalytic systems for pyridine synthesis, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings, comparative performance, and practical considerations of each catalyst class. Our focus is on providing actionable insights grounded in experimental data to facilitate informed catalyst selection for your specific synthetic challenges.
I. Strategic Approaches to Pyridine Synthesis: A Catalytic Overview
The synthesis of substituted pyridines can be broadly categorized into two strategic approaches: de novo ring construction and post-synthesis C-H functionalization. Catalysis plays a pivotal role in both.
-
De novo Synthesis: This involves constructing the pyridine ring from acyclic precursors. Classic methods like the Hantzsch and Bohlmann-Rahtz syntheses have been modernized through catalysis to improve yields and expand substrate scope. Transition metal-catalyzed cycloadditions, in particular, offer highly convergent and atom-economical routes.[4]
-
C-H Functionalization: This strategy involves the direct modification of a pre-existing pyridine ring. It is a highly desirable approach as it avoids multi-step syntheses. Transition-metal and, more recently, photoredox catalysis have enabled the selective introduction of alkyl, aryl, and other functional groups onto the pyridine core.[5][6]
This guide will focus on the catalysts that drive these transformations, comparing their efficacy across different synthetic contexts.
II. Comparative Analysis of Catalyst Families
A. Transition Metal Catalysis: The Workhorse of Pyridine Synthesis
Transition metals are the most versatile and widely employed catalysts for constructing and functionalizing pyridines.[7] Metals like palladium, rhodium, cobalt, nickel, copper, and iron offer unique reactivity profiles.[4][7][8]
1. Cobalt- and Rhodium-Catalyzed [2+2+2] Cycloadditions
The [2+2+2] cycloaddition of alkynes and nitriles is one of the most powerful and atom-economical methods for the de novo synthesis of pyridines.[4][9] Cobalt and rhodium complexes are particularly effective catalysts for this transformation.[8][9]
Mechanism & Rationale: The general mechanism involves the oxidative cyclization of two alkyne units and one nitrile molecule within the coordination sphere of the metal center, forming a metallacyclopentadiene intermediate which then undergoes reductive elimination to furnish the pyridine ring and regenerate the active catalyst. The choice of metal and ligands is critical for controlling regioselectivity, especially when using unsymmetrical alkynes. Earth-abundant cobalt has emerged as a more economical and sustainable alternative to rhodium.[9]
Performance & Scope: These reactions typically proceed in high yields with a broad substrate scope. They allow for the rapid assembly of complex, polysubstituted pyridines from simple, readily available starting materials.[9]
Catalytic Cycle for a [2+2+2] Cycloaddition
Caption: Generalized catalytic cycle for Co(I)-catalyzed [2+2+2] pyridine synthesis.
2. Palladium- and Copper-Catalyzed Cross-Coupling & C-H Functionalization
For modifying an existing pyridine ring, palladium and copper catalysts are paramount. They are extensively used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and direct C-H functionalization.
Mechanism & Rationale: In C-H functionalization, the reaction often proceeds via a concerted metalation-deprotonation (CMD) pathway or through the formation of an N-oxide to direct the catalyst to the C2 position.[5] The choice of oxidant, ligands, and additives is crucial for catalyst turnover and selectivity. For instance, copper catalysis is often favored for C-H arylation of pyridine N-oxides using organoboron reagents due to its lower cost and practical simplicity.[5]
Performance & Scope: These methods provide powerful tools for introducing aryl, alkyl, and other groups onto the pyridine ring.[5] While C-H functionalization offers step-economy, challenges can include regioselectivity (C2 vs. C3 vs. C4) and the need for directing groups. The strong coordination of the pyridine nitrogen to the metal center can sometimes inhibit catalysis, presenting a challenge that requires careful ligand design to overcome.[5]
B. Organocatalysis: A Metal-Free Paradigm
Organocatalysis has emerged as a powerful, sustainable alternative to transition-metal catalysis, avoiding issues of metal toxicity and cost. For pyridine synthesis, organocatalysts often operate via activation of substrates through the formation of reactive intermediates like iminium or enamine ions.
Mechanism & Rationale: A notable example is the synergistic copper(I) and secondary amine-catalyzed [3+3] condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes.[10] The amine forms an iminium ion with the aldehyde, while the copper catalyst facilitates the redox-neutral condensation. More recently, dithiophosphoric acids have been used as photocatalysts for the C4-allylation of pyridines, where the acid acts as a Brønsted acid, a single-electron transfer (SET) reductant, and a hydrogen atom abstractor.[6][11]
Performance & Scope: Organocatalytic methods offer mild reaction conditions and high functional group tolerance.[10] The development of photochemical organocatalytic systems has opened new avenues for radical-based pyridine functionalization, providing regioselectivity that is complementary to classical Minisci reactions.[6][11]
C. Photocatalysis: Harnessing Light for Pyridine Synthesis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This strategy has been successfully applied to both the construction and functionalization of pyridines.
Mechanism & Rationale: Organic dyes like Eosin Y or metal complexes (e.g., Ir, Ru) absorb visible light and initiate a single-electron transfer (SET) process with a substrate to generate a radical ion.[12] For example, Eosin Y can be activated by visible light and oxygen to catalyze the reaction of aryl ketones and benzyl amines, affording 2,4,6-triarylpyridines at room temperature.[12] In this case, the benzyl amine serves as both the nitrogen source and the provider of the C4-aryl group.[12] Metal-free photocatalytic annulation reactions have also been developed, for instance, using TMEDA as a carbon source for the pyridine ring construction.[13]
Performance & Scope: Photocatalysis provides access to unique reaction pathways that are often inaccessible through thermal methods. These reactions are characterized by their operational simplicity, mild conditions, and sustainability. The substrate scope is broad, though sensitive functional groups can sometimes be a limitation.[12][13]
D. Biocatalysis & Heterogeneous Catalysis: The Green Frontier
The push for more sustainable chemical manufacturing has spurred interest in biocatalysis and the use of reusable heterogeneous catalysts.
Biocatalysis: Enzymes and whole-cell systems offer unparalleled selectivity under environmentally benign aqueous conditions.[14] For example, recombinant microbial whole cells have been used for the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine.[14] Other research focuses on using engineered microorganisms to convert renewable feedstocks like lignin into pyridine dicarboxylic acids, which are valuable pharmaceutical intermediates.[15][16] While highly specific, the substrate scope of biocatalysts can be narrower than traditional chemical catalysts.[15]
Heterogeneous Nanocatalysts: Immobilizing catalysts on solid supports (e.g., silica, magnetic nanoparticles) combines the efficiency of homogeneous systems with the practical benefits of easy separation and recyclability.[17][18] For example, Cu/magnetic chitosan has been used as a green nanocatalyst for the synthesis of 2,4,6-triaryl pyridines.[17] These catalysts can often be recovered using an external magnet and reused multiple times without a significant loss of activity, making the process more economical and environmentally friendly.[17]
III. Performance Data Summary
The following table provides a comparative summary of the different catalyst families discussed. The data represents typical ranges and should be considered as a general guide.
| Catalyst Family | Typical Reaction | Catalyst Examples | Catalyst Loading | Temperature (°C) | Yield Range (%) | Key Advantages | Key Limitations |
| Transition Metals | [2+2+2] Cycloaddition | Co(I), Rh(I) complexes | 1-5 mol% | 25-120 | 70-95% | High atom economy, convergent | Cost of precious metals (Rh), regioselectivity control |
| Transition Metals | C-H Arylation | Pd(OAc)₂, CuI | 2-10 mol% | 80-140 | 50-90% | High step economy, direct functionalization | Regioselectivity challenges, directing group often needed |
| Organocatalysis | [3+3] Annulation | Secondary Amines, Dithiophosphoric acids | 5-20 mol% | 25-60 | 60-95% | Metal-free, mild conditions, high functional group tolerance | Can require higher catalyst loadings than metal catalysts |
| Photocatalysis | Radical Annulation | Eosin Y, [Ir(ppy)₂dtbbpy]PF₆ | 0.5-5 mol% | 20-35 | 50-90% | Extremely mild conditions, unique reactivity | Substrate must not absorb visible light, oxygen sensitivity |
| Biocatalysis | Oxidation/Reduction | Whole cells (e.g., Rhodococcus) | N/A (whole cell) | 25-40 | Variable | Green (aqueous media), high selectivity | Narrower substrate scope, lower throughput |
| Heterogeneous | Multicomponent | Fe₃O₄@Niacin, Cu/Chitosan | 1-10 wt% | 60-100 | 80-98% | Recyclable, easy product isolation | Potential for metal leaching, mass transfer limitations |
IV. Detailed Experimental Protocol: Photocatalytic Synthesis of 2,4,6-Triarylpyridines
This protocol is adapted from a procedure utilizing Eosin Y as a photoredox catalyst, demonstrating the operational simplicity of this modern synthetic method.[12]
Objective: To synthesize 2,4,6-triphenylpyridine from acetophenone and benzylamine.
Materials:
-
Acetophenone (1.0 mmol, 120 mg)
-
Benzylamine (0.5 mmol, 53.6 mg)
-
Eosin Y (1 mol%, 3.3 mg)
-
Acetonitrile (MeCN), 2.0 mL
-
Round-bottom flask or vial (5 mL)
-
Magnetic stir bar
-
Blue LED lamp (450 nm, 24 W)
-
Compressed air or oxygen balloon
Procedure:
-
Reaction Setup: To a 5 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (120 mg), benzylamine (53.6 mg), and Eosin Y (3.3 mg).
-
Add Solvent: Add 2.0 mL of acetonitrile to the flask.
-
Establish Atmosphere: The reaction is performed under an air or oxygen atmosphere. If using a balloon, flush the flask with oxygen. If using air, simply cap the flask loosely to allow air exchange.
-
Initiate Reaction: Place the flask approximately 5-10 cm from the blue LED lamp. Begin vigorous stirring and turn on the light.
-
Reaction Monitoring: Allow the reaction to proceed at ambient temperature for 24-48 hours. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,4,6-triphenylpyridine product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: 70-85%.
General Workflow for Catalyst Screening & Optimization
Caption: A logical workflow for selecting and optimizing a catalyst for a new transformation.
V. Conclusion and Future Outlook
The synthesis of substituted pyridines has been profoundly advanced by the development of novel catalytic systems. Transition-metal catalysis remains the most robust and versatile platform, particularly for complex cycloadditions and C-H functionalizations. However, the ascent of organocatalysis and photoredox catalysis offers milder, often more sustainable, alternatives with unique reactivity profiles that complement traditional methods. For industrial applications, the continued development of heterogeneous and biocatalytic systems will be critical to improving the economic and environmental footprint of pyridine synthesis.
The future of this field lies in the synergy between these catalytic domains. Hybrid systems, such as photo-organocatalysis or the combination of biocatalysis with chemocatalysis, will likely unlock new synthetic pathways. As our mechanistic understanding deepens, the rational, in-silico design of catalysts tailored for specific pyridine targets will become increasingly prevalent, accelerating the discovery of next-generation pharmaceuticals and materials.
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A Senior Application Scientist's Guide to Assessing the Novelty of Pyridine Derivatives from Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved drugs.[1][2] The relentless pursuit of novel chemical entities with improved therapeutic profiles necessitates the exploration of versatile starting materials that can generate diverse molecular architectures. This guide introduces Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate as a privileged starting material for the synthesis of novel pyridine derivatives. We will provide a comparative analysis of synthetic strategies, detailed experimental protocols, and a framework for assessing the novelty of the resulting compounds, grounded in established chemical principles and supported by experimental data.
The Strategic Value of the Pyridine Scaffold in Drug Discovery
The pyridine ring is a bio-isostere of a phenyl ring but with distinct properties; its nitrogen atom acts as a hydrogen bond acceptor, enhances solubility, and provides a handle for metabolic processes. This unique combination has led to its incorporation into a vast number of clinically successful drugs, from the antiviral Atazanavir to the anticancer agent Imatinib.[2] The novelty of new pyridine derivatives is not merely academic; it is a critical factor in establishing intellectual property and discovering agents that can overcome challenges like drug resistance and off-target toxicity. The synthesis of functionalized pyridines, therefore, remains a highly active area of research.[1][3][4]
This compound: A Platform for Innovation
The title compound, this compound, is a highly functionalized pyridine offering multiple, distinct reaction sites. This allows for a combinatorial approach to generating derivatives, where each functional group can be modified independently or in concert to explore a wide chemical space.
Key Structural Features and Their Synthetic Potential:
-
C2-Chloro Group: This is the primary site for introducing diversity. As an electron-deficient halide on a pyridine ring, it is susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[5][6][7] The choice between these two pathways allows for the formation of a vast array of C-C, C-N, C-O, and C-S bonds.
-
C3-Cyano Group: The nitrile functionality is a versatile precursor.[8] It can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, opening up another dimension for derivatization.[9][10][11][12] The presence of electron-withdrawing groups on the aromatic ring can facilitate these reductions.[13][9]
-
C4-Ethyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or other ester derivatives. Saponification of sterically hindered esters can be challenging, often requiring harsh conditions, but non-aqueous methods can provide milder alternatives.[14][15][16][17][18]
-
C6-tert-Butyl Group: This bulky group exerts a significant steric and electronic influence.[19][20][21][22] It can direct reactions to other sites by sterically hindering the C5 position and influences the overall conformation and solubility of the molecule, which can be advantageous for biological activity and pharmacokinetic properties.[19][22][23]
Comparative Synthetic Strategies for Derivatization
The novelty of a derivative is often determined by the synthetic route taken. Below, we compare the primary strategies for modifying the C2 position, which offers the most direct path to novel scaffolds.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds and is widely used in the pharmaceutical industry.[6][24] For an electron-deficient substrate like our 2-chloropyridine, this reaction is particularly effective.
Advantages:
-
Broad Scope: A vast library of commercially available boronic acids and esters can be used.
-
Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of other functional groups.[6]
-
High Yields: With proper optimization of catalyst, ligand, and base, high yields are achievable.[24][25]
Considerations:
-
Catalyst/Ligand Choice: The coupling of 2-chloropyridines often requires specialized, electron-rich, and sterically hindered phosphine ligands (e.g., SPhos, PCy₃) to achieve efficient oxidative addition.[24][26]
-
Protodeboronation: Electron-deficient heteroaryl boronic acids can be prone to decomposition, which can affect yields.[27]
Nucleophilic Aromatic Substitution (SNAr)
SNAr offers a complementary, often more economical, metal-free approach to functionalizing the C2 position.[5][28][29] The reaction of 2-halopyridines with nucleophiles like amines, thiols, and alkoxides is a well-established method.[5][28][30]
Advantages:
-
Cost-Effective: Avoids the use of expensive palladium catalysts and ligands.
-
Direct Bond Formation: Allows for the direct introduction of N, O, and S-based functional groups.
-
Favorable Kinetics: The electron-withdrawing nature of the pyridine nitrogen and the C3-cyano group activates the C2 position for nucleophilic attack.
Considerations:
-
Reaction Conditions: While some reactions proceed at room temperature, many require elevated temperatures to overcome the energy barrier of disrupting aromaticity.[5][28]
-
Nucleophile Strength: The reaction is generally limited to reasonably strong nucleophiles.
Comparative Summary
| Feature | Suzuki-Miyaura Coupling | Nucleophilic Aromatic Substitution (SNAr) |
| Bond Formed | C-C (primarily), C-N | C-N, C-O, C-S |
| Key Reagents | Palladium Catalyst, Phosphine Ligand, Boronic Acid/Ester, Base | Nucleophile (Amine, Thiol, etc.), Base (optional) |
| Cost | Higher (due to catalyst/ligand) | Lower |
| Novelty Potential | High, via access to complex aryl and heteroaryl structures | High, via introduction of diverse heteroatom linkers |
| Key Challenge | Catalyst system optimization[24][31] | May require elevated temperatures[5] |
Experimental Protocols & Characterization
To provide a practical framework, we outline detailed protocols for both a Suzuki-Miyaura coupling and an SNAr reaction.
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol details a typical setup for coupling an arylboronic acid to the 2-chloro position.
Workflow Diagram:
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
SPhos (0.08 mmol)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry, nitrogen-flushed reaction vial, add this compound, 4-methoxyphenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Add the anhydrous 1,4-dioxane and water via syringe.
-
Seal the vial and stir the mixture at 100 °C for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.[32]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: SNAr with Morpholine
This protocol demonstrates the displacement of the C2-chloride with a common N-nucleophile.
Materials:
-
This compound (1.0 mmol)
-
Morpholine (2.0 mmol)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add morpholine and K₂CO₃ to the solution.
-
Heat the reaction mixture to 110 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
If necessary, recrystallize or purify by column chromatography to obtain the pure product.
Characterization
The novelty of a synthesized compound is confirmed by its structure. Standard characterization techniques are essential:
-
¹H and ¹³C NMR: To determine the chemical structure and confirm the successful modification.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of C-Cl, appearance of N-H or C=O stretches).
Framework for Assessing Novelty
Once a new derivative is synthesized and characterized, its novelty must be assessed. This involves a systematic evaluation against the existing chemical literature and patent databases.
Decision Pathway for Novelty Assessment:
Caption: A decision-making workflow for assessing the novelty of a new chemical entity.
Conclusion
This compound is a potent and versatile starting material for generating libraries of novel pyridine derivatives. By strategically employing orthogonal synthetic methodologies such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can rapidly access a diverse range of compounds. The subsequent transformation of the cyano and ester functionalities further expands the accessible chemical space. A rigorous assessment of novelty, combining database searches with experimental validation of properties, is crucial for identifying lead candidates with genuine therapeutic potential. This guide provides the foundational strategies and protocols to empower researchers in this critical endeavor.
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In vitro testing of compounds synthesized using "Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate"
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is relentless. Heterocyclic compounds, in particular, form the backbone of a vast number of pharmaceuticals. Among these, the pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure" due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, and antidiabetic properties.[1][2][3] This guide provides a comprehensive comparison of the in vitro performance of various pyrazolo[3,4-b]pyridine derivatives, grounded in experimental data. We will delve into the rationale behind their synthesis and the nuanced details of the assays used to characterize their biological effects.
The synthesis of these valuable scaffolds often begins with versatile precursors like substituted 2-chloropyridine-3-carbonitriles. A prime example of such a starting material is "Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate". While the direct derivatization of this specific molecule is not yet extensively documented in publicly available literature, the principles of its chemical reactivity are well-understood within the broader class of 2-chloropyridine-3-carbonitriles. These precursors are readily transformed into the pyrazolo[3,4-b]pyridine core through cyclization reactions with hydrazines, opening the door to a rich diversity of derivatives.
Synthetic Strategy: Building the Pyrazolo[3,4-b]pyridine Core
The general synthetic route to pyrazolo[3,4-b]pyridine derivatives from 2-chloropyridine-3-carbonitrile precursors is a robust and versatile method. The key step involves the cyclization of the precursor with a hydrazine derivative. The choice of hydrazine will ultimately determine the substitution pattern on the pyrazole ring of the final product, allowing for the systematic exploration of structure-activity relationships (SAR).
Caption: General synthetic scheme for pyrazolo[3,4-b]pyridines.
Comparative In Vitro Antiproliferative Activity
A significant area of investigation for pyrazolo[3,4-b]pyridine derivatives is their potential as anticancer agents.[1][4] The table below summarizes the in vitro antiproliferative activity of a selection of synthesized derivatives against various cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented.
| Compound ID | R1 Group | R2 Group | Cell Line | IC50 (µM) | Reference |
| 8c | Phenyl | Substituted Amide | Leukemia (K562) | < 1 | [4] |
| 8c | Phenyl | Substituted Amide | Leukemia (MV4-11) | < 1 | [4] |
| 8c | Phenyl | Substituted Amide | NCI 60-cell panel | 0.54 - 2.08 | [4] |
| 7b | Substituted Phenyl | Thiazolidinone | Breast (MCF7) | 0.0001 | [1] |
| 7b | Substituted Phenyl | Thiazolidinone | Liver (HepG2) | 0.0158 | [1] |
| Doxorubicin | - | - | Breast (MCF7) | 0.099 | [1] |
| Doxorubicin | - | - | Liver (HepG2) | 0.008 | [1] |
Analysis of Antiproliferative Data:
The data clearly indicates that specific substitutions on the pyrazolo[3,4-b]pyridine core can lead to highly potent antiproliferative agents. For instance, compound 7b demonstrates exceptional potency against the MCF7 breast cancer cell line, with an IC50 value significantly lower than that of the standard chemotherapeutic drug, doxorubicin.[1] Similarly, compound 8c shows broad-spectrum activity across a wide range of cancer cell lines, suggesting a robust mechanism of action.[4] Mechanistic studies have revealed that compound 8c induces DNA damage and S-phase cell cycle arrest, ultimately leading to apoptosis.[4] Furthermore, it has been identified as a potent inhibitor of Topoisomerase IIα, a key enzyme in DNA replication.[4]
Comparative In Vitro Antimicrobial Activity
The versatility of the pyrazolo[3,4-b]pyridine scaffold extends to antimicrobial applications.[1][2] The following table presents the minimum inhibitory concentration (MIC) values for a series of derivatives against various bacterial and fungal strains.
| Compound ID | R Group | Test Organism | MIC (µg/mL) | Reference |
| 7b | Thiazolidinone | Fusarium oxysporum | 0.98 | [1] |
| 2g | Substituted Phenyl | VRE | 8 | [2] |
| 2j | Substituted Phenyl | VRE | 8 | [2] |
| 2g | Substituted Phenyl | ESBL E. coli | 4 | [2] |
| 2l | Substituted Phenyl | ESBL E. coli | 4 | [2] |
| Ampicillin | - | Various Bacteria | 0.007 - 0.03 | [1] |
| Gentamicin | - | Various Bacteria | 0.015 - 0.24 | [1] |
| Amphotericin B | - | Fusarium oxysporum | 0.03 - 0.98 | [1] |
| Ciprofloxacin | - | ESBL E. coli | 8 | [2] |
Analysis of Antimicrobial Data:
The antimicrobial data highlights the potential of pyrazolo[3,4-b]pyridine derivatives in combating infectious diseases. Compound 7b shows noteworthy antifungal activity against Fusarium oxysporum, with an MIC comparable to the standard drug Amphotericin B.[1] In the antibacterial realm, compounds 2g and 2l exhibit potent activity against extended-spectrum β-lactamase-producing E. coli (ESBL E. coli), a challenging drug-resistant pathogen.[2] Their MIC of 4 µg/mL is superior to that of the standard antibiotic ciprofloxacin.[2] These findings underscore the value of this scaffold in the development of new agents to address the growing threat of antimicrobial resistance.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key in vitro assays are provided below.
Antiproliferative Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 0.4% SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.
Antimicrobial Broth Microdilution Assay
This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions and Advanced In Vitro Characterization
While cytotoxicity and antimicrobial assays provide a foundational understanding of a compound's biological activity, a deeper mechanistic insight is often required for further development. The following advanced in vitro assays are invaluable in this regard.
In Vitro Kinase Assays
Many signaling pathways that are dysregulated in diseases like cancer are controlled by protein kinases. Direct measurement of a compound's ability to inhibit a specific kinase is crucial.
Caption: Workflow for an in vitro kinase assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for confirming target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Conclusion
The pyrazolo[3,4-b]pyridine scaffold represents a highly promising starting point for the development of novel therapeutic agents with diverse biological activities. The in vitro data presented in this guide clearly demonstrates that strategic chemical modifications to this core structure can yield compounds with potent and selective antiproliferative and antimicrobial effects. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to evaluate their own synthesized compounds. By employing a combination of foundational assays and more advanced techniques like kinase inhibition and CETSA, a comprehensive understanding of a compound's mechanism of action can be achieved, paving the way for the development of the next generation of therapeutics.
References
-
Al-Ghorbani, M., et al. (2016). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Journal of the Chinese Chemical Society, 63(10), 856-866. Available at: [Link]
-
Gouda, M. A., et al. (2022). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 7(1), 1087-1100. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2023). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1587. Available at: [Link]
- Various Authors. (n.d.). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. ResearchGate.
-
Kumar, A., et al. (2022). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Biochemical and Molecular Toxicology, 36(10), e23168. Available at: [Link]
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- 4. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate
Introduction: As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate is a specialized heterocyclic compound for which specific regulatory disposal documentation may not be readily available. This guide provides a definitive, step-by-step protocol for its safe handling and disposal, grounded in an analysis of its constituent functional groups. Our approach is designed to be a self-validating system, ensuring compliance and safety by treating the compound based on its inherent chemical characteristics.
Hazard Profile Analysis: A Structurally-Informed Approach
The proper disposal procedure for any chemical is dictated by its hazard profile. In the absence of a specific Safety Data Sheet (SDS), we must deconstruct the molecule to understand its risks.
-
Chlorinated Heterocycle: The presence of a 2-chloro substituent on the pyridine ring classifies this compound as a halogenated organic compound .[1] Halogenated organic wastes are specifically regulated by environmental agencies like the U.S. Environmental Protection Agency (EPA) because they can be persistent in the environment and toxic.[2][3] Land disposal of these compounds is often restricted, necessitating specialized treatment.[2]
-
Cyano Group: The 3-cyano (nitrile) group presents a significant toxicological concern. While organic nitriles are distinct from inorganic cyanide salts, they can release highly toxic hydrogen cyanide (HCN) gas under acidic, alkaline, or high-temperature conditions. Therefore, it must be managed as a cyanide-containing waste stream.
-
Pyridine Derivative: The isonicotinate core is a derivative of pyridine, a class of compounds that can exhibit varying degrees of toxicity.
Based on this analysis, this compound must be treated as a toxic, halogenated, cyanide-containing hazardous waste .
| Chemical Characteristic | Associated Hazard | Primary Disposal Implication |
| 2-Chloro Substituent | Halogenated Organic Compound | Requires high-temperature incineration; land disposal is prohibited. |
| 3-Cyano Group | Potential to release Hydrogen Cyanide (HCN) | Must be handled by a licensed facility capable of treating cyanide waste. |
| Organic Heterocycle | General Chemical Toxicity | Must be managed as hazardous waste; sewer/trash disposal is prohibited. |
Prohibited Disposal Methods: A Critical Safety Checklist
To ensure safety and regulatory compliance, the following disposal methods are strictly prohibited :
-
DO NOT Dispose Down the Drain: Halogenated organic compounds and cyanide-containing substances can disrupt wastewater treatment processes and contaminate waterways.[1][4][5] The EPA explicitly forbids the discharge of such hazardous materials into sewer systems.[1]
-
DO NOT Dispose in Regular Trash: Disposing of this chemical in solid waste can lead to environmental contamination through landfill leachate and poses a severe risk to waste management personnel.[6]
-
DO NOT Attempt In-Lab Neutralization (without expert consultation): While methods exist for treating cyanide waste, they are complex, hazardous, and require specialized expertise and equipment.[7] Attempting to neutralize this compound without a validated protocol can lead to the release of toxic gases. The presence of the chlorinated ring further complicates simple chemical treatments.
Recommended Disposal Protocol: A Step-by-Step Guide
The only acceptable method for disposing of this compound is through a licensed hazardous waste management service. This protocol ensures the waste is handled, transported, and destroyed in a compliant and safe manner.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing:
-
Chemical-resistant gloves (Nitrile or Neoprene are generally suitable).
-
Safety goggles and a face shield .
-
A laboratory coat .
-
Work should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.
Step 2: Waste Segregation and Collection
Proper segregation is critical for both safety and cost-effective disposal.
-
Designate a Waste Container: Use a dedicated, leak-proof, and chemically compatible container for the waste. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.[8]
-
Separate from Other Waste Streams: This compound must be collected in a container designated for Halogenated Organic Waste .[9] Do not mix it with non-halogenated solvents, as this will needlessly classify the entire volume as the more expensive and difficult-to-dispose-of halogenated waste.[1]
-
Collect All Contaminated Materials: Any items grossly contaminated with the compound, such as pipette tips, weigh boats, or gloves, should also be placed in a designated solid hazardous waste container.
Step 3: Accurate and Compliant Labeling
Proper labeling is a legal requirement and essential for safety.
-
Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix your institution's official hazardous waste label.
-
Complete All Fields: Clearly write the full chemical name: "this compound." List all components and their approximate percentages.
-
Check Hazard Boxes: Mark the appropriate hazard characteristics, which must include "Toxic" and may include "Flammable" if dissolved in a flammable solvent.
Step 4: Safe Temporary Storage
Store the sealed waste container safely while awaiting pickup.
-
Location: Store the container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area.[8]
-
Secondary Containment: Place the container within a larger, chemically resistant secondary containment bin to prevent spills.[8]
-
Ventilation: The storage area must be well-ventilated.[6]
-
Keep Closed: The container must remain tightly sealed at all times, except when adding waste.
Step 5: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup.
-
Provide Documentation: Be prepared to provide the completed hazardous waste label and any other required documentation.
-
Final Treatment: The EHS office will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most effective technology for this type of waste is high-temperature incineration .[10] This process safely destroys the organic molecule, and the resulting acidic gases (like HCl) are neutralized in a scrubber system.[10]
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste containing this compound.
Sources
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A Senior Application Scientist's Guide to Handling Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate
As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate is a compound with significant potential, but its handling requires a nuanced understanding of its chemical characteristics. This guide provides a comprehensive, experience-driven framework for its safe management in the laboratory, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
Our primary objective is to build a self-validating system of safety, ensuring that every action is deliberate, understood, and contributes to a secure research environment.
The Foundational Step: Chemical-Specific Risk Assessment
Before any personal protective equipment (PPE) is selected, a thorough risk assessment must be conducted.[1][2][3][4][5] This is the cornerstone of laboratory safety. For this compound, the assessment must focus on the hazards presented by its key functional groups:
-
2-chloro-pyridine: Halogenated aromatic compounds can be irritants and may possess toxicological properties.[6] They warrant careful handling to avoid skin contact and inhalation.
-
3-cyano group: Organic cyanides are a class of compounds that demand significant respect.[7] While not inorganic salts like KCN, they can still present toxicity risks, particularly if metabolized or decomposed. The primary concern is the potential for the release of hydrogen cyanide (HCN), a highly toxic gas, especially under acidic or heated conditions.[7]
-
Ester and tert-butyl groups: These functionalities generally lower the vapor pressure compared to smaller analogues, but the overall volatility and potential for aerosolization during handling must still be considered.
The risk assessment should systematically evaluate each step of your planned experiment—from weighing and transfer to reaction quenching and waste disposal—to identify potential exposure points.[2][4]
The Hierarchy of Controls: Engineering Safeguards First
Personal protective equipment is the last line of defense.[8] The initial focus must always be on engineering and administrative controls that remove or minimize the hazard at its source.
-
Primary Engineering Control: All handling of this compound, especially the solid form and concentrated solutions, must be performed within a certified chemical fume hood.[9] This is non-negotiable. The fume hood provides critical protection against the inhalation of dust, aerosols, or potential off-gassing.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.[9]
-
Administrative Controls: Access to the compound should be restricted to trained personnel. Clear, concise Standard Operating Procedures (SOPs) must be written and reviewed by all team members before work begins.
Logical Workflow for Safe Chemical Handling
The following diagram illustrates the mandatory sequence of controls that must be implemented before proceeding with any experiment.
Caption: Hierarchy of controls for managing chemical risk.
Personal Protective Equipment (PPE): A Detailed Protocol
Once engineering and administrative controls are in place, select PPE to protect against any residual risk. The choice of PPE must be deliberate and based on the specific hazards of this compound.
| Protection Area | Required PPE | Rationale and Expert Guidance |
| Eye and Face | Chemical splash goggles (indirectly vented) AND a face shield.[10][11] | Causality: Standard safety glasses are insufficient. The chloro- and cyano- functionalities suggest a significant potential for irritation or corrosive damage upon contact with the eyes.[12][13] A face shield is mandatory when handling larger quantities (>1 liter) or during procedures with a high splash potential (e.g., quenching, transfers under pressure) to protect the entire face.[11] |
| Hand | Chemically resistant nitrile gloves (minimum thickness of 4-5 mil). Double-gloving is recommended. | Causality: The primary risk is dermal absorption. The chloro- and cyano- groups present a toxicological hazard if absorbed through the skin.[13] Nitrile provides good resistance to a broad range of organic chemicals.[9][10] Double-gloving provides an extra layer of protection against tears and allows for the safe removal of the outer glove if contamination occurs. Gloves must be inspected before use and changed immediately upon contamination or after 30-60 minutes of continuous use.[8] |
| Body | Flame-resistant (FR) lab coat with tight-fitting cuffs. | Causality: A standard cotton lab coat is not sufficient. While the compound itself may not be highly flammable, it will likely be used with flammable organic solvents. An FR coat provides crucial protection in the event of a solvent fire. Tight cuffs prevent chemicals from accidentally entering the sleeve. |
| Respiratory | Not required if all work is conducted in a certified fume hood. | Causality: The fume hood is the primary respiratory protection. An N95 dust mask is not appropriate as it offers no protection against chemical vapors. In the event of a large spill or fume hood failure, a full-face respirator with an organic vapor/acid gas cartridge would be necessary for emergency response personnel. |
Operational Plan: From Receipt to Reaction
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, well-ventilated area, away from acids, strong bases, and oxidizing agents.[14] The storage location should be clearly labeled.
-
Keep the container tightly closed when not in use.
Weighing and Transfer:
-
Conduct all weighing and transfers inside a chemical fume hood.
-
Use a disposable weighing boat or line the balance with protective film to prevent contamination.
-
Handle the solid carefully to avoid generating dust.
-
When dissolving, add the solid to the solvent slowly. Be mindful of any potential exotherms.
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a critical and legally mandated part of the chemical lifecycle.[15]
-
Waste Segregation: Due to the presence of the chlorine atom, all waste containing this compound must be segregated as Halogenated Organic Waste .[6][16][17] Do not mix it with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[17]
-
Container Labeling: Use a designated, properly sealed, and clearly labeled waste container.[6] The label must read "Halogenated Organic Hazardous Waste" and list all chemical constituents, including solvents, by their full names (no abbreviations).[6]
-
Contaminated Materials: All disposable items that come into contact with the compound (e.g., gloves, weighing boats, paper towels) must also be disposed of in the solid halogenated waste stream.
-
Decontamination: Glassware should be rinsed with a suitable organic solvent (e.g., acetone) with the rinsate collected into the halogenated waste container. Following the solvent rinse, the glassware can be washed with soap and water.
By adhering to this comprehensive guide, you are not merely following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
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Copper-catalyzed Cyanation of Alkenyl Iodides - Organic Syntheses Procedure. Available at: [Link]
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Conducting a Chemical Risk Assessment in the Laboratory - Lab Manager Magazine. (2025). Lab Manager. Available at: [Link]
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Hazardous waste segregation. Available at: [Link]
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Lab Safety Guideline: Cyanide. (n.d.). Harvard Environmental Health and Safety. Available at: [Link]
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Quick Guide to Risk Assessment for Hazardous Chemicals. (n.d.). Worcester Polytechnic Institute. Available at: [Link]
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12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. Available at: [Link]
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Disposal process for halogenated organic material (Patent). (1984). OSTI.GOV. Available at: [Link]
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Ethyl Tert Butyl Ether - SAFETY DATA SHEET. (2017). Available at: [Link]
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Laboratory Risk Assessment - Environmental Health and Safety. (n.d.). University of Nevada, Reno. Available at: [Link]
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Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. (2019). Organic Letters - ACS Publications. Available at: [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). NIOSH. Available at: [Link]
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Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. Available at: [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Available at: [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Available at: [Link]
-
Cyanation reaction safety. (2024). YouTube. Available at: [Link]
-
Material Safety Data Sheet - Ethyl chloroacetate. (n.d.). Cole-Parmer. Available at: [Link]
-
Risk assessment - Chemical safety. (n.d.). Simon Fraser University. Available at: [Link]
-
Application of combined cyanide sources in cyanation reactions. (2021). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Laboratory Work Risk Assessment. (n.d.). Available at: [Link]
-
40 CFR 156.212 -- Personal protective equipment statements. (n.d.). eCFR. Available at: [Link]
-
Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
